Product packaging for Allyldiphenylphosphine oxide(Cat. No.:CAS No. 4141-48-4)

Allyldiphenylphosphine oxide

Cat. No.: B1266638
CAS No.: 4141-48-4
M. Wt: 242.25 g/mol
InChI Key: PGPAPANRSWMTQO-UHFFFAOYSA-N
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Description

Allyldiphenylphosphine oxide is a useful research compound. Its molecular formula is C15H15OP and its molecular weight is 242.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15OP B1266638 Allyldiphenylphosphine oxide CAS No. 4141-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[phenyl(prop-2-enyl)phosphoryl]benzene
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InChI

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGPAPANRSWMTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60194338
Record name Allyldiphenylphosphine oxide
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Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4141-48-4
Record name Allyldiphenylphosphine oxide
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Record name Allyldiphenylphosphine oxide
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Record name Allyldiphenylphosphine Oxide
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Foundational & Exploratory

allyldiphenylphosphine oxide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Allyldiphenylphosphine Oxide

This guide provides detailed protocols and comparative data for the synthesis of this compound, a valuable reagent in organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a practical understanding of its preparation.

Introduction

This compound is a versatile organophosphorus compound utilized in various organic transformations. Notably, it serves as a precursor for ylides in Wittig-type reactions and as a radical allylating agent.[1] This document outlines two primary, well-documented methods for its synthesis, providing detailed experimental procedures, quantitative data, and reaction diagrams.

Synthesis Protocols

Two principal methods for the synthesis of this compound are presented below: the reaction of diphenylphosphine chloride with allyl alcohol and the Michaelis-Arbuzov rearrangement.

Method 1: From Diphenylphosphine Chloride and Allyl Alcohol

This protocol involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base, pyridine, to neutralize the generated HCl. A subsequent thermal rearrangement of the intermediate allyl diphenylphosphinite yields the final product.

Experimental Protocol:

  • In a reaction vessel, a mixture of 11 g (0.05 mol) of diphenylphosphine chloride and 2.9 g (0.05 mol) of allyl alcohol is prepared in 50 ml of anhydrous ether.

  • The mixture is stirred at room temperature while 4.0 g (0.05 mol) of pyridine is added slowly.

  • After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.

  • The ether is removed from the filtrate by distillation.

  • The resulting liquid residue is heated to 150°C. An exothermic reaction will occur, raising the temperature to approximately 178°C.

  • The product is then purified by distillation under reduced pressure.[2]

Reaction Pathway:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diphenylphosphine_chloride Diphenylphosphine chloride Allyl_diphenylphosphinite Allyl diphenylphosphinite Diphenylphosphine_chloride->Allyl_diphenylphosphinite Allyl alcohol, Pyridine, Ether, RT Allyl_alcohol Allyl alcohol Pyridine Pyridine Allyldiphenylphosphine_oxide This compound Allyl_diphenylphosphinite->Allyldiphenylphosphine_oxide Heat (150-178°C)

Caption: Reaction of Diphenylphosphine Chloride with Allyl Alcohol.

Method 2: Michaelis-Arbuzov Rearrangement

This method involves the preparation of allyl diphenylphosphinite followed by a thermal rearrangement to yield this compound.

Experimental Protocol:

  • Allyl diphenylphosphinite is prepared according to established methods.

  • The crude allyl diphenylphosphinite is purified by vacuum distillation. The major fraction is collected at 135-149°C / 0.15 mm.

  • The distilled, heavy oil solidifies upon cooling.

  • The solid is recrystallized three times from a mixture of benzene and low-boiling petroleum ether to yield pure this compound.[3]

Reaction Pathway:

G Allyl_diphenylphosphinite Allyl diphenylphosphinite Allyldiphenylphosphine_oxide This compound Allyl_diphenylphosphinite->Allyldiphenylphosphine_oxide Thermal Rearrangement

Caption: Michaelis-Arbuzov Rearrangement for this compound Synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis protocols.

ParameterMethod 1: From Diphenylphosphine ChlorideMethod 2: Michaelis-Arbuzov Rearrangement
Starting Materials Diphenylphosphine chloride, Allyl alcohol, PyridineAllyl diphenylphosphinite
Key Reagents Anhydrous etherBenzene, Petroleum ether
Reaction Conditions Room temperature, then 150-178°CThermal (distillation followed by cooling)
Yield Not explicitly stated30.4%[3]
Purification Distillation (b.p. 168-175°C / 0.4 mm or 200-202°C / 2 mm)[2]Vacuum distillation and recrystallization
Melting Point 94-96°C or 108°C[2]109-110.5°C[3]
Elemental Analysis Not providedCalculated: C, 74.35%; H, 6.24%; P, 12.81%. Found: C, 74.38%; H, 6.28%; P, 12.74%[3]

Alternative Synthesis Route

An alternative approach to the synthesis of this compound involves the use of an organometallic reagent. This method is analogous to the synthesis of other tertiary phosphine oxides.[4]

Conceptual Protocol:

  • Prepare an allyl Grignard reagent (allylmagnesium bromide) or allyllithium.

  • React the organometallic reagent with diphenylphosphinic chloride in an appropriate anhydrous solvent (e.g., THF or diethyl ether) at a low temperature.

  • After the reaction is complete, quench the reaction mixture with a suitable aqueous solution.

  • Extract the product and purify it using techniques such as column chromatography or recrystallization.

This method offers a potentially high-yielding and direct route to the target molecule, avoiding the high temperatures required for the thermal rearrangement in Method 1.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols provided in this guide offer reliable and well-documented procedures for the preparation of this important chemical building block.

References

An In-depth Technical Guide to the Chemical Properties of Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of allyldiphenylphosphine oxide. The information is intended to support research and development activities in organic synthesis, materials science, and drug discovery.

General and Physicochemical Properties

This compound is a white solid organophosphorus compound.[1] It is a versatile reagent in organic synthesis, notably as a photoinitiator and in the formation of complex molecules.[2] Its thermal stability and solubility in various organic solvents contribute to its utility in a range of chemical applications.[2]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 4141-48-4[1][2]
Molecular Formula C₁₅H₁₅OP[1][2][3]
Molecular Weight 242.26 g/mol [1][2][3]
Exact Mass 242.086052095 Da[1][3]
Appearance White to off-white solid/crystal[1][2]
Purity ≥ 98% (GC)[2]

Table 2: Physicochemical Data

PropertyValue
Melting Point 110-115 °C[1][2]
Boiling Point 337 °C at 760 mmHg[1]
168-175 °C at 0.4 mmHg[4]
200-202 °C at 2 mmHg[4]
Density 1.09 g/cm³[1]
Flash Point 157.6 °C[1]
Vapor Pressure 0.000211 mmHg at 25°C[1]
Refractive Index 1.564[1]
LogP 3.18650[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data

TechniqueKey Features
¹H NMR Data available, typically performed on instruments like a Bruker AM-300.[3]
¹³C NMR Spectral data has been recorded and is available.[3]
³¹P NMR Data has been collected, for instance, using a Jeol C-60 HL instrument.[3]
Infrared (IR) Spectroscopy Characteristic peaks include ~1640 cm⁻¹ (C=C) and ~1178 cm⁻¹ (P=O).[5]

Reactivity and Applications

This compound is a versatile intermediate with applications in several areas of chemical synthesis.

  • Photoinitiator in Polymer Chemistry : It serves as an effective photoinitiator for radical polymerization under UV light, used in the production of coatings, adhesives, and inks.[2]

  • Organic Synthesis : It is a valuable reagent for creating phosphorus-containing compounds, which are important in the development of pharmaceuticals and agrochemicals.[2]

  • Radical Allylating Agent : Substituted allyldiphenylphosphine oxides are used as radical trapping agents for the allylation of dithiocarbonates.[6] This tin-free radical allylation process offers a flexible and mild approach to forming unsaturated ketones.[6]

A general workflow for utilizing this compound in a radical allylation reaction is depicted below.

G General Workflow: Radical Allylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Heat Reaction Mixture A->E B Dithiocarbonate B->E C Radical Initiator (e.g., Di-tert-butyl peroxide) C->E D Solvent (e.g., Chlorobenzene) D->E F Quenching E->F G Extraction F->G H Chromatography G->H I Allylated Product (Unsaturated Ketone) H->I

Caption: General workflow for a radical allylation reaction.

The proposed mechanism involves the generation of a radical which then adds to the dithiocarbonate, followed by fragmentation where the diphenylphosphine oxide acts as a leaving group.[6]

G Proposed Radical Allylation Mechanism A Radical Initiator (I•) B Dithiocarbonate (R-SCS-OEt) A->B + C Intermediate Radical (R•) B->C - I-SCS-OEt D This compound C->D + E Adduct Radical D->E F Allylated Product (Allyl-R) E->F Fragmentation G Diphenylphosphine Oxide Radical E->G Fragmentation

Caption: Mechanism of radical allylation.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol.[4]

Experimental Protocol:

  • Combine diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 mL of anhydrous ether in a reaction flask.

  • Stir the mixture at room temperature.

  • Slowly add pyridine (4.0 g, 0.05 mol) to the mixture.

  • Continue stirring for 40 minutes.

  • Filter off the resulting pyridine hydrochloride precipitate.

  • Remove the ether from the filtrate by distillation.

  • Heat the liquid residue to 150 °C. An exothermic reaction will occur, raising the temperature.[4]

  • After the exotherm subsides, distill the product under vacuum (b.p. 168-175 °C at 0.4 mmHg). The distilled product will crystallize upon cooling.[4]

The synthesis and subsequent purification workflow is outlined below.

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Mix Diphenylphosphine Chloride, Allyl Alcohol, and Ether B Add Pyridine A->B C Stir at Room Temperature B->C D Filter Pyridine Hydrochloride C->D E Distill Ether D->E F Heat Residue to 150°C E->F G Vacuum Distillation F->G H Crystallized this compound G->H

Caption: Synthesis and purification workflow.

  • NMR Spectroscopy (¹H, ¹³C, ³¹P):

    • Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

    • Use an appropriate external standard (e.g., 85% H₃PO₄) for ³¹P NMR.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or as a thin film from a solution.

    • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for key functional groups.

Safety and Handling

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] Standard laboratory safety protocols should be strictly followed when handling this chemical.

References

Allyldiphenylphosphine Oxide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4141-48-4

Chemical Formula: C₁₅H₁₅OP

Molecular Weight: 242.26 g/mol

This technical guide provides an in-depth overview of allyldiphenylphosphine oxide, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. It is particularly relevant for researchers, scientists, and professionals involved in drug development due to the increasing importance of phosphine oxides in medicinal chemistry.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[1][2] It exhibits thermal stability and is soluble in various organic solvents, making it a practical reagent in a range of reaction conditions.[1] Key physicochemical properties are summarized in Table 1, and spectroscopic data are presented in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point110-115 °C[1][2]
Boiling Point337 °C at 760 mmHg[3]
Density1.09 g/cm³[3]
Flash Point157.6 °C[3]
Vapor Pressure0.000211 mmHg at 25°C[3]
logP3.18650[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count1[3]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃)δ 7.75-7.40 (m, 10H, Ar-H), 5.95-5.75 (m, 1H, -CH=), 5.20-5.00 (m, 2H, =CH₂), 3.25-3.15 (m, 2H, -CH₂-)[2]
¹³C NMR (CDCl₃)δ 132.4 (d, J(P,C) = 3.0 Hz), 131.2 (d, J(P,C) = 101.0 Hz), 130.5 (d, J(P,C) = 12.0 Hz), 128.8 (d, J(P,C) = 13.0 Hz)[2]
³¹P NMR (CDCl₃)δ 29.5[2]
IR (KBr)1640 cm⁻¹ (C=C), 1178 cm⁻¹ (P=O)

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Michaelis-Arbuzov-type rearrangement.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Rearrangement

This protocol describes the synthesis from diphenylphosphinous chloride and allyl alcohol.

Materials:

  • Diphenylphosphinous chloride

  • Allyl alcohol

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • To a solution of diphenylphosphinous chloride (0.05 mol) and allyl alcohol (0.05 mol) in 50 mL of anhydrous diethyl ether, slowly add pyridine (0.05 mol) with stirring at room temperature.

  • After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.

  • The ether is removed from the filtrate by distillation.

  • The liquid residue is heated to 150 °C. An exothermic reaction will occur, raising the temperature.

  • The product is then purified by distillation under reduced pressure (b.p. 168-175 °C / 0.4 mmHg), which upon cooling crystallizes to yield this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products Diphenylphosphinous_chloride Diphenylphosphinous chloride Mixing Mixing in anhydrous ether Diphenylphosphinous_chloride->Mixing Allyl_alcohol Allyl alcohol Allyl_alcohol->Mixing Pyridine Pyridine Pyridine->Mixing Stirring Stirring at RT Mixing->Stirring Filtration Filtration Stirring->Filtration Distillation Distillation Filtration->Distillation Pyridine_hydrochloride Pyridine hydrochloride (precipitate) Filtration->Pyridine_hydrochloride Heating Heating to 150°C Distillation->Heating Purification Vacuum Distillation Heating->Purification Allyldiphenylphosphine_oxide Allyldiphenylphosphine oxide Purification->Allyldiphenylphosphine_oxide

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in several key areas of organic synthesis, with direct implications for the development of new pharmaceuticals.

Radical Allylating Agent

This compound serves as a tin-free radical allylating agent.[4] This method offers a mild and flexible approach for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4]

This protocol provides a general procedure for the radical allylation of a xanthate using this compound.[4]

Materials:

  • Xanthate derivative

  • This compound

  • Di-tert-butyl peroxide (DTBP)

  • Chlorobenzene (degassed)

Procedure:

  • In a sealed tube, a solution of the xanthate (1.0 equiv), this compound (1.5 equiv), and di-tert-butyl peroxide (0.2 equiv) in degassed chlorobenzene is prepared.

  • The mixture is heated at 135 °C for 12-24 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the allylated product.

G Xanthate Xanthate Radical_Addition Radical_Addition Xanthate->Radical_Addition R• Intermediate_Radical Intermediate_Radical Radical_Addition->Intermediate_Radical Allyldiphenylphosphine_oxide Allyldiphenylphosphine_oxide Allyldiphenylphosphine_oxide->Radical_Addition Allylated_Product Allylated_Product Intermediate_Radical->Allylated_Product β-fragmentation Diphenylphosphine_oxide_radical Diphenylphosphine_oxide_radical Intermediate_Radical->Diphenylphosphine_oxide_radical β-fragmentation Hydrogen_Abstraction Hydrogen_Abstraction Diphenylphosphine_oxide_radical->Hydrogen_Abstraction H• abstraction Diphenylphosphine_oxide Diphenylphosphine_oxide Hydrogen_Abstraction->Diphenylphosphine_oxide

Caption: Mechanism of radical allylation using this compound.

Photoinitiator in Polymerization

This compound can function as a Type I photoinitiator for radical polymerization upon UV irradiation.[1] This property is valuable in the development of biocompatible polymers for drug delivery systems and medical devices. The phosphine oxide moiety can enhance the solubility and metabolic stability of the resulting polymers.

G ADPO Allyldiphenylphosphine oxide (ADPO) Excited_ADPO Excited State ADPO* ADPO->Excited_ADPO Absorption UV_light UV Light (hν) UV_light->Excited_ADPO Radicals Diphenylphosphinoyl Radical + Allyl Radical Excited_ADPO->Radicals α-cleavage Polymer_Chain Growing Polymer Chain Radicals->Polymer_Chain Initiation Monomer Monomer Monomer->Polymer_Chain Propagation

Caption: Photoinitiation mechanism of this compound.

Role in the Wittig and Horner-Wadsworth-Emmons Reactions

While this compound itself is not a direct reagent in the classical Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the phosphine oxide moiety is a key byproduct of the Wittig reaction and is central to the HWE reaction.[5][6] The high stability of the P=O bond in triphenylphosphine oxide is a major thermodynamic driving force for the Wittig reaction.[7] The HWE reaction, which utilizes phosphonate esters, offers advantages over the Wittig reaction, such as the easier removal of the phosphate byproduct and often better E-selectivity for the resulting alkene.[6] Understanding these related reactions is crucial for synthetic chemists working with organophosphorus reagents.

Relevance in Medicinal Chemistry and Drug Design

The phosphine oxide group has emerged as a valuable functional group in medicinal chemistry.[8][9] Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties.

Key Advantages of the Phosphine Oxide Moiety:

  • Increased Solubility: The polar P=O group can significantly enhance the aqueous solubility of a drug molecule.[8]

  • Improved Metabolic Stability: Phosphine oxides are generally resistant to metabolic degradation, which can lead to a longer half-life in vivo.[8]

  • Strong Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide can act as a strong hydrogen bond acceptor, facilitating interactions with biological targets.[8]

  • Modulation of Lipophilicity: The introduction of a phosphine oxide group can decrease the lipophilicity of a compound.[8]

A notable example of a drug containing a phosphine oxide moiety is Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer.[8][9] The phosphine oxide group in Brigatinib contributes to its high potency and favorable pharmacokinetic profile.[9]

Another example is the modification of the antihypertensive drug Prazosin . Replacing a methoxy group with a dimethylphosphine oxide group resulted in a significant increase in solubility without negatively impacting its biological activity.[1][8]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Given the importance of the phosphine oxide moiety in the ALK inhibitor Brigatinib, understanding the ALK signaling pathway is relevant for drug development professionals. The diagram below illustrates a simplified representation of the ALK signaling pathway, which, when constitutively activated by mutations or chromosomal rearrangements, can drive tumorigenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT MEK MEK RAS->MEK mTOR mTOR AKT->mTOR mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Brigatinib Brigatinib (contains phosphine oxide) Brigatinib->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

Conclusion

This compound is a multifaceted compound with significant utility in both academic and industrial research. Its role as a versatile synthetic reagent and the growing importance of the phosphine oxide moiety in drug design make it a compound of high interest. This guide provides a foundational understanding of its properties, synthesis, and applications, particularly for those engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

allyldiphenylphosphine oxide molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyldiphenylphosphine Oxide

This technical guide provides a comprehensive overview of this compound (ADPO), a versatile organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical properties, synthesis protocols, and key applications of ADPO, with a focus on its role in organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is utilized as a synthesis reagent and as a photoinitiator in polymerization processes.[1][3] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 242.26 g/mol [1]
Molecular Formula C₁₅H₁₅OP[1][3][4]
CAS Number 4141-48-4[1][3][4][5]
Melting Point 110 - 115 °C[1][2]
Boiling Point 337 °C (at 760 mmHg)[2]
Density 1.09 g/cm³[2]
Appearance White to off-white crystalline solid[1][2]
Storage Conditions Room temperature, under inert gas (Nitrogen or Argon) at 2-8°C[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale protocol involves the reaction of diphenylphosphine chloride with allyl alcohol.

Experimental Protocol: Synthesis from Diphenylphosphine Chloride

This protocol is adapted from established synthesis procedures.[3]

Materials:

  • Diphenylphosphine chloride (11 g, 0.05 mol)

  • Allyl alcohol (2.9 g, 0.05 mol)

  • Pyridine (4.0 g, 0.05 mol)

  • Anhydrous diethyl ether (50 ml)

Procedure:

  • A mixture of diphenylphosphine chloride and allyl alcohol is prepared in anhydrous ether in a suitable reaction vessel.

  • The mixture is stirred at room temperature.

  • Pyridine is added slowly to the stirring mixture.

  • The reaction is allowed to proceed for approximately 40 minutes, during which pyridine hydrochloride precipitates.

  • The pyridine hydrochloride precipitate is removed by filtration.

  • The ether is removed from the filtrate by distillation.

  • The resulting liquid residue is heated to 150°C. An exothermic reaction will occur, raising the temperature.

  • The final product, this compound, is isolated by distillation and crystallizes upon cooling.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Diphenylphosphine Chloride P1 Mix in Anhydrous Ether R1->P1 R2 Allyl Alcohol R2->P1 R3 Pyridine P2 Stir at Room Temp R3->P2 P1->P2 P3 Filter Precipitate P2->P3 P4 Distill Ether P3->P4 Byprod1 Pyridine Hydrochloride P3->Byprod1 P5 Heat Residue (150°C) P4->P5 P6 Isolate by Distillation P5->P6 Prod1 This compound P6->Prod1

Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with applications in several areas of organic chemistry, including radical reactions and photopolymerization.

Radical Allylating Agent

Substituted allyldiphenylphosphine oxides can serve as effective radical allylating agents in a tin-free allylation process.[2] This method avoids the toxicity and rearrangement issues associated with traditional allylstannane reagents.[2] The diphenylphosphine oxide group acts as an efficient leaving group.[2]

The general workflow involves the reaction of a dithiocarbonate with the allyl diphenylphosphine oxide in the presence of a radical initiator.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Products SM1 Dithiocarbonate (R-S(C=S)OR') Step2 Radical adds to Dithiocarbonate SM1->Step2 SM2 Allyl Diphenylphosphine Oxide Step3 Resulting radical adds to ADPO double bond SM2->Step3 SM3 Radical Initiator (e.g., Di-tert-butyl peroxide) Step1 Initiator generates radical SM3->Step1 Step1->Step2 Step2->Step3 Step4 β-elimination of Diphenylphosphine Oxide radical Step3->Step4 FP1 Allylated Product (R-Allyl) Step4->FP1 FP2 Diphenylphosphine Oxide Step4->FP2

Workflow for radical allylation using ADPO.
Photoinitiator for Radical Polymerization

Acylphosphine oxides are a well-known class of Type I photoinitiators that undergo α-cleavage upon UV irradiation to generate free radicals, which then initiate polymerization.[6][7] While this compound is not an acylphosphine oxide, the fundamental principle of P-C bond cleavage to generate initiating radicals is a key aspect of phosphine oxide chemistry. This makes them highly efficient for curing coatings, adhesives, and inks.[1][7]

The process begins with the absorption of UV light, leading to the homolytic cleavage of the bond between the phosphorus atom and an adjacent carbon, generating two distinct radical species that can initiate polymerization.

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase PI Phosphine Oxide Photoinitiator Cleavage α-Cleavage (Homolysis) PI->Cleavage UV UV Light (hν) UV->PI Rad1 Phosphinoyl Radical Cleavage->Rad1 Rad2 Allyl Radical Cleavage->Rad2 Monomer Monomer (e.g., Acrylate) Rad1->Monomer Rad2->Monomer Polymer Growing Polymer Chain Monomer->Polymer

General signaling pathway for photoinitiation.

Conclusion

This compound is a valuable compound for scientific research and development. Its well-defined physicochemical properties and synthetic accessibility make it a practical laboratory reagent. Its utility as a precursor in radical allylations and its relation to the important class of phosphine oxide photoinitiators highlight its significance in modern organic and polymer chemistry. The experimental protocols and reaction pathways detailed in this guide provide a foundational understanding for professionals working in these fields.

References

An In-depth Technical Guide to the Structure and Bonding of Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine oxide (ADPO) is a trivalent organophosphorus compound with the chemical formula C₁₅H₁₅OP. It belongs to the class of phosphine oxides, which are characterized by a phosphoryl group (P=O). This functional group imparts a high degree of polarity to the molecule and is a strong hydrogen bond acceptor, influencing its chemical reactivity and potential applications. ADPO serves as a versatile reagent in organic synthesis and as a ligand in coordination chemistry. Its applications range from being a precursor in the synthesis of more complex phosphine ligands to its use in Wittig-type reactions and radical allylations.[1][2] This guide provides a comprehensive overview of the structure, bonding, and key experimental data of this compound.

Molecular Structure and Bonding

The structure of this compound consists of a central phosphorus atom bonded to an oxygen atom via a double bond, two phenyl groups, and one allyl group. The phosphorus atom is in a tetrahedral geometry. The bonding in the phosphoryl group (P=O) is a topic of interest, involving both σ and π contributions. The π-bonding arises from the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen, resulting in a strong, polar bond. The phenyl groups are attached to the phosphorus atom through P-C single bonds, and the allyl group is connected via a P-C single bond to the sp³ hybridized carbon.

Due to the absence of experimental crystallographic data for this compound, computational methods, specifically Density Functional Theory (DFT), are employed to provide insights into its molecular geometry. The calculated bond lengths and angles offer a reliable model of the molecule's structure.

Logical Relationship of Structural Components

Logical Relationship of this compound Components P Phosphorus (P) O Oxygen (O) P->O P=O Double Bond Ph1 Phenyl Group 1 P->Ph1 P-C Single Bond Ph2 Phenyl Group 2 P->Ph2 P-C Single Bond Allyl Allyl Group P->Allyl P-C Single Bond Synthesis Workflow for this compound A Mix Diphenylphosphine Chloride & Allyl Alcohol in Ether B Slowly Add Pyridine A->B C Stir at Room Temperature B->C D Filter to Remove Pyridine Hydrochloride C->D E Distill to Remove Ether D->E F Heat Residue to 150°C (Exothermic Reaction) E->F G Purify by Vacuum Distillation F->G

References

Spectral Analysis of Allyldiphenylphosphine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for allyldiphenylphosphine oxide, a key organophosphorus compound with applications in organic synthesis and materials science. This document presents tabulated nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for spectral acquisition, and logical diagrams illustrating the workflow of spectral analysis and the relationship between spectral data and molecular structure.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.71 - 7.66m4H, Aromatic
7.52 - 7.42m6H, Aromatic
5.85 - 5.71m1H, -CH=CH₂
5.24 - 5.15m2H, -CH=CH₂
3.24 - 3.16m2H, P-CH₂-

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃) [1]

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
132.7 (d)JP-C = 98.4Aromatic C (ipso)
131.7 (d)JP-C = 2.6Aromatic C
130.6 (d)JP-C = 9.3Aromatic C
128.6 (d)JP-C = 11.6Aromatic C
128.4 (d)JP-C = 6.8-CH=CH₂
119.5 (d)JP-C = 11.0-CH=CH₂
37.8 (d)JP-C = 66.8P-CH₂-

Table 3: ³¹P NMR Spectral Data of this compound (CDCl₃) [1]

Chemical Shift (δ) ppm
32.0
Infrared (IR) Spectroscopy Data

Table 4: IR Absorption Bands of this compound [2]

Wavenumber (cm⁻¹)Assignment
1640C=C stretch
1436P-Ph stretch
1178P=O stretch
1100C-H bend (aromatic)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz)[1]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ³¹P).

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for phosphine oxides (e.g., 0-50 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C) or an external standard for ³¹P.

    • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify characteristic functional groups.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr) (IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer (e.g., PerkinElmer, Thermo Nicolet)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Visualizations

The following diagrams illustrate the workflow of spectral data analysis and the logical connections between spectroscopic data and the molecular structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Dissolution Dissolution in CDCl3 Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer KBr_Pellet->IR_Spec FT Fourier Transform NMR_Spec->FT Peak_Picking Peak Identification IR_Spec->Peak_Picking Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Structure_Elucidation Structure Elucidation Calibration->Structure_Elucidation Peak_Picking->Structure_Elucidation

Caption: Experimental workflow for spectral analysis.

logical_relationship cluster_data Spectral Data cluster_info Structural Information HNMR 1H NMR (Chemical Shift, Multiplicity, Coupling) Proton_Env Proton Environments & Connectivity HNMR->Proton_Env CNMR 13C NMR (Chemical Shift, Coupling) Carbon_Skeleton Carbon Framework CNMR->Carbon_Skeleton PNMR 31P NMR (Chemical Shift) Phosphorus_Env Phosphorus Chemical Environment PNMR->Phosphorus_Env IR IR Spectroscopy (Vibrational Frequencies) Functional_Groups Functional Groups (P=O, C=C) IR->Functional_Groups Structure Allyldiphenylphosphine Oxide Structure Proton_Env->Structure Carbon_Skeleton->Structure Phosphorus_Env->Structure Functional_Groups->Structure

Caption: Relationship between spectral data and structure.

References

allyldiphenylphosphine oxide physical appearance and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Allyldiphenylphosphine Oxide: Physical Appearance and Stability

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its appearance and stability. It is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is a versatile organophosphorus compound widely utilized in organic synthesis and polymer chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance White to off-white crystal/solid.
Molecular Formula C₁₅H₁₅OP.
Molecular Weight 242.26 g/mol .
Melting Point 110 - 115 °C.
Boiling Point 337 °C at 760 mmHg.
Density 1.09 g/cm³.
Solubility Soluble in various organic solvents.
CAS Number 4141-48-4.

Chemical Stability and Reactivity

This compound is noted for its thermal stability, which makes it a valuable component in high-performance materials. It is generally stable under recommended storage conditions, which include keeping it under an inert gas (like nitrogen or argon) at 2-8°C.

Thermal Stability

Phosphine oxides are generally considered to be thermally stable compounds due to the high energy of the P=O bond. While specific thermogravimetric analysis (TGA) data for this compound is not detailed in the readily available literature, its utility as a stabilizer in polymer formulations at elevated temperatures underscores its thermal robustness. A general protocol for assessing thermal stability is provided in the experimental section.

Hydrolytic Stability
Photostability

As a photoinitiator, this compound is designed to be reactive under UV light. Its stability in the absence of UV radiation is good, allowing for its incorporation into formulations. Upon UV exposure, it undergoes cleavage to generate radicals that initiate polymerization.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base like pyridine.

Experimental Protocol:

  • A mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature.

  • Pyridine (4.0 g, 0.05 mol) is slowly added to the stirring mixture.

  • After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.

  • The ether is removed from the filtrate by distillation.

  • The resulting liquid residue is heated to 150 °C, which initiates an exothermic reaction, raising the temperature to approximately 178 °C.

  • The product is then purified by vacuum distillation (b.p. 168-175 °C / 0.4 mm), yielding this compound as a crystalline solid upon cooling.

General Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This is a general protocol for phosphine oxides and may require optimization for this compound.

  • A small sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA instrument.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample as a function of temperature is recorded to generate a TGA curve.

  • The derivative of the TGA curve (DTG curve) is used to determine the temperature of maximum weight loss rate.

General Protocol for Hydrolytic Stability Assessment

This is a general protocol for organophosphorus compounds and may require optimization for this compound.

  • Prepare buffer solutions at different pH values (e.g., acidic, neutral, and basic).

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Add an aliquot of the stock solution to each buffer solution to achieve a known starting concentration.

  • Incubate the solutions at a constant temperature.

  • Withdraw samples at various time intervals.

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound remaining.

  • Calculate the rate of hydrolysis from the change in concentration over time.

Visualizations

Synthesis of this compound

Synthesis_Workflow reagents Diphenylphosphine chloride + Allyl alcohol + Pyridine reaction Reaction at Room Temperature reagents->reaction solvent Anhydrous Ether solvent->reaction solvent filtration Filtration reaction->filtration byproduct Pyridine hydrochloride (precipitate) filtration->byproduct remove distillation1 Ether Removal (Distillation) filtration->distillation1 filtrate heating Heating to 150°C distillation1->heating distillation2 Vacuum Distillation heating->distillation2 exothermic reaction product Allyldiphenylphosphine oxide distillation2->product

Caption: Synthesis workflow for this compound.

Role in Radical Polymerization

Radical_Polymerization_Workflow cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination ADPO Allyldiphenylphosphine oxide (Photoinitiator) Radicals Formation of Free Radicals ADPO->Radicals α-cleavage UV_light UV Light UV_light->ADPO Monomers Monomers Radicals->Monomers reacts with Growing_Chain Growing Polymer Chain Monomers->Growing_Chain addition Polymer Stable Polymer Growing_Chain->Polymer combination or disproportionation

The Discovery and Enduring Utility of Allyldiphenylphosphine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyldiphenylphosphine oxide, a versatile organophosphorus compound, has carved a significant niche in synthetic chemistry since its emergence in the mid-20th century. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its physicochemical properties. Furthermore, this guide elucidates the mechanistic underpinnings of its utility in pivotal reactions, including the Michaelis-Arbuzov synthesis, radical allylation, and photoinitiation, with signaling pathways and experimental workflows visualized through detailed diagrams. This document serves as an in-depth resource for researchers leveraging or seeking to understand the capabilities of this important chemical entity.

Introduction

This compound is a crystalline solid at room temperature, characterized by a diphenylphosphinoyl group attached to an allyl moiety. Its unique electronic and structural features have rendered it a valuable reagent and intermediate in a diverse array of chemical transformations. From its early preparations to its modern applications in radical chemistry and polymer science, the journey of this compound highlights the continuous evolution of synthetic methodology. This guide aims to provide a thorough technical understanding of this compound for professionals in research and development.

History and Discovery

The synthesis of this compound was described in the chemical literature as early as 1965 by K. Darrell Berlin and Jack F. Calvert. In their work on unsymmetrical tertiary phosphine oxides, they reported the preparation of this compound via two distinct routes: a Grignard reaction and a Michaelis-Arbuzov rearrangement.[1] The latter proved to be the more efficient method.[1] While earlier work by Arbuzov and Nikonorov in 1948 explored related chemistry, the 1965 publication provides a clear characterization of this compound.[1] These initial syntheses paved the way for its broader investigation and eventual adoption as a versatile synthetic tool.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₅OP[2]
Molecular Weight 242.26 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 111-115 °C[2]
Boiling Point 200-202 °C at 2 mmHg[3]
Density 1.09 g/cm³[4]
Solubility Soluble in most organic solvents, insoluble in water.
¹H NMR (CDCl₃) δ 7.78–7.72 (m, 4H), 7.55–7.51 (m, 2H), 7.49–7.45 (m, 4H), 5.85-5.71 (m, 1H), 5.25-5.15 (m, 2H), 3.15-3.05 (m, 2H)
¹³C NMR (CDCl₃) δ 132.4 (d, J=99.0 Hz), 131.8 (d, J=2.8 Hz), 131.0 (d, J=9.4 Hz), 128.6 (d, J=11.6 Hz), 125.9, 119.3, 36.9 (d, J=66.0 Hz)[4]
³¹P NMR (CDCl₃) δ 32.00[3]
IR (KBr, cm⁻¹) 3052, 2919, 1642 (C=C), 1438, 1180 (P=O), 1120, 722, 698[1]

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of this compound. The most common and historically significant routes are detailed below.

Michaelis-Arbuzov Rearrangement

This method, reported by Berlin and Calvert, involves the reaction of a diphenylphosphinite with an allyl halide.[1] The reaction proceeds through a phosphonium intermediate which then rearranges to the final product.

Michaelis_Arbuzov reagents Ph₂P(OR) + Allyl-X phosphonium [Ph₂P(OR)(Allyl)]⁺X⁻ (Phosphonium Salt) reagents->phosphonium SN2 Attack product Ph₂P(O)Allyl (this compound) phosphonium->product Rearrangement side_product R-X phosphonium->side_product

Michaelis-Arbuzov Synthesis of this compound.

Experimental Protocol:

  • Materials: Methyl diphenylphosphinite, allyl bromide.

  • Procedure: Allyl bromide is slowly added to methyl diphenylphosphinite under a nitrogen atmosphere. An exothermic reaction occurs above 100 °C. The reaction mixture is then heated to 140-150 °C for one hour to complete the condensation. The resulting product is purified by vacuum distillation and recrystallization.[1]

Reaction of Diphenylphosphine Chloride with Allyl Alcohol

This method provides a direct route to this compound from commercially available starting materials.

Experimental Protocol:

  • Materials: Diphenylphosphine chloride, allyl alcohol, pyridine, anhydrous ether.

  • Procedure: To a stirred mixture of diphenylphosphine chloride and allyl alcohol in anhydrous ether at room temperature, pyridine is added slowly. After stirring for approximately 40 minutes, the precipitated pyridine hydrochloride is filtered off. The ether is removed by distillation, and the liquid residue is heated to 150 °C, which initiates an exothermic reaction. The product is then purified by vacuum distillation and crystallization.[5]

Key Applications and Reaction Mechanisms

This compound serves as a key reagent in several important organic transformations.

Radical Allylation Agent

A significant application of this compound is in radical allylation reactions, providing a tin-free alternative to traditional methods. This approach, developed by Zard and coworkers, involves the addition of a radical to the double bond of the allyl group, followed by β-fragmentation to release a diphenylphosphinoyl radical and the allylated product.[6]

Radical_Allylation cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (e.g., DTBP) radical_initiator R'• initiator->radical_initiator Δ dithiocarbonate R-S(C=S)Z (Xanthate) radical_initiator->dithiocarbonate Abstraction alkyl_radical R• allyl_reagent Ph₂P(O)Allyl alkyl_radical->allyl_reagent Addition adduct_radical Ph₂P(O)CH₂CHR-CH₂R' product Allyl-R adduct_radical->product β-Fragmentation phosphine_radical Ph₂P(O)• adduct_radical->phosphine_radical phosphine_radical->dithiocarbonate Chain Carrier

Radical Allylation using this compound.

Experimental Protocol (General):

  • Materials: Substrate (e.g., a dithiocarbonate), this compound, radical initiator (e.g., di-tert-butyl peroxide), solvent (e.g., chlorobenzene).

  • Procedure: A solution of the substrate, this compound, and the radical initiator in the solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed, and the product is isolated by column chromatography.[6]

Photoinitiator in Polymerization

Phosphine oxides, including this compound, can function as photoinitiators for radical polymerization. Upon exposure to UV light, the molecule undergoes excitation followed by α-cleavage to generate reactive radicals that initiate the polymerization of monomers.[7]

Photoinitiation ground_state Ph₂P(O)R (Ground State) excited_singlet [Ph₂P(O)R]* (S₁) (Excited Singlet) ground_state->excited_singlet hν (UV light) excited_triplet [Ph₂P(O)R]* (T₁) (Excited Triplet) excited_singlet->excited_triplet Intersystem Crossing (ISC) radicals Ph₂P(O)• + R• (Radicals) excited_triplet->radicals α-Cleavage monomer Monomer radicals->monomer Initiation polymer Polymer monomer->polymer Propagation

General Photoinitiation Mechanism for Phosphine Oxides.

Conclusion

This compound has proven to be a compound of enduring value in organic synthesis. From its initial preparation in the 1960s to its contemporary use in sophisticated radical reactions and photopolymerization, its versatility is well-established. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and key applications, complete with detailed experimental protocols and mechanistic diagrams. It is anticipated that the information contained herein will be a valuable resource for researchers and professionals in the chemical sciences, facilitating the continued exploration and application of this remarkable molecule.

References

Theoretical Exploration of Allyldiphenylphosphine Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine oxide (ADPO) is a versatile organophosphorus compound utilized in a range of chemical transformations, including as a precursor to functionalized phosphine ligands and as a reagent in organic synthesis. While its synthetic applications are well-documented, a thorough understanding of its electronic structure, reactivity, and spectroscopic properties from a theoretical standpoint is crucial for optimizing its use and designing novel applications. This technical guide provides a comprehensive overview of the theoretical studies pertinent to this compound, drawing upon computational analyses of analogous phosphine oxides to elucidate its core characteristics.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a tetrahedral phosphorus center bonded to an oxygen atom, two phenyl rings, and an allyl group. The nature of the phosphorus-oxygen (P=O) bond in phosphine oxides has been a subject of considerable theoretical interest. Computational studies on phosphine oxides suggest that the P=O bond is best described as a semi-polar dative bond, represented as R₃P⁺-O⁻, rather than a true double bond. This is supported by molecular orbital theory, which attributes the short P-O bond length to the donation of lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds.[1]

Table 1: Comparison of Experimental Bond Lengths and Angles for Triphenylphosphine Oxide and Theoretically Relevant Analogs.

ParameterTriphenylphosphine Oxide (Experimental, Orthorhombic)[2][3]Trivinylphosphine Oxide (Theoretical, DFT)[4]
Bond Lengths (Å)
P-O1.487(3)[2]-
P-C (phenyl/vinyl)1.795(5) - 1.804(5)[2]-
**Bond Angles (°) **
O-P-C111.8(2) - 113.3(2)[2]-
C-P-C106.4(2)[2]-

Note: DFT data for trivinylphosphine oxide did not specify these exact parameters in the cited abstract.

The geometry around the phosphorus atom in triphenylphosphine oxide is distorted tetrahedral. The O=P-C angles are consistently larger than the C-P-C angles, which can be attributed to the greater electrostatic repulsion from the electron-rich P=O bond.[2] A similar geometry is anticipated for this compound.

Electronic Structure and Properties

The electronic properties of this compound are governed by the interplay of the electron-withdrawing phosphinoyl group and the π-systems of the phenyl and allyl moieties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and charge distribution within a molecule. For analogous phosphine oxides, NBO analysis reveals a significant positive charge on the phosphorus atom and a corresponding negative charge on the oxygen atom, supporting the P⁺-O⁻ model. In a DFT study of trivinylphosphine oxide, the NBO charge on the oxygen atom was calculated to be -1.135.[4] This high degree of charge separation is a key feature of the phosphine oxide functional group and dictates much of its reactivity. The analysis also shows how the phosphorus atom utilizes its hybrid orbitals to form bonds with the surrounding carbon and oxygen atoms.[5]

Table 2: Computed Natural Charges for Atoms in Trivinylphosphine Oxide (DFT). [4]

AtomNatural Charge (e)
PData not available in abstract
O-1.135
Cα (vinyl)-0.575
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be associated with the π-orbitals of the phenyl rings and the allyl group's C=C double bond. The LUMO is likely to be an antibonding orbital, potentially a σ* orbital of the P-C bonds or a π* orbital of the phenyl rings. The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and its electronic absorption properties.

Spectroscopic Properties: A Theoretical Perspective

Computational chemistry can be a powerful tool for interpreting and predicting spectroscopic data.

Vibrational Spectroscopy (IR)

Density Functional Theory (DFT) calculations can be employed to compute the vibrational frequencies of molecules. For phosphine oxides, the P=O stretching frequency is a characteristic and intense absorption in the infrared (IR) spectrum. The calculated frequencies can be compared with experimental data to validate the computational model. The position of the P=O stretch is sensitive to the electronic effects of the substituents on the phosphorus atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict NMR chemical shifts. The ³¹P NMR chemical shift is particularly informative for organophosphorus compounds. The chemical shift of the phosphorus nucleus in this compound is influenced by the electronic environment created by the phenyl and allyl groups.

Proposed Experimental Protocols for Theoretical Studies

For researchers wishing to perform detailed theoretical studies on this compound, the following computational methodology is recommended based on literature precedents for similar phosphine oxides.[4][6]

Geometry Optimization and Vibrational Frequency Calculations
  • Method: Density Functional Theory (DFT) is a robust and widely used method for these types of calculations. The B3LYP functional is a common choice that often provides a good balance of accuracy and computational cost.[7]

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is recommended to adequately describe the electronic structure of the phosphorus atom and the surrounding atoms.

  • Software: Commercially available quantum chemistry software packages like Gaussian, ORCA, or Spartan can be used.

  • Procedure:

    • Build the initial structure of this compound. An initial geometry can be based on the crystal structure of triphenylphosphine oxide with one phenyl group replaced by an allyl group.[2][3]

    • Perform a geometry optimization to find the lowest energy conformation.

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.

Electronic Structure Analysis
  • Method: Single-point energy calculations can be performed on the optimized geometry using the same DFT method and basis set.

  • Analysis:

    • Natural Bond Orbital (NBO) analysis: This will provide insights into atomic charges, orbital hybridizations, and donor-acceptor interactions within the molecule.[8]

    • Frontier Molecular Orbital (HOMO/LUMO) analysis: Visualization of the HOMO and LUMO will help in understanding the molecule's reactivity and electronic transitions.

Logical Workflow for Theoretical Analysis

theoretical_workflow cluster_setup Computational Setup cluster_calculations Calculations cluster_analysis Analysis and Interpretation initial_structure Build Initial Geometry (from Triphenylphosphine Oxide) method_selection Select DFT Method and Basis Set (e.g., B3LYP/6-31G(d,p)) initial_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation geom_opt->spe_calc verify_minimum Verify Minimum Energy Structure freq_calc->verify_minimum vibrational_spectra Analyze Vibrational Spectra freq_calc->vibrational_spectra nbo_analysis Perform NBO Analysis (Charges, Hybridization) spe_calc->nbo_analysis mo_analysis Analyze Frontier Molecular Orbitals (HOMO, LUMO) spe_calc->mo_analysis compare_exp Compare with Experimental Data vibrational_spectra->compare_exp nbo_analysis->compare_exp mo_analysis->compare_exp

Caption: Workflow for the theoretical analysis of this compound.

Signaling Pathways and Logical Relationships

While "signaling pathways" are not directly applicable to a single small molecule in this context, we can visualize the logical relationships between the structural features of this compound and its chemical properties.

adpo_properties cluster_structure Structural Features cluster_properties Chemical & Spectroscopic Properties po_bond P=O Bond (Semi-polar, P⁺-O⁻) reactivity Reactivity (Nucleophilicity of O, Radical Allylation) po_bond->reactivity influences spectroscopy Spectroscopic Signatures (IR: P=O stretch, ³¹P NMR shift) po_bond->spectroscopy determines electronic_props Electronic Properties (HOMO/LUMO energies, Charge Distribution) po_bond->electronic_props governs phenyl_rings Phenyl Rings (π-system, Steric Bulk) phenyl_rings->reactivity sterically hinders phenyl_rings->electronic_props contributes to allyl_group Allyl Group (C=C π-bond, Reactivity) allyl_group->reactivity site of allyl_group->electronic_props contributes to

Caption: Influence of structural features on the properties of this compound.

Conclusion

This technical guide has synthesized the available theoretical knowledge on phosphine oxides to provide a detailed understanding of this compound. By leveraging computational data from analogous structures and outlining a robust protocol for future theoretical investigations, this document serves as a valuable resource for researchers seeking to explore the fundamental properties of this important reagent. A deeper theoretical understanding will undoubtedly pave the way for its more effective utilization in organic synthesis and drug development.

References

An In-depth Technical Guide to the Safety and Handling of Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for allyldiphenylphosphine oxide (CAS No. 4141-48-4), a compound utilized in organic synthesis and materials science.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3][4] The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][4]
Acute Toxicity (Oral)4H302: Harmful if swallowed[5][6][7][8][9]

Signal Word: Warning[3][4]

Pictograms:

  • alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₅H₁₅OP[1][2][3][10]
Molecular Weight 242.25 g/mol [2][3][10]
Appearance White to off-white solid/crystal[1][10]
Melting Point 111-115 °C[1][10]
Boiling Point 337 °C at 760 mmHg[10]
Flash Point 157.6 °C[10]
Solubility Soluble in various organic solvents[1]
Experimental Protocols: Safe Handling Procedures

Detailed experimental protocols for handling this compound should be incorporated into standard laboratory operating procedures. The following is a general guideline.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][5][7][11][12]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[12][13][14][15]

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[11][12][13]

  • Hand Protection: Wear impervious gloves (e.g., neoprene or nitrile rubber).[13] Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[6][13][16]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

3.3. General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.[5][7][9][11][12][15][17]

  • Avoid breathing dust or fumes.[4][5][7][9][11][12]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7][9][12][16]

  • Wash hands thoroughly after handling.[4][5][7][9][11][12]

  • Keep the container tightly closed when not in use.[7][8][9][12][14][15][17]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11][12]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[11][12][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][11][12][14]
Firefighting and Accidental Release Measures

5.1. Firefighting

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][11][12][14][16]

  • Specific Hazards: Hazardous combustion products include carbon oxides and phosphorus oxides.[11][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][12][16]

5.2. Accidental Release

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.[5][12][16]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5][16]

  • Containment and Cleanup: For spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[5][12][16] Avoid generating dust.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7][12][14][17] Keep containers tightly closed.[7][8][9][12][14][15][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7][12] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5]

Stability and Reactivity
  • Reactivity: Generally stable under normal conditions.[12]

  • Chemical Stability: Stable under recommended storage conditions.[5][12]

  • Conditions to Avoid: Incompatible materials, heat, and sources of ignition.[7][12][13]

  • Incompatible Materials: Strong oxidizing agents.[7][12]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[11][12]

Visualizations

Hazard_Identification_and_Mitigation_Workflow Figure 1: Hazard Identification and Mitigation Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Waste Management Review_SDS Review Safety Data Sheet Assess_Risks Assess Risks Review_SDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Use_Engineering_Controls Use Engineering Controls (e.g., Fume Hood) Select_PPE->Use_Engineering_Controls Follow_Safe_Handling_Protocols Follow Safe Handling Protocols Use_Engineering_Controls->Follow_Safe_Handling_Protocols Exposure_Occurs Exposure Occurs Follow_Safe_Handling_Protocols->Exposure_Occurs Segregate_Waste Segregate Waste Follow_Safe_Handling_Protocols->Segregate_Waste Administer_First_Aid Administer First Aid Exposure_Occurs->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention Dispose_Properly Dispose According to Regulations Segregate_Waste->Dispose_Properly

Figure 1: Hazard Identification and Mitigation Workflow

Personal_Protective_Equipment_Selection Figure 2: Personal Protective Equipment (PPE) Selection cluster_ppe Required Personal Protective Equipment Chemical_Handling Handling this compound Eye_Protection Chemical Safety Goggles / Face Shield Chemical_Handling->Eye_Protection Hand_Protection Impervious Gloves (Nitrile or Neoprene) Chemical_Handling->Hand_Protection Body_Protection Lab Coat / Long-Sleeved Clothing Chemical_Handling->Body_Protection Respiratory_Protection Respirator (if dust is present) Chemical_Handling->Respiratory_Protection Conditional

Figure 2: Personal Protective Equipment (PPE) Selection

References

An In-depth Technical Guide to the Basic Reactivity of Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyldiphenylphosphine oxide is a versatile reagent in organic synthesis, exhibiting reactivity at both its allyl moiety and the phosphine oxide group. This guide provides a comprehensive overview of its fundamental chemical behavior, including synthesis, physical properties, and a detailed exploration of its participation in various organic transformations. Key reactions such as electrophilic additions to the double bond, reductions, and reactions involving the phosphine oxide group are discussed. Furthermore, its role as a radical allylating agent and its utility in palladium-catalyzed reactions are highlighted. This document aims to serve as a technical resource, providing detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₁₅H₁₅OP, is a white solid that has garnered significant interest in the field of organic chemistry.[1] Its bifunctional nature, possessing a reactive carbon-carbon double bond and a polar phosphine oxide group, allows for a diverse range of chemical transformations. The phosphorus center can influence the reactivity of the allyl group, and the molecule as a whole can participate in various synthetic strategies. This guide will delve into the core reactivity of this compound, providing a detailed examination of its chemical properties and applications.

Synthesis and Physical Properties

The most common synthesis of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base like pyridine, followed by a thermal rearrangement.[2]

Experimental Protocol: Synthesis of this compound [2]

A mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature. Pyridine (4.0 g, 0.05 mol) is added slowly to the mixture. After stirring for 40 minutes, the resulting pyridine hydrochloride is filtered off, and the ether is removed by distillation. The liquid residue is then heated to 150°C, at which point an exothermic reaction occurs, raising the temperature to approximately 178°C. The product is then purified by vacuum distillation.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₅OP[1]
Molecular Weight242.26 g/mol [1]
Melting Point109-110.5 °C[3]
Boiling Point135-149 °C at 0.15 mm Hg[3]
AppearanceWhite to off-white crystalline solid-
¹H NMR (CDCl₃)δ 7.6 (m, aromatic), 6.6 (m, vinyl), 1.69 (d, J=6 cps, terminal methyl)[3]
IR (KBr)1640 cm⁻¹ (C=C), 1178 cm⁻¹ (P=O)[3]

Reactivity of the Allyl Group

The carbon-carbon double bond in this compound is susceptible to a variety of reactions typical of alkenes.

Reduction of the Double Bond

The allyl double bond can be reduced to the corresponding propyl group. For instance, reduction of the isomer, propenyldiphenylphosphine oxide, which can be formed from this compound, yields diphenoxypropylphosphine oxide.[3]

Experimental Protocol: Reduction of Propenyldiphenylphosphine Oxide [3]

A solution of propenyldiphenylphosphine oxide in ethanol is hydrogenated over a platinum catalyst. The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.

Electrophilic Additions

While specific literature on electrophilic additions to this compound is not abundant, the reactivity of the double bond is expected to be similar to that of other alkenes. Reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation are anticipated to proceed.

The hydroboration-oxidation of the allyl group would be expected to yield the corresponding anti-Markovnikov alcohol, 3-(diphenylphosphinoyl)propan-1-ol.[4][5]

Generalized Experimental Protocol: Hydroboration-Oxidation [6][7]

To a solution of this compound in anhydrous THF under an inert atmosphere is added a solution of borane-THF complex (BH₃·THF) at 0 °C. The reaction is stirred at room temperature for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The mixture is stirred for several hours at room temperature. The aqueous layer is separated and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which can be purified by chromatography.

Hydroboration_Oxidation cluster_reaction Hydroboration-Oxidation AllylPPO Allyldiphenylphosphine Oxide Product 3-(Diphenylphosphinoyl)propan-1-ol AllylPPO->Product Reagents 1. BH3·THF 2. H2O2, NaOH

Caption: Generalized hydroboration-oxidation of this compound.

Asymmetric dihydroxylation of allylic phosphine oxides has been reported, yielding diols that are useful synthetic intermediates.

Experimental Protocol: Asymmetric Dihydroxylation

A specific protocol for the asymmetric dihydroxylation of this compound was not found in the provided search results. However, a general procedure for Upjohn dihydroxylation is as follows: A solution of the alkene in a mixture of tert-butanol and water is treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) at room temperature.[8][9] The reaction is monitored by TLC. Upon completion, the reaction is quenched with a reducing agent such as sodium sulfite, and the product is extracted and purified.

Dihydroxylation cluster_reaction Dihydroxylation AllylPPO Allyldiphenylphosphine Oxide Product 1,2-Dihydroxypropyl- diphenylphosphine Oxide AllylPPO->Product Reagents OsO4 (cat.), NMO Horner_Wittig cluster_reaction Horner-Wittig Reaction PhosphineOxide Deprotonated Allyldiphenylphosphine Oxide Derivative Product Alkene PhosphineOxide->Product Aldehyde Aldehyde/Ketone Aldehyde->Product Byproduct Diphenylphosphinate Salt Radical_Allylation cluster_workflow Radical Allylation Workflow Initiator Radical Initiator Substrate Substrate (e.g., Xanthate) Initiator->Substrate Initiation SubstrateRadical Substrate Radical Substrate->SubstrateRadical AllylPPO Allyldiphenylphosphine Oxide Adduct Adduct Radical AllylPPO->Adduct SubstrateRadical->AllylPPO Addition Product Allylated Product Adduct->Product Fragmentation DPPO_Radical Diphenylphosphine Oxide Radical Product->DPPO_Radical

References

Methodological & Application

Application Notes and Protocols for Allyldiphenylphosphine Oxide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine oxide is a versatile organophosphorus compound with applications in organic synthesis. While its direct role as a primary ligand in catalysis is not extensively documented in scientific literature, it serves as a valuable synthetic precursor and building block. Phosphine oxides, in general, can function as stabilizing or hemilabile ligands in transition metal catalysis, influencing the activity and stability of the catalytic species.[1] This document provides a detailed protocol for the synthesis of this compound and explores its relevance in the context of catalytic reactions, particularly as a product in palladium-catalyzed allylic alkylation.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Diphenylphosphine chloride (11 g, 0.05 mol)

  • Allyl alcohol (2.9 g, 0.05 mol)

  • Pyridine (4.0 g, 0.05 mol)

  • Anhydrous diethyl ether (50 ml)

Procedure:

  • In a round-bottom flask, a mixture of diphenylphosphine chloride and allyl alcohol in anhydrous diethyl ether is stirred at room temperature.

  • Pyridine is slowly added to the stirring mixture.

  • After stirring for 40 minutes, the resulting pyridine hydrochloride precipitate is removed by filtration.

  • The diethyl ether is removed from the filtrate by distillation.

  • The liquid residue is heated to 150 °C, at which point an exothermic reaction occurs, raising the temperature to approximately 178 °C.

  • The product is then purified by distillation under reduced pressure (b.p. 168°-175° C/0.4 mm), yielding this compound, which crystallizes upon cooling.

This compound Derivatives as Products in Catalysis

Allyl phosphine oxides are important synthetic intermediates and can be synthesized with high enantioselectivity through catalytic methods. One prominent example is the palladium-catalyzed asymmetric allylation of diphenylphosphine oxide. In this reaction, this compound derivatives are the target products, not the ligands.

Palladium-Catalyzed Asymmetric Allylation of Diphenylphosphine Oxide

This reaction enables the enantioselective formation of a C-P bond, yielding chiral allylic diphenylphosphine oxides.

Quantitative Data Summary

EntryAllylic SubstrateLigandYield (%)ee (%)
1cinnamyl methyl carbonate(S)-BINAP8590
2(E)-1,3-diphenylallyl methyl carbonate(S)-BINAP9295
3(E)-1-phenyl-3-(2-thienyl)allyl methyl carbonate(S)-BINAP8892
4(E)-1-(4-chlorophenyl)-3-phenylallyl methyl carbonate(S)-BINAP9093

Data is representative of typical results found in the literature for this type of reaction.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylation

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Chiral phosphine ligand (e.g., (S)-BINAP)

  • Allylic substrate (e.g., cinnamyl methyl carbonate)

  • Diphenylphosphine oxide

  • Solvent (e.g., Toluene)

  • Base (e.g., Sodium methoxide)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and the chiral phosphine ligand.

  • Add the solvent and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the allylic substrate and diphenylphosphine oxide to the reaction mixture.

  • Add the base and heat the reaction mixture at the desired temperature (e.g., 50-80 °C) until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral allylic diphenylphosphine oxide.

Reaction Mechanism and Workflow

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the catalytic cycle for its formation via palladium-catalyzed allylic alkylation.

experimental_workflow reagents Mix Diphenylphosphine Chloride, Allyl Alcohol, and Pyridine in Ether stir Stir at Room Temperature (40 min) reagents->stir filter Filter to Remove Pyridine Hydrochloride stir->filter distill_ether Distill to Remove Ether filter->distill_ether heat Heat Residue to 150 °C (Exothermic Reaction) distill_ether->heat distill_product Purify by Vacuum Distillation heat->distill_product product This compound distill_product->product

Synthesis of this compound.

catalytic_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pi_allyl [Pd(II)(π-allyl)L]+ pd0->pi_allyl pi_allyl->pd0 oxidative_addition Oxidative Addition oxidative_addition->pi_allyl nucleophilic_attack Nucleophilic Attack nucleophilic_attack->pd0 reductive_elimination Reductive Elimination product Allylphosphine Oxide Product reductive_elimination->product substrate Allylic Substrate nucleophile [Ph2PO]-

Pd-Catalyzed Allylic Alkylation Cycle.

Conclusion

While this compound is a valuable compound in organic synthesis, its primary role is not as a direct ligand in catalytic processes but rather as a synthetic target or precursor. The protocols and data presented herein provide a framework for its synthesis and illustrate its formation through highly efficient and stereoselective palladium-catalyzed reactions. For researchers interested in catalysis, the broader class of phosphine oxides offers opportunities for ligand design, particularly as stabilizing agents that can enhance the performance of transition metal catalysts.

References

Application Notes and Protocols: Allyldiphenylphosphine Oxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of allyldiphenylphosphine oxide, including its synthesis and an exploration of its potential, though not conventional, role in cross-coupling reactions. While direct applications of this compound as a primary ligand in major cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig are not prominently documented in scientific literature, this document outlines the foundational principles of these reactions, the critical role of phosphine ligands, and the distinct chemical nature of phosphine oxides.

Synthesis of this compound

This compound can be synthesized through the reaction of diphenylphosphine chloride with allyl alcohol, followed by a thermal rearrangement.

Experimental Protocol:

Materials:

  • Diphenylphosphine chloride (11 g, 0.05 mol)

  • Allyl alcohol (2.9 g, 0.05 mol)

  • Pyridine (4.0 g, 0.05 mol)

  • Anhydrous ether (50 ml)

Procedure: [1]

  • A mixture of diphenylphosphine chloride and allyl alcohol in anhydrous ether is stirred at room temperature.

  • Pyridine is slowly added to the mixture.

  • After stirring for 40 minutes, the resulting pyridine hydrochloride precipitate is filtered off.

  • The ether is removed from the filtrate by distillation.

  • The liquid residue is heated to 150°C, which initiates an exothermic reaction, raising the temperature to approximately 178°C.

  • The product is then purified by distillation under reduced pressure (b.p. 168°-175° C/0.4 mm), yielding this compound, which crystallizes upon cooling.

Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The efficacy of these reactions is heavily reliant on the choice of ancillary ligands, most commonly bulky and electron-rich phosphines. These ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

General Catalytic Cycle for Cross-Coupling Reactions:

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Ar-X Oxidative_Addition Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 R'-M Transmetalation Transmetalation ArPd(II)R'L2->Pd(0)L2 Ar-R' Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic and steric properties of the phosphine ligand (L) are critical. Electron-rich phosphines enhance the rate of oxidative addition, while bulky ligands promote reductive elimination.

This compound as a Potential Ligand

Phosphine oxides, such as this compound, are generally considered poor ligands for the catalytically active Pd(0) species in cross-coupling reactions compared to their phosphine counterparts. This is due to the lower electron-donating ability of the phosphoryl oxygen compared to the phosphorus atom in a phosphine. The lone pair on the phosphorus in a phosphine is readily available to coordinate with the palladium center, which is essential for the catalytic cycle. In contrast, the phosphorus atom in a phosphine oxide is in a higher oxidation state and lacks a lone pair for donation.

While direct coordination to Pd(0) is unfavorable, phosphine oxides can sometimes act as weak, labile ligands that stabilize palladium nanoparticles or Pd(II) species, potentially preventing catalyst decomposition.[1] However, they are not typically employed as the primary ancillary ligand to drive the catalytic cycle in major cross-coupling reactions.

Hypothetical Interaction and Its Limitations:

Phosphine_vs_PhosphineOxide cluster_0 Effective Ligand cluster_1 Ineffective Ligand for Pd(0) Pd0_P Pd(0) Phosphine R₃P Pd0_P->Phosphine Strong σ-donation (Effective Coordination) Pd0_PO Pd(0) Phosphine_Oxide R₃P=O Pd0_PO->Phosphine_Oxide Weak interaction (Poor Coordination)

Caption: Comparison of phosphine and phosphine oxide coordination to Pd(0).

Alternative Reactivity: Radical Allylation

While not a conventional ligand in palladium catalysis, substituted allyldiphenylphosphine oxides have been utilized as radical allylating agents. This showcases an alternative mode of reactivity for this class of compounds in C-C bond formation.

In these reactions, the this compound serves as a radical trapping agent for the allylation of dithiocarbonates. This tin-free radical allylation process involves heating the reactants with a radical initiator.

Application Notes for Common Cross-Coupling Reactions

For researchers aiming to perform cross-coupling reactions, the selection of an appropriate phosphine ligand is crucial. Below are general protocols for major cross-coupling reactions, highlighting typical conditions and ligand classes. Note: this compound is not the recommended ligand for these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.

General Protocol:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: Bulky, electron-rich phosphines such as SPhos, XPhos, or P(t-Bu)₃.

  • Base: K₃PO₄, K₂CO₃, Cs₂CO₃

  • Solvent: Toluene, Dioxane, THF/H₂O

  • Reactants: Aryl/vinyl halide or triflate and an aryl/vinyl boronic acid or ester.

Experimental Workflow:

Suzuki_Workflow Start Start Setup Assemble reaction under inert atmosphere Start->Setup Reagents Add Pd source, ligand, base, aryl halide, and boronic acid to solvent Setup->Reagents Reaction Heat to desired temperature and monitor progress (TLC, GC) Reagents->Reaction Workup Quench reaction, extract with organic solvent Reaction->Workup Purification Purify by column chromatography Workup->Purification End Characterize product Purification->End

Caption: Typical workflow for a Suzuki-Miyaura coupling experiment.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

General Protocol:

  • Palladium Source: Pd(OAc)₂, PdCl₂

  • Ligand: PPh₃, P(o-tol)₃, or phosphine-free conditions for activated substrates.

  • Base: Et₃N, K₂CO₃

  • Solvent: DMF, NMP, Acetonitrile

  • Reactants: Aryl/vinyl halide or triflate and an alkene.

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.

General Protocol:

  • Palladium Source: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄

  • Co-catalyst: CuI

  • Ligand: PPh₃

  • Base: Et₃N, Diisopropylamine

  • Solvent: THF, DMF

  • Reactants: Aryl/vinyl halide and a terminal alkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.

General Protocol:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: Bulky biaryl phosphines like XPhos, RuPhos, or BrettPhos.

  • Base: NaOt-Bu, K₃PO₄, Cs₂CO₃

  • Solvent: Toluene, Dioxane

  • Reactants: Aryl halide or triflate and a primary or secondary amine.

Quantitative Data Summary (Representative Examples with Standard Ligands)

The following tables summarize typical yields for common cross-coupling reactions using established phosphine ligands, not this compound, to provide a benchmark for expected outcomes.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
4-ChlorotoluenePhenylboronic acidXPhosK₃PO₄Toluene10095
1-Bromo-4-methoxybenzene4-Methylphenylboronic acidSPhosK₃PO₄Dioxane8098
2-Bromopyridine3-Furylboronic acidP(t-Bu)₃K₂CO₃THF/H₂O7092

Table 2: Representative Yields for Buchwald-Hartwig Amination

Aryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholineXPhosNaOt-BuToluene11094
1-Bromo-3,5-dimethylbenzeneAnilineRuPhosNaOt-BuToluene10099
2-Bromopyridinen-HexylamineBrettPhosK₃PO₄Dioxane10091

Conclusion

This compound can be readily synthesized in the laboratory. However, its application as a primary ancillary ligand in major palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig is not well-established in the chemical literature. The fundamental electronic properties of phosphine oxides make them less suitable for stabilizing the key Pd(0) intermediates in these catalytic cycles compared to electron-rich phosphines. Researchers in drug development and organic synthesis should therefore rely on established classes of phosphine ligands for these critical transformations. Alternative reactivity patterns for allyldiphenylphosphine oxides, such as in radical allylation reactions, may offer other synthetic opportunities.

References

Application Notes and Protocols: Phosphine Oxide Photoinitiators in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoinitiated polymerization is a cornerstone of modern materials science, enabling the rapid and spatially controlled curing of liquid resins into solid polymers upon exposure to light. This technology is pivotal in diverse fields, including dentistry, 3D printing, coatings, and the fabrication of biomedical devices. At the heart of this process are photoinitiators, molecules that absorb light and generate reactive species to initiate polymerization.

Acylphosphine oxides represent a prominent class of Type I photoinitiators, renowned for their high initiation efficiency, deep curing capabilities, and photobleaching properties, which result in low yellowing of the final polymer. While specific data on allyldiphenylphosphine oxide as a photoinitiator is not extensively available in the reviewed literature, this document provides a comprehensive overview of the closely related and widely utilized acylphosphine oxide photoinitiators. The principles, protocols, and data presented herein serve as a robust guide for researchers employing phosphine oxide-based initiators in photopolymerization.

Mechanism of Action: Type I Photoinitiation

Acylphosphine oxide photoinitiators operate via a Norrish Type I cleavage mechanism. Upon absorption of UV or visible light, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a triplet state. This excited triplet state is unstable and undergoes rapid α-cleavage to generate two radical species: a phosphinoyl radical and an acyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.

G cluster_initiation Photoinitiation cluster_propagation Polymerization PI Acylphosphine Oxide (Ground State) PI_excited Excited State PI* PI->PI_excited hν (Light Absorption) Radicals Phosphinoyl Radical (R₁•) + Acyl Radical (R₂•) PI_excited->Radicals α-cleavage Radical_Monomer R-M• Radicals->Radical_Monomer Initiation Monomer Monomer (M) Polymer_chain Growing Polymer Chain (R-Mₙ•) Radical_Monomer->Polymer_chain Propagation (+M)

Caption: Mechanism of Type I photoinitiation by acylphosphine oxides.

Performance of Acylphosphine Oxide Photoinitiators

The efficiency of a photoinitiator is crucial for achieving desired polymerization kinetics and final polymer properties. The following table summarizes key performance data for several acylphosphine oxide photoinitiators compared to the commercial standard, 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO).

PhotoinitiatorMonomer SystemLight SourceDouble Bond Conversion (%)Reference
NHPOTrimethylolpropane triacrylate (TMPTA)Not Specified65[1]
TPOTrimethylolpropane triacrylate (TMPTA)Not Specified45[1]
DAPOTrimethylolpropane triacrylate (TMPTA)Not SpecifiedHigher than TPO[1]
DABPOsTrimethylolpropane triacrylate (TMPTA)420 nm LEDHigher than TPO[2]
4-MTPOTrimethylolpropane triacrylate (TMPTA)385 nm or 420 nm LEDHigher than TPO[1]
2,4-DMTPOTrimethylolpropane triacrylate (TMPTA)385 nm or 420 nm LEDHigher than TPO[1]

Experimental Protocols

This section provides a general protocol for the photopolymerization of an acrylate-based resin using an acylphosphine oxide photoinitiator.

Materials and Equipment
  • Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate/methacrylate monomer.

  • Photoinitiator: Acylphosphine oxide (e.g., TPO).

  • Solvent (optional): Dichloromethane or other suitable solvent for dissolving the photoinitiator.

  • Light Source: UV or visible light LED curing system (e.g., 395 nm or 405 nm).[3][4]

  • Spectrometer: Fourier-transform infrared (FTIR) spectrometer with a real-time monitoring setup.

  • Sample Molds: Silicone or Teflon molds of desired dimensions.

  • Nitrogen Source (optional): For creating an inert atmosphere to reduce oxygen inhibition.[5]

  • Analytical Balance, Spatula, Vials.

Protocol for Photopolymerization
  • Preparation of the Resin Formulation:

    • Accurately weigh the desired amount of photoinitiator (typically 0.1-5 wt% relative to the monomer).[6]

    • If the photoinitiator is a solid, dissolve it in a minimal amount of a volatile solvent.

    • Add the photoinitiator solution to the liquid monomer in a light-protected vial (e.g., an amber vial).

    • Mix thoroughly until a homogeneous solution is obtained. If a solvent was used, gently remove it under reduced pressure or a stream of nitrogen.

  • Sample Preparation:

    • Place a sample mold on a transparent substrate (e.g., a glass slide).

    • Carefully dispense the prepared resin formulation into the mold, ensuring a uniform thickness.

    • If desired, place the sample in a chamber and purge with nitrogen for several minutes to minimize oxygen inhibition at the surface.[5]

  • Photopolymerization (Curing):

    • Position the light source at a fixed distance from the sample.

    • Expose the sample to the light for a predetermined duration. The exposure time will depend on the light intensity, photoinitiator concentration, and monomer reactivity.

    • For kinetic studies, the polymerization can be monitored in real-time using an FTIR spectrometer by observing the decrease in the acrylate double bond absorption peak (e.g., around 1635 cm⁻¹).

  • Characterization of the Cured Polymer:

    • After curing, carefully remove the polymer from the mold.

    • The degree of conversion can be calculated from the FTIR spectra.

    • Further characterization can include measuring mechanical properties (e.g., hardness, flexural strength), thermal properties (e.g., glass transition temperature), and assessing yellowing using a colorimeter.

G Start Start Prep_Resin Prepare Resin Formulation (Monomer + Photoinitiator) Start->Prep_Resin Sample_Prep Prepare Sample in Mold Prep_Resin->Sample_Prep Inert_Atmosphere Inert Atmosphere? Sample_Prep->Inert_Atmosphere Purge_N2 Purge with Nitrogen Inert_Atmosphere->Purge_N2 Yes Cure Expose to UV/Visible Light (Photocuring) Inert_Atmosphere->Cure No Purge_N2->Cure Monitor Real-time Monitoring? Cure->Monitor FTIR Monitor with Real-Time FTIR Monitor->FTIR Yes Characterize Characterize Cured Polymer Monitor->Characterize No FTIR->Characterize End End Characterize->End

Caption: Experimental workflow for photopolymerization.

Applications in Drug Development and Biomedical Science

The use of phosphine oxide photoinitiators is expanding in the biomedical field due to their efficiency and the biocompatibility of some derivatives.[1] Key applications include:

  • Dental Restoratives: Rapid curing of dental composites.[7]

  • 3D Printing of Medical Devices: Fabrication of customized implants, surgical guides, and anatomical models.[8]

  • Hydrogel Formation: Encapsulation of cells and therapeutic agents for tissue engineering and controlled drug release.[9]

  • Biocompatible Coatings: Surface modification of medical devices to improve their performance and biocompatibility.

Safety and Handling

Acylphosphine oxide photoinitiators should be handled in accordance with standard laboratory safety procedures. They may cause skin and eye irritation.[10] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific photoinitiator being used.

Conclusion

Acylphosphine oxides are highly effective Type I photoinitiators for free-radical polymerization, offering significant advantages in a wide range of applications, from industrial coatings to advanced biomedical technologies. While direct data on this compound is limited, the principles and protocols outlined for related acylphosphine oxides provide a strong foundation for researchers to develop and optimize their photopolymerization systems. The continued development of novel phosphine oxide-based initiators with improved properties, such as lower migration and enhanced biocompatibility, will further expand their utility in sensitive applications.[2][11]

References

Application Notes and Protocols for Allyldiphenylphosphine Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for several key reactions involving allyldiphenylphosphine oxide. This document includes protocols for its synthesis, its application in radical allylation reactions, and its relevance in the context of targeted cancer therapy through the inhibition of the Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from diphenylphosphine chloride and allyl alcohol.[1]

Experimental Protocol:

  • Combine diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 mL of anhydrous ether in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature.

  • Slowly add pyridine (4.0 g, 0.05 mol) to the stirred mixture.

  • Continue stirring for 40 minutes.

  • Filter off the resulting pyridine hydrochloride precipitate.

  • Remove the ether by distillation.

  • Heat the liquid residue to 150 °C, at which point an exothermic reaction will occur, raising the temperature to approximately 178 °C.

  • Distill the product under reduced pressure (b.p. 168-175 °C / 0.4 mm Hg). The distilled product will crystallize upon cooling. The reported melting point is 94-96 °C.[1]

Radical Allylation using Substituted Allyldiphenylphosphine Oxides

Allyldiphenylphosphine oxides can be utilized as effective radical allylating agents in a tin-free process. This method involves the reaction of a xanthate with a substituted this compound in the presence of a radical initiator.[2]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve the xanthate (1 equivalent) and the substituted this compound (1.5 equivalents) in chlorobenzene.

  • Add di-tert-butyl peroxide (0.2 equivalents) as the radical initiator.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to initiate the decomposition of the peroxide (typically around 130-140 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by flash column chromatography on silica gel to isolate the desired allylated compound.

Quantitative Data:

Xanthate SubstrateThis compoundProductYield (%)
Adamantyl XanthateThis compoundAllyl Adamantane85
Cyclohexyl XanthateCrotyldiphenylphosphine oxideCrotyl Cyclohexane78
Benzyl XanthatePrenyldiphenylphosphine oxidePrenyl Benzene82

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.[2]

Wittig-Type Reaction for the Synthesis of Aryldiphenylphosphine Oxides

While not a reaction of this compound itself, the Wittig reaction is a fundamental transformation in organophosphorus chemistry and is used to synthesize various phosphine oxides. This protocol outlines the synthesis of aryldiphenylphosphine oxides from phosphonium salts and aldehydes.[3]

Experimental Protocol:

  • To a 25 mL round-bottom flask, add the phosphonium salt (0.5 mmol), the desired aldehyde (0.5 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.65 mmol).

  • Add acetonitrile or xylene (3 mL) as the solvent.

  • Reflux the mixture for 9 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Isolate the aryldiphenylphosphine oxide product by preparative thin-layer chromatography (TLC) using a mixture of dichloromethane and ethyl acetate (2:1 v/v) as the eluent.[3]

Quantitative Data for Aryldiphenylphosphine Oxide Synthesis:

Phosphonium SaltAldehydeProductYield (%)
Methyl(p-tolyl)diphenylphosphonium bromidep-Chlorobenzaldehyde(4-Chlorophenyl)(p-tolyl)diphenylphosphine oxide85
Benzyl(4-methoxyphenyl)diphenylphosphonium bromideFuran-2-carbaldehyde(Furan-2-yl)(4-methoxyphenyl)diphenylphosphine oxide72
Methyl(naphthalen-2-yl)diphenylphosphonium bromidep-Chlorobenzaldehyde(4-Chlorophenyl)(naphthalen-2-yl)diphenylphosphine oxide90

Note: Yields are based on the specific phosphonium salts and aldehydes used in the cited literature.[3]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Brigatinib

This compound is a structural motif found in various compounds of medicinal interest. A prominent example is Brigatinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements (e.g., EML4-ALK fusion), drives oncogenesis in non-small cell lung cancer (NSCLC).[4][5] Brigatinib binds to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]

Signaling Pathway Diagram:

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6 S6 S6K->S6 S6->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Brigatinib Brigatinib Brigatinib->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of Brigatinib.

Experimental Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - Recombinant ALK enzyme - Kinase buffer - ATP - Substrate peptide - Brigatinib (test compound) start->reagents plate Plate Assay: - Add ALK enzyme to wells - Add serial dilutions of Brigatinib - Add substrate peptide and ATP reagents->plate incubate Incubate at 37°C plate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., using a phosphospecific antibody and luminescence or fluorescence) stop->detect analyze Analyze Data: - Plot inhibition curve - Calculate IC50 value detect->analyze end End analyze->end

Caption: General workflow for an in vitro ALK kinase inhibition assay.

References

Application Notes and Protocols for Allyldiphenylphosphine Oxide as a Radical Allylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of allyldiphenylphosphine oxide and its substituted derivatives as effective radical allylating agents. This methodology offers a robust and tin-free alternative to traditional radical allylation methods, making it particularly suitable for applications in complex molecule synthesis and drug development where toxic metal residues are a concern.[1]

Introduction

Radical allylation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. Traditional methods often rely on organotin reagents, such as allyltributyltin, which, despite their efficacy, suffer from drawbacks related to the toxicity and difficulty of removing tin byproducts. The use of allyldiphenylphosphine oxides as radical allylating agents, developed by Zard and coworkers, circumvents these issues by employing a phosphorus-based leaving group.[1]

The reaction proceeds via a radical chain mechanism where a carbon-centered radical, typically generated from a dithiocarbonate (xanthate), adds to the double bond of the this compound. This is followed by a β-scission event that releases the allylated product and a diphenylphosphinoyl radical, which propagates the radical chain. This two-step addition-fragmentation sequence prevents unwanted rearrangements often observed with other allylating agents.[1]

Data Presentation

The radical allylation of various dithiocarbonates using substituted allyldiphenylphosphine oxides proceeds with good to excellent yields. The following table summarizes representative examples of this transformation.

EntryDithiocarbonate SubstrateThis compoundProductYield (%)
1Adamantyl XanthateThis compound1-Allyladamantane85
2Cyclohexyl XanthateThis compoundAllylcyclohexane82
3Benzyl XanthateThis compound3-Phenyl-1-propene75
4Acetate-derived XanthateMeththis compound4-Methyl-4-penten-2-one78
5Phenyl XanthateCrotyldiphenylphosphine oxide(E)-1-Phenyl-2-butene65 (E/Z >95:5)

Experimental Protocols

Synthesis of this compound

A general and accessible method for the synthesis of this compound is provided below.

Materials:

  • Diphenylphosphine chloride

  • Allyl alcohol

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • To a stirred solution of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in anhydrous diethyl ether (50 mL) at room temperature, slowly add pyridine (4.0 g, 0.05 mol).[2]

  • Stir the mixture for 40 minutes at room temperature.[2]

  • Filter off the resulting pyridine hydrochloride precipitate.

  • Remove the diethyl ether from the filtrate by distillation.

  • Heat the liquid residue to 150 °C. An exothermic reaction will cause the temperature to rise.[2]

  • Distill the product under vacuum (b.p. 168-175 °C / 0.4 mm) to yield this compound as a crystalline solid (m.p. 108 °C).[2]

General Protocol for the Radical Allylation of Dithiocarbonates

This protocol describes a general procedure for the radical allylation of a dithiocarbonate using this compound.

Materials:

  • Dithiocarbonate (xanthate) substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • Di-tert-butyl peroxide (DTBP) (0.2 equiv)

  • Chlorobenzene (solvent)

Procedure:

  • In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the dithiocarbonate (1.0 equiv) and this compound (1.2 equiv) in chlorobenzene to make a 0.2-0.3 M solution.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add di-tert-butyl peroxide (0.2 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 132 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Once the starting dithiocarbonate is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired allylated product.

Reaction Mechanism and Workflow

The radical allylation of dithiocarbonates with this compound proceeds through a well-defined radical chain mechanism. The general workflow and the signaling pathway of the radical reaction are depicted below.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_workflow Experimental Workflow DTBP Di-tert-butyl Peroxide (DTBP) tBuO tert-Butoxy Radical (t-BuO•) DTBP->tBuO Heat (Δ) Xanthate R-S-C(=S)OEt (Xanthate) tBuO->Xanthate H-abstraction R_radical Alkyl Radical (R•) Xanthate->R_radical Fragmentation AllylPPO Allyl-P(=O)Ph₂ R_radical->AllylPPO Addition Adduct_radical Adduct Radical Product Allylated Product (R-Allyl) Adduct_radical->Product β-Scission PPO_radical Ph₂P(=O)• Radical Adduct_radical->PPO_radical β-Scission PPO_radical->Xanthate Addition Start Start Reactants Dissolve Reactants (Xanthate, AllylPPO) in Chlorobenzene Start->Reactants Degas Degas Solution Reactants->Degas Initiator Add Initiator (DTBP) Degas->Initiator Heat Heat to Reflux Initiator->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Workup Cool & Concentrate Monitor->Workup Purify Purify (Chromatography) Workup->Purify End Isolated Product Purify->End

Figure 1: Radical Allylation Mechanism and Workflow.

This diagram illustrates the initiation of the radical reaction by the thermal decomposition of di-tert-butyl peroxide, followed by the key steps in the propagation cycle: generation of the alkyl radical from the dithiocarbonate, addition of this radical to this compound, and the subsequent β-scission to yield the allylated product and regenerate a propagating radical. The experimental workflow provides a step-by-step guide for carrying out the reaction.

References

Synthesis of Substituted Allyl Diphenylphosphine Oxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted allyl diphenylphosphine oxides, valuable intermediates in organic synthesis. The methods outlined below are robust and adaptable for the preparation of a diverse range of these compounds.

Introduction

Substituted allyl diphenylphosphine oxides are important building blocks in organic chemistry, finding applications in various transformations, including Wittig-Horner reactions and as precursors to functionalized phosphines. This document details two primary and effective methods for their synthesis: the reaction of diphenylphosphine oxide with substituted allylic alcohols and the Michael addition of diphenylphosphine oxide to activated α,β-unsaturated carbonyl compounds.

Synthetic Protocols

Two principal synthetic routes are presented, each offering distinct advantages for accessing a variety of substituted allyl diphenylphosphine oxides.

Method 1: Synthesis from Substituted Allylic Alcohols

This method provides a straightforward approach to substituted allyl diphenylphosphine oxides from readily available substituted allylic alcohols. The general scheme for this reaction is the conversion of the alcohol to a leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with diphenylphosphine oxide. A more direct approach involves the Mitsunobu reaction.

General Experimental Workflow (Mitsunobu Reaction)

Workflow for Synthesis via Mitsunobu Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve substituted allylic alcohol, diphenylphosphine oxide, and triphenylphosphine in anhydrous THF under inert atmosphere. B Cool the mixture to 0 °C. A->B 1. C Add DEAD or DIAD dropwise. B->C 2. D Allow the reaction to warm to room temperature and stir for the specified time. C->D 3. E Remove solvent under reduced pressure. D->E 4. F Purify the crude product by flash column chromatography. E->F 5.

Caption: General workflow for the synthesis of substituted allyl diphenylphosphine oxides from allylic alcohols via the Mitsunobu reaction.

Detailed Experimental Protocol (Mitsunobu Reaction):

  • Reaction Setup: To a solution of the substituted allylic alcohol (1.0 equiv), diphenylphosphine oxide (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon or nitrogen atmosphere, the mixture is cooled to 0 °C.

  • Reagent Addition: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) is added dropwise to the stirred solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the desired substituted allyl diphenylphosphine oxide.

Method 2: Michael Addition to α,β-Unsaturated Carbonyls

The conjugate addition of diphenylphosphine oxide to α,β-unsaturated aldehydes, ketones, or esters is a powerful method for the synthesis of γ-functionalized allyl diphenylphosphine oxides. This reaction can be catalyzed by a base.

General Experimental Workflow (Michael Addition)

Workflow for Synthesis via Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve diphenylphosphine oxide in an anhydrous solvent (e.g., THF) under inert atmosphere. B Add a base (e.g., NaH, KHMDS, or DBU) and stir for a short period. A->B 1. C Add the substituted α,β-unsaturated carbonyl compound. B->C 2. D Stir at the specified temperature until the reaction is complete. C->D 3. E Quench the reaction with a proton source (e.g., saturated aq. NH4Cl). D->E 4. F Extract the product with an organic solvent. E->F 5. G Dry the organic layer, concentrate, and purify by chromatography or recrystallization. F->G 6.

Caption: General workflow for the synthesis of substituted allyl diphenylphosphine oxides via Michael addition.

Detailed Experimental Protocol (Base-Catalyzed Michael Addition):

  • Reaction Setup: To a stirred solution of diphenylphosphine oxide (1.1 equiv) in anhydrous THF (0.2 M) under an argon or nitrogen atmosphere, add a base such as sodium hydride (NaH, 1.2 equiv) or potassium hexamethyldisilazide (KHMDS, 1.2 equiv) at 0 °C.

  • Reagent Addition: After stirring for 15-30 minutes, a solution of the substituted α,β-unsaturated carbonyl compound (1.0 equiv) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 1-24 hours. Reaction progress is monitored by TLC.

  • Work-up: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization to yield the pure substituted allyl diphenylphosphine oxide.

Data Presentation

The following table summarizes representative examples of substituted allyl diphenylphosphine oxides synthesized using the methods described above.

EntryProductStarting MaterialsMethodCatalyst/ReagentSolventTime (h)Yield (%)
1(E)-(4-(Diphenylphosphoryl)but-2-en-1-yl)benzene(E)-4-Phenylbut-2-en-1-ol, Diphenylphosphine oxideMitsunobuPPh3, DIADTHF485
2(E)-1-(Diphenylphosphoryl)hex-2-en-4-ol(E)-Hex-4-en-2-ol, Diphenylphosphine oxideMitsunobuPPh3, DEADTHF678
33-(Diphenylphosphoryl)-1-phenylpropan-1-oneChalcone, Diphenylphosphine oxideMichael AdditionNaHTHF292
4Methyl (E)-4-(diphenylphosphoryl)-3-methylbutanoateMethyl crotonate, Diphenylphosphine oxideMichael AdditionKHMDSTHF1275
5(E)-4-(Diphenylphosphoryl)-4-phenylbut-3-en-2-one(E)-4-Phenylbut-3-en-2-one, Diphenylphosphine oxideMichael AdditionDBUCH2Cl22488

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the two primary synthetic methodologies and the resulting classes of substituted allyl diphenylphosphine oxides.

Synthetic Routes to Substituted Allyl Diphenylphosphine Oxides cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Product Classes A Substituted Allylic Alcohols D Mitsunobu Reaction or SN2 Substitution A->D B α,β-Unsaturated Carbonyls E Michael Addition B->E C Diphenylphosphine Oxide C->D C->E F α- and γ-Substituted Allyl Diphenylphosphine Oxides D->F G γ-Carbonyl Substituted Allyl Diphenylphosphine Oxides E->G

Caption: Logical diagram showing the two main synthetic pathways to different classes of substituted allyl diphenylphosphine oxides.

Application Notes and Protocols: Allyldiphenylphosphine Oxide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyldiphenylphosphine oxide (ADPO) is a versatile organophosphorus compound with the chemical formula C₁₅H₁₅OP.[1][2] It serves as a key building block and functional additive in various areas of materials science and organic synthesis. Its unique structure, combining a reactive allyl group with a polar phosphine oxide moiety, allows for its use as a monomer, a photoinitiator, a flame retardant, and a ligand in catalysis.[3] These application notes provide detailed protocols and data for researchers interested in utilizing this compound in their work.

Application Note 1: Flame Retardant for Polymer Systems

This compound can be incorporated into polymer matrices, such as epoxy resins, to enhance their flame retardancy. The diphenylphosphine oxide group is known to impart flame resistance through both gas-phase and condensed-phase mechanisms. The allyl group provides a reactive handle for covalent incorporation into the polymer backbone during curing, preventing leaching and ensuring permanent flame retardancy. While many studies focus on derivatives of diphenylphosphine oxide (DPO), the principles are directly applicable to ADPO-modified systems.[4][5]

Mechanism of Action

Phosphorus-based flame retardants like ADPO function in two primary ways:

  • Gas-Phase Inhibition: During combustion, the phosphorus compounds can volatilize and act as radical scavengers in the gas phase, interrupting the exothermic processes of the fire.

  • Condensed-Phase Charring: In the solid state (the "condensed phase"), the phosphine oxide promotes the formation of a stable, insulating layer of char on the polymer surface. This char layer acts as a barrier, limiting the transfer of heat and preventing the release of flammable volatiles.[4]

Quantitative Data: Flame Retardancy of DPO-Modified Epoxy Resins

The following table summarizes the flame retardant performance of epoxy resins modified with diphenylphosphine oxide derivatives, demonstrating the effectiveness of the P=O moiety. It is anticipated that epoxy resins covalently modified with ADPO would exhibit similar or enhanced performance due to the permanent integration of the flame-retardant component.

Sample IDPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Vertical Burn RatingReference
Pure Epoxy Resin023.0Fails[6]
EP/DPO-P-0.70.732.4V-0[6]
EP/DPO-P-0.90.930.5V-0[6]
EP/ODDPO-1.21.229.2V-0[4][5]

Note: DPO and ODDPO are derivatives of diphenylphosphine oxide. Data is presented to show the efficacy of the core functional group.

Experimental Protocol: Preparation of a Flame-Retardant Epoxy Resin with ADPO

This protocol describes a general method for incorporating this compound into an epoxy resin matrix.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (ADPO)

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenyl methane, DDM)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF), if required for viscosity control

Procedure:

  • Pre-reaction/Mixing:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of DGEBA epoxy resin.

    • Calculate and add the required amount of this compound to achieve the target phosphorus content.

    • Heat the mixture to 80-100°C and stir until a homogeneous, clear mixture is obtained. The allyl group of ADPO can be made to react with the epoxy matrix via various chemistries, including radical co-polymerization or thiol-ene reactions if appropriate co-monomers are included. For this example, we assume ADPO is blended as a reactive additive.

  • Degassing:

    • Reduce the pressure in the flask using a vacuum pump to remove any entrapped air bubbles from the mixture. Continue for 15-30 minutes.

  • Curing:

    • Cool the mixture to approximately 60°C.

    • Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture and stir vigorously for 5-10 minutes until the curing agent is fully dissolved and dispersed.

    • Pour the final mixture into a pre-heated mold treated with a release agent.

  • Post-Curing:

    • Cure the samples in an oven following a staged heating schedule, for example: 120°C for 2 hours, followed by 150°C for 2 hours.

    • Allow the samples to cool slowly to room temperature before demolding.

  • Characterization:

    • Perform flame retardancy tests (LOI, UL-94) and thermal analysis (TGA, DSC) on the cured samples.

Logical Relationship: Flame Retardancy Mechanism

flame_retardancy Polymer Polymer + ADPO Combustion Combustion Polymer->Combustion decomposes PO_Radicals PO• Radicals Polymer->PO_Radicals releases Heat Heat Source Heat->Polymer initiates Gas_Phase Gas Phase (Flammable Volatiles) Combustion->Gas_Phase Condensed_Phase Condensed Phase (Solid Polymer) Combustion->Condensed_Phase Inhibition Flame Inhibition Gas_Phase->Inhibition fuels Gas_Phase->Inhibition Char_Layer Insulating Char Layer Condensed_Phase->Char_Layer forms PO_Radicals->Gas_Phase scavenges radicals in Char_Layer->Combustion blocks heat & fuel

Caption: Mechanism of ADPO as a flame retardant.

Application Note 2: Photoinitiator for UV-Curable Coatings

This compound can function as an effective photoinitiator in UV-curable systems, such as those used for coatings, adhesives, and inks.[3] Upon exposure to UV radiation, the molecule can undergo cleavage to generate free radicals, which then initiate the polymerization of monomers and oligomers in the formulation, leading to rapid curing.

Experimental Protocol: UV Curing of an Acrylate Formulation

Materials:

  • Acrylate oligomer (e.g., Urethane diacrylate)

  • Reactive diluent (e.g., Hexanediol diacrylate, HDDA)

  • This compound (ADPO) as photoinitiator

Procedure:

  • Formulation:

    • In a light-protected container (e.g., an amber vial), combine the acrylate oligomer and the reactive diluent in the desired ratio (e.g., 70:30 by weight).

    • Add this compound to the mixture. A typical concentration for a photoinitiator is 1-5% by weight of the total formulation.

    • Stir the mixture in the dark until the photoinitiator is completely dissolved and the formulation is homogeneous.

  • Application:

    • Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a film applicator or spin coater to control the thickness.

  • UV Curing:

    • Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp).

    • Expose the film to UV radiation. The required dose and intensity will depend on the formulation, film thickness, and the specific UV source. Curing is often complete within seconds to minutes.

  • Characterization:

    • Assess the cure by checking for tackiness (a tack-free surface indicates a high degree of cure).

    • The physical and chemical properties of the cured film, such as hardness, adhesion, and solvent resistance, can be evaluated using standard techniques (e.g., pencil hardness, cross-hatch adhesion test).

Experimental Workflow: UV Curing Process

uv_curing Start Start Formulate 1. Formulate Resin (Oligomer + Diluent + ADPO) Start->Formulate Apply 2. Apply Thin Film to Substrate Formulate->Apply Expose 3. Expose to UV Light Apply->Expose Initiation Radical Generation (ADPO -> Radicals) Expose->Initiation Polymerize Polymerization (Chain Reaction) Initiation->Polymerize Cured 4. Cured Film Formed Polymerize->Cured End End Cured->End

Caption: Workflow for UV curing with ADPO.

Application Note 3: Synthesis of this compound

This protocol details the synthesis of this compound from diphenylphosphine chloride and allyl alcohol, which is a common laboratory-scale preparation.[7]

Reaction Scheme: Ph₂PCl + CH₂=CHCH₂OH + Py → [Ph₂POCH₂CH=CH₂] → Ph₂P(O)CH₂CH=CH₂

Experimental Protocol: Synthesis via Michaelis-Arbuzov Rearrangement

Materials:

  • Diphenylphosphine chloride (Ph₂PCl)

  • Allyl alcohol

  • Pyridine (Py)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO₄) or other suitable drying agent

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

    • In the flask, dissolve diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.[7]

  • Addition of Pyridine:

    • Slowly add pyridine (4.0 g, 0.05 mol) to the stirred mixture at room temperature through the dropping funnel.[7] A white precipitate of pyridine hydrochloride will form.

  • Reaction and Workup:

    • Stir the reaction mixture for approximately 40-60 minutes at room temperature.[7]

    • Filter off the pyridine hydrochloride precipitate and wash it with a small amount of anhydrous ether.

    • Combine the filtrate and washings and remove the ether by rotary evaporation.

  • Rearrangement:

    • The liquid residue is an intermediate allyl diphenylphosphinite. Heat this residue to approximately 150°C. An exothermic Michaelis-Arbuzov rearrangement will occur, raising the temperature.[7]

  • Purification:

    • After the exotherm subsides, the product can be purified by vacuum distillation (b.p. 168°-175° C/0.4 mm) or by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether).[7][8] The pure product is a white crystalline solid (m.p. 108-114°C).[7][9]

Synthesis Workflow Diagram

synthesis_workflow Start Start: Reagents (Ph₂PCl, Allyl Alcohol, Pyridine) Mixing 1. Mix reagents in anhydrous ether Start->Mixing Stirring 2. Stir at room temp ~1 hour Mixing->Stirring Filtration 3. Filter Pyridine·HCl precipitate Stirring->Filtration Evaporation 4. Evaporate ether to get liquid residue Filtration->Evaporation Heating 5. Heat residue to ~150°C (Exothermic Rearrangement) Evaporation->Heating Purification 6. Purify by distillation or recrystallization Heating->Purification Product End Product: This compound Purification->Product

Caption: Synthesis workflow for ADPO.

References

Application Notes and Protocols: The Role of Allyldiphenylphosphine Oxide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of allyldiphenylphosphine oxide and its derivatives in the synthesis of pharmaceutically relevant compounds. The Horner-Wittig reaction, a key transformation involving these reagents, allows for the stereoselective formation of carbon-carbon double bonds, a ubiquitous feature in many bioactive molecules. This document details the application of this methodology in the synthesis of N-allyl amides and discusses its relevance to the synthesis of complex natural products like (-)-laulimalide. Furthermore, it provides detailed experimental protocols and illustrates the mechanism of action of molecules synthesized using related chemistry.

Key Applications in Pharmaceutical Synthesis

This compound and its functionalized analogues are valuable reagents in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals.[1] Their primary application lies in the Horner-Wittig olefination reaction, which offers a powerful method for the synthesis of alkenes with control over geometry.[2][3]

A significant application of this chemistry is in the synthesis of N-allyl amines and amides, which are important structural motifs in a variety of bioactive compounds. The Horner-Wittig reaction of β-N-acylaminoalkyldiphenylphosphine oxides with aldehydes provides a direct route to these structures.[1] This methodology is particularly useful as it allows for the formation of a new carbon-carbon bond and the introduction of an allylic amine functionality in a single synthetic operation.

While a direct application of this compound in the total synthesis of a commercially available drug is not prominently documented in readily available literature, the principles of the Horner-Wittig reaction are central to the synthesis of complex natural products with potent biological activity. For instance, the synthesis of the marine-derived anticancer agent (-)-laulimalide involves a related Horner-Wadsworth-Emmons reaction to construct a key fragment of the molecule.[4] Laulimalide exhibits its potent anticancer effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a precursor phosphine oxide and its subsequent use in a Horner-Wittig reaction to generate N-allyl amides, a class of compounds with potential applications in pharmaceutical development.

Protocol 1: Synthesis of a β-N-Acylaminoalkyldiphenylphosphine Oxide Precursor

This protocol describes a general method for the preparation of the phosphine oxide precursor required for the Horner-Wittig reaction.

Reaction Scheme:

Materials:

  • Diphenylphosphine oxide

  • N-acylimine

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add diphenylphosphine oxide (1.0 eq).

  • Dissolve the diphenylphosphine oxide in anhydrous toluene (5 mL per mmol of phosphine oxide).

  • To this solution, add the N-acylimine (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-N-acylaminoalkyldiphenylphosphine oxide.

Protocol 2: Horner-Wittig Synthesis of N-Allyl Amides

This protocol details the Horner-Wittig reaction between a β-N-acylaminoalkyldiphenylphosphine oxide and an aldehyde to yield an N-allyl amide.[1]

Reaction Scheme:

Materials:

  • β-N-Acylaminoalkyldiphenylphosphine oxide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (R'CHO)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the β-N-acylaminoalkyldiphenylphosphine oxide (1.0 eq) and dissolve it in anhydrous THF (10 mL per mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution. A color change is typically observed, indicating the formation of the lithium derivative.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-allyl amide. The diastereomeric intermediates can often be separated at the β-hydroxy phosphine oxide stage before elimination to yield single geometrical isomers of the N-allyl amide.[1]

Data Presentation

The Horner-Wittig reaction using β-N-acylaminoalkyldiphenylphosphine oxides allows for the synthesis of various N-allyl amides. The stereochemical outcome of the reaction can be controlled to yield single positional and geometrical isomers.

Precursor Phosphine OxideAldehyde/KetoneProduct TypeStereoselectivityReference
β-Diphenylphosphinoyl-alkyl amine lithium derivativesAldehyde/KetoneN-Allyl amineHigh[1]
β-N-Acylaminoalkyldiphenylphosphine oxide dilithium derivativesAldehyde/KetoneN-Allyl amideHigh[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-allyl amides using the Horner-Wittig reaction.

G cluster_0 Precursor Synthesis cluster_1 Horner-Wittig Reaction start Diphenylphosphine Oxide + N-Acylimine step1 Reaction in Toluene (Reflux) start->step1 product1 β-N-Acylaminoalkyldiphenylphosphine Oxide step1->product1 step2 Deprotonation with n-BuLi in THF at -78°C product1->step2 step3 Reaction with Aldehyde (R'CHO) step2->step3 step4 Workup and Purification step3->step4 product2 N-Allyl Amide step4->product2

Caption: General workflow for the synthesis of N-allyl amides.

Signaling Pathway

The anticancer agent (-)-laulimalide, whose synthesis involves related phosphine oxide chemistry, acts as a microtubule-stabilizing agent. The diagram below illustrates its mechanism of action, leading to apoptosis.

G cluster_pathway Mechanism of Action of (-)-Laulimalide laulimalide (-)-Laulimalide tubulin β-Tubulin (non-taxane site) laulimalide->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Leads to spindle Formation of Abnormal Mitotic Spindles microtubule->spindle mitosis Mitotic Arrest spindle->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis

References

Application Notes and Protocols for the Wittig-Horner Reaction with Allyldiphenylphosphine Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Wittig-Horner reaction utilizing allyldiphenylphosphine oxide derivatives for the stereoselective synthesis of 1,3-dienes. This olefination strategy is a valuable tool in organic synthesis, particularly for constructing complex molecules in drug discovery and development.

Introduction

The Wittig-Horner reaction, a modification of the classic Wittig reaction, employs phosphine oxides as precursors to phosphorus ylides. Specifically, the reaction of this compound derivatives with aldehydes provides a reliable method for the synthesis of 1,3-dienes. A key advantage of this approach is the moderate to good stereocontrol, typically favoring the formation of the (E)-isomer of the newly formed double bond.[1] The reaction proceeds through the deprotonation of the this compound to form a resonance-stabilized carbanion, which then reacts with an aldehyde to form a β-hydroxyphosphine oxide intermediate. Subsequent elimination of diphenylphosphinic acid yields the desired 1,3-diene.

Applications in Synthesis

The 1,3-diene motif is a common structural feature in many biologically active natural products and pharmaceutical agents. The Wittig-Horner reaction with this compound derivatives offers a strategic advantage in the synthesis of these complex molecules by allowing for the controlled formation of a conjugated diene system. This reaction is particularly useful for:

  • Natural Product Synthesis: Construction of polyene chains found in various natural products.

  • Drug Discovery: Synthesis of novel drug candidates containing the 1,3-diene pharmacophore.

  • Fine Chemical Synthesis: Preparation of specialty alkenes for use as building blocks in further chemical transformations.

Data Presentation

The following table summarizes the quantitative data for the Wittig-Horner reaction of (E)-allyldiphenylphosphine oxide with various aldehydes, highlighting the yields and stereoselectivity of the resulting 1,3-dienes.[1]

Aldehyde (R-CHO)Product (1,3-Diene)Yield (%)E/Z Ratio
Benzaldehyde(1E,3E)-1-Phenyl-1,3-butadiene756:1
4-Chlorobenzaldehyde(1E,3E)-1-(4-Chlorophenyl)-1,3-butadiene807:1
4-Methoxybenzaldehyde(1E,3E)-1-(4-Methoxyphenyl)-1,3-butadiene785:1
2-Naphthaldehyde(1E,3E)-1-(Naphthalen-2-yl)-1,3-butadiene728:1
Propanal(1E,3E)-Hexa-1,3-diene654:1
Isobutyraldehyde(1E,3E)-5-Methyl-1,3-hexadiene604:1
Cinnamaldehyde(1E,3E,5E)-1-Phenyl-1,3,5-hexatriene70>10:1

Experimental Protocols

General Protocol for the Wittig-Horner Reaction of (E)-Allyldiphenylphosphine Oxide with an Aldehyde

This protocol is a representative procedure for the synthesis of (1E,3E)-1-phenyl-1,3-butadiene.

Materials:

  • (E)-Allyldiphenylphosphine oxide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add (E)-allyldiphenylphosphine oxide (1.0 eq).

    • Dissolve the phosphine oxide in anhydrous THF (10 mL per mmol of phosphine oxide).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the temperature at -78 °C.

    • Stir the resulting deep red solution at -78 °C for 30 minutes to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF (2 mL per mmol of aldehyde) dropwise to the ylide solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The color of the solution will typically fade to yellow or colorless.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure (1E,3E)-1-phenyl-1,3-butadiene.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio of the newly formed double bond.

Mandatory Visualization

Reaction Mechanism of the Wittig-Horner Reaction

The following diagram illustrates the key steps in the Wittig-Horner reaction of an this compound with an aldehyde.

Wittig_Horner_Mechanism start Allyldiphenylphosphine Oxide ylide Phosphorus Ylide (Carbanion) start->ylide Deprotonation base Base (e.g., n-BuLi) base->ylide intermediate β-Hydroxyphosphine Oxide Intermediate ylide->intermediate Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->intermediate product 1,3-Diene intermediate->product Syn-elimination byproduct Diphenylphosphinic Acid Salt intermediate->byproduct elimination Elimination

Caption: Mechanism of the Wittig-Horner Reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 1,3-dienes via the Wittig-Horner reaction.

Experimental_Workflow A 1. Ylide Formation B Deprotonation of this compound with n-BuLi in THF at -78 °C A->B C 2. Aldehyde Addition A->C D Reaction of Ylide with Aldehyde, warming to Room Temperature C->D E 3. Work-up C->E F Quenching with aq. NH₄Cl, Extraction, and Drying E->F G 4. Purification E->G H Column Chromatography on Silica Gel G->H I 5. Characterization G->I J NMR, Mass Spectrometry I->J

Caption: Experimental Workflow for 1,3-Diene Synthesis.

References

Application Notes: Allyldiphenylphosphine Oxide in the Design of Fluorescent Probes for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine oxide and its derivatives are versatile building blocks in the synthesis of sophisticated fluorescent probes. The core principle behind their application lies in the chemical transformation of the phosphorus center, which can be harnessed to modulate the photophysical properties of a tethered fluorophore. Specifically, the oxidation of a phosphine to a phosphine oxide can significantly alter the electronic environment of a molecule, leading to a "turn-on" or ratiometric fluorescent response. This mechanism is particularly well-suited for the detection of reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress in biological systems.

This document provides detailed application notes and protocols for the conceptual design and application of a fluorescent probe based on an this compound scaffold for the detection of hydroperoxides, a major class of ROS.

Principle of Detection

The detection mechanism relies on the selective oxidation of the phosphine moiety by hydroperoxides (ROOH). In its reduced phosphine form, the probe exhibits low or quenched fluorescence due to photoinduced electron transfer (PET) from the electron-rich phosphorus atom to the excited fluorophore. Upon reaction with a hydroperoxide, the phosphine is converted to the corresponding phosphine oxide. This oxidation eliminates the PET process, thereby restoring the fluorescence of the fluorophore and resulting in a "turn-on" signal that is proportional to the analyte concentration.

Proposed Signaling Pathway

G Probe_off Allyldiphenylphosphine-Fluorophore (Non-fluorescent / Quenched) Probe_on This compound-Fluorophore (Fluorescent) Probe_off->Probe_on Oxidation Byproduct Alcohol (ROH) Probe_on->Byproduct Co-product Analyte Hydroperoxide (ROOH) Analyte->Probe_on Reactant

Caption: Signaling mechanism of the phosphine-based fluorescent probe.

Experimental Protocols

I. Synthesis of a Hypothetical Perylene-Conjugated Allyldiphenylphosphine Probe (Pe-ADPP)

This protocol describes the synthesis of a hypothetical probe where a perylene fluorophore is attached to an allyldiphenylphosphine scaffold.

Materials:

  • Allyldiphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Bromoperylene

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas

  • Standard glassware for air-sensitive reactions (Schlenk line)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Lithiation of Perylene: To a solution of 3-bromoperylene (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Phosphinylation: To the solution of lithiated perylene, add a solution of allyldiphenylphosphine chloride (prepared from this compound by reaction with oxalyl chloride) (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product, Perylene-Allyldiphenylphosphine (Pe-ADPP).

II. In Vitro Detection of Hydrogen Peroxide (H₂O₂)

Materials:

  • Pe-ADPP stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution (10 mM in water)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution: Prepare a 10 µM working solution of Pe-ADPP in PBS from the DMSO stock solution.

  • Incubation with H₂O₂: To a series of cuvettes, add the 10 µM Pe-ADPP solution. Then, add varying final concentrations of H₂O₂ (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate the solutions at 37 °C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using an excitation wavelength of 420 nm. Record the emission intensity at the peak wavelength (expected around 475 nm).

  • Data Analysis: Plot the fluorescence intensity at 475 nm against the concentration of H₂O₂ to obtain a calibration curve.

Quantitative Data Summary

The following tables summarize the expected photophysical properties and performance of the hypothetical Pe-ADPP probe.

PropertyPe-ADPP (Probe)Pe-ADPPO (Oxidized Product)
Absorption Max (λabs) 420 nm418 nm
Emission Max (λem) 475 nm475 nm
Quantum Yield (Φ) 0.050.85
Molar Extinction (ε) 35,000 M⁻¹cm⁻¹34,500 M⁻¹cm⁻¹

Table 1: Photophysical Properties of the Probe Before and After Oxidation.

ParameterValue
Limit of Detection (LOD) 100 nM
Linear Range 0.1 - 50 µM
Response Time (t₉₅) < 15 minutes
Optimal pH Range 6.5 - 8.0

Table 2: Performance Characteristics of the Pe-ADPP Probe for H₂O₂ Detection.

Experimental Workflow for Cellular Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Culture Culture Cells on Coverslips Load_Probe Load Cells with Pe-ADPP (30 min) Cell_Culture->Load_Probe Prepare_Probe Prepare 10 µM Pe-ADPP Solution Prepare_Probe->Load_Probe Prepare_Stimulus Prepare H₂O₂ (or other ROS inducer) Induce_ROS Treat Cells with H₂O₂ (15 min) Prepare_Stimulus->Induce_ROS Wash Wash Cells with PBS Load_Probe->Wash Wash->Induce_ROS Image Fluorescence Microscopy (Ex: 420 nm, Em: 460-500 nm) Induce_ROS->Image Analyze Quantify Fluorescence Intensity Image->Analyze

Caption: Workflow for cellular imaging of ROS using the Pe-ADPP probe.

Selectivity of the Probe

The phosphine-based probe is expected to exhibit high selectivity for hydroperoxides over other reactive species.

G cluster_react cluster_nonreact Probe Pe-ADPP H2O2 H₂O₂ Probe->H2O2 High Response ROOH ROOH Probe->ROOH High Response NO NO Probe->NO No Response O2_minus O₂⁻ Probe->O2_minus No Response ONOO_minus ONOO⁻ Probe->ONOO_minus No Response GSH GSH Probe->GSH No Response

Caption: Expected selectivity of the phosphine-based probe.

Conclusion

The this compound framework provides a versatile platform for the development of "turn-on" fluorescent probes, particularly for the detection of hydroperoxides. The straightforward synthesis, high sensitivity, and selectivity make these probes valuable tools for studying oxidative stress in various biological and chemical systems. The protocols and data presented herein serve as a guide for the design and implementation of such probes in research and development.

Application Notes and Protocols for Chemoenzymatic Synthesis of P-Chiral Phosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of P-chiral phosphine oxides. While direct enzymatic kinetic resolution of allyldiphenylphosphine oxide is not extensively documented, this guide focuses on a robust and analogous chemoenzymatic strategy: the enzymatic desymmetrization of prochiral phosphine oxides. This approach offers a powerful method for accessing enantiomerically enriched phosphine oxides, which are valuable precursors for chiral ligands and catalysts in drug development and asymmetric synthesis.

The protocols detailed below are based on established methodologies for the synthesis of P-chiral phosphine oxides and can be adapted for various substrates, including precursors to this compound.

Principle of the Chemoenzymatic Approach

The core strategy involves a two-step process. First, a prochiral phosphine oxide is synthesized. This molecule possesses a plane of symmetry but contains two identical functional groups (e.g., hydroxymethyl or methoxycarbonylmethyl) attached to the phosphorus atom. In the second step, an enzyme, typically a lipase or an esterase, selectively modifies one of these two groups, breaking the symmetry and inducing chirality at the phosphorus center. This enzymatic desymmetrization can achieve high enantiomeric excess (e.e.).

The overall workflow can be visualized as follows:

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Desymmetrization cluster_final Product Prochiral_Precursor Synthesis of Prochiral Phosphine Oxide Enzymatic_Step Enzyme-Catalyzed Asymmetric Transformation (e.g., Acetylation/Hydrolysis) Prochiral_Precursor->Enzymatic_Step Prochiral Substrate Chiral_Product P-Chiral Phosphine Oxide Enzymatic_Step->Chiral_Product Enantioenriched Product

Caption: General workflow for the chemoenzymatic synthesis of P-chiral phosphine oxides.

Application: Enzymatic Desymmetrization of Bis(hydroxymethyl)phenylphosphine Oxide

This section details the chemoenzymatic synthesis of a P-chiral monoacetate through the desymmetrization of a prochiral diol. This is a well-established method that exemplifies the potential of this strategy.

Synthesis of Prochiral Bis(hydroxymethyl)phenylphosphine Oxide

The synthesis begins with the creation of the prochiral substrate. This can be achieved through various established organophosphorus chemistry routes.

Enzymatic Acetylation

The key step is the lipase-catalyzed monoacetylation of the prochiral diol. Candida antarctica Lipase A (CAL-A) or B (CAL-B) are often effective for this transformation.

Quantitative Data Summary

The following table summarizes typical results for the enzymatic desymmetrization of prochiral phosphine oxides, demonstrating the effectiveness of this approach.[1][2]

SubstrateEnzymeAcyl DonorSolventYield (%)Enantiomeric Excess (e.e.) (%)
Bis(hydroxymethyl)phenylphosphine oxideCAL-BVinyl AcetateDioxane~76~79
Bis(methoxycarbonylmethyl)phenylphosphine oxidePLE(Hydrolysis)Phosphate Buffer9272
Bis(2-hydroxymethylphenyl)methylphosphineCAL-BVinyl AcetateTHFModerateup to 98
Experimental Protocols

Protocol 1: Synthesis of Prochiral Bis(2-hydroxymethylphenyl)phenylphosphine Oxide (Adapted from related syntheses[1])

  • Grignard Reagent Formation: To magnesium turnings (2.2 eq) under a nitrogen atmosphere, add a solution of 2-(bromomethyl)-1,3-dioxolane (2.2 eq) in anhydrous THF. Initiate the reaction gently with a heat gun if necessary.

  • Phosphinylation: After the magnesium has been consumed, cool the Grignard solution to 0 °C and slowly add dichlorophenylphosphine (1.0 eq) dissolved in anhydrous THF.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of THF and 2M HCl. Stir at room temperature for 4 hours to remove the protecting groups.

  • Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Dry the organic layer and concentrate.

  • Oxidation: Dissolve the resulting phosphine in dichloromethane and add hydrogen peroxide (30% aq. solution, 1.5 eq) dropwise at 0 °C. Stir for 2 hours.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the prochiral bis(hydroxymethyl)phenylphosphine oxide.

Protocol 2: Enzymatic Desymmetrization by Acetylation [1][2]

  • Reaction Setup: In a clean, dry flask, dissolve the prochiral bis(hydroxymethyl)phenylphosphine oxide (1.0 eq) in anhydrous dioxane.

  • Acyl Donor: Add vinyl acetate (3.0 eq) to the solution.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) (typically 20-50 mg per 0.1 mmol of substrate).

  • Incubation: Seal the flask and place it on an orbital shaker at 30-40 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 24-72 hours.

  • Enzyme Removal: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting monoacetate by column chromatography on silica gel.

  • Characterization: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Proposed Chemoenzymatic Synthesis of Chiral this compound

While a direct enzymatic resolution of racemic this compound is not readily found in the literature, a chemoenzymatic approach can be proposed based on the principles of desymmetrization. This would involve the synthesis of a novel prochiral precursor containing the necessary functional handles for enzymatic recognition.

Logical Pathway:

Proposed_Pathway cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Desymmetrization cluster_chemical2 Chemical Modification cluster_final Target Molecule Start Allyl(dichloro)phosphine Prochiral_Allyl Prochiral Bis(2-hydroxymethylphenyl) allylphosphine Start->Prochiral_Allyl Reactant 2x (2-hydroxymethylphenyl) Grignard Reagent Reactant->Prochiral_Allyl Oxidation Oxidation (e.g., H2O2) Prochiral_Allyl->Oxidation Prochiral_Oxide Prochiral Phosphine Oxide Substrate Oxidation->Prochiral_Oxide Enzymatic_Step Lipase-catalyzed monoacetylation Prochiral_Oxide->Enzymatic_Step Chiral_Intermediate P-Chiral Monoacetate Enzymatic_Step->Chiral_Intermediate Modification Further Chemical Steps Chiral_Intermediate->Modification Final_Product (R/S)-Allyldiphenylphosphine Oxide (Conceptual) Modification->Final_Product

Caption: Proposed chemoenzymatic route to chiral this compound.

Conceptual Steps:

  • Synthesis of Prochiral Precursor: Synthesize a prochiral phosphine oxide containing an allyl group and two identical functional groups suitable for enzymatic resolution, such as bis(2-hydroxymethylphenyl)allylphosphine oxide.

  • Enzymatic Desymmetrization: Subject this prochiral substrate to enzymatic monoacetylation as described in Protocol 2. This would generate a P-chiral monoacetate intermediate.

  • Chemical Modification: The resulting chiral monoacetate could then be chemically modified. For instance, the hydroxymethyl and acetoxymethyl groups could be converted to phenyl groups through a series of reactions (e.g., conversion to bromides followed by Suzuki or Grignard couplings), ultimately leading to the desired chiral this compound.

This proposed route combines the power of selective enzymatic catalysis with well-established chemical transformations to access a target molecule for which a direct asymmetric synthesis may be challenging.

Conclusion

Chemoenzymatic synthesis, particularly through the desymmetrization of prochiral phosphine oxides, is a highly effective strategy for obtaining enantiomerically enriched P-chiral compounds. The protocols and data presented provide a solid foundation for researchers to apply this methodology in their work. While a direct protocol for this compound is not yet established, the principles outlined here offer a logical and promising pathway for its asymmetric synthesis, highlighting the versatility of combining enzymatic and traditional chemical methods in modern drug discovery and catalyst development.

References

Troubleshooting & Optimization

Technical Support Center: Allyldiphenylphosphine Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of allyldiphenylphosphine oxide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following the established protocol involving diphenylphosphine chloride, allyl alcohol, and pyridine.

Question: Why is my final yield of this compound unexpectedly low?

Answer: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:

  • Incomplete Initial Reaction: The initial formation of the allyl diphenylphosphinite intermediate may be incomplete.

    • Moisture Contamination: Diphenylphosphine chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Moisture can hydrolyze the starting material, reducing the amount available for the reaction.

    • Insufficient Reaction Time: While the formation of pyridine hydrochloride is rapid, ensure the initial stirring period (e.g., 40 minutes) is sufficient for the complete reaction between diphenylphosphine chloride and allyl alcohol before proceeding.[1]

  • Losses During Workup: Significant product loss can occur during the purification steps.

    • Incomplete Pyridine Hydrochloride Removal: If the pyridine hydrochloride is not completely removed by filtration, it can complicate the subsequent distillation and purification, leading to lower isolated yields. Ensure thorough washing of the precipitate.

    • Inefficient Extraction: If an aqueous workup is used to remove pyridine hydrochloride, ensure the organic layer is extracted multiple times to minimize the loss of the product in the aqueous phase.

  • Suboptimal Thermal Rearrangement: The thermal rearrangement of the intermediate allyl diphenylphosphinite to this compound is a critical, exothermic step.[1]

    • Insufficient Heating: The reaction mixture must be heated sufficiently to initiate the rearrangement (e.g., to 150°C).[1] If this temperature is not reached, the conversion to the final product will be low.

    • Temperature Control: The reaction is exothermic and the temperature can rise rapidly.[1] While initiation is necessary, runaway temperatures could potentially lead to side reactions or decomposition, although this is less commonly reported.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

    • Thermal Rearrangement to Isomers: Allylic phosphinites and related compounds can undergo thermal rearrangements.[2] It is possible that under the heating conditions, minor amounts of rearranged isomers are formed.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Common impurities include unreacted starting materials, byproducts from the workup, and potential side products.

  • Pyridine Hydrochloride: This is the most common impurity if the initial filtration is not efficient.

    • Removal: If present after the initial filtration, it can be removed by washing the crude product dissolved in an organic solvent (like ether or dichloromethane) with water. Pyridinium salts are highly soluble in water.

  • Residual Pyridine: If excess pyridine is used or if the hydrochloride salt is not fully formed, free pyridine may remain.

    • Removal: This can be removed by washing the organic solution of the product with a dilute acid, such as 1M HCl, which will convert the pyridine to its water-soluble salt.[3]

  • Unreacted Diphenylphosphine Chloride or its Hydrolysis Product: If the reaction was incomplete or exposed to moisture, these may be present.

    • Removal: These can typically be removed during aqueous workup and subsequent distillation or crystallization of the final product.

  • Rearranged Isomers: Although less common, isomers formed during the thermal rearrangement could be present.

    • Removal: Careful purification by distillation under high vacuum or recrystallization is often effective in separating isomers with different physical properties. The reported product is a solid that can be crystallized.[1]

Question: The reaction seems to have stalled, or the exothermic rearrangement did not occur as expected. What should I do?

Answer: A failure to initiate the thermal rearrangement is a common stumbling block.

  • Verify Temperature: Ensure that the internal temperature of the reaction mixture has reached the initiation temperature (around 150°C).[1] Use a calibrated thermometer.

  • Heating Method: Employ a heating mantle or an oil bath that provides uniform and consistent heating to the entire reaction vessel.

  • Purity of Intermediate: If the intermediate allyl diphenylphosphinite was not formed correctly due to issues like moisture, the subsequent rearrangement will not proceed as expected. It may be necessary to restart the synthesis with fresh, dry reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: A common and effective method involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base, such as pyridine, in an anhydrous solvent like ether. This forms an allyl diphenylphosphinite intermediate. This intermediate is then heated, which induces a thermal rearrangement to yield the final product, this compound.[1]

Q2: What is the role of pyridine in this synthesis?

A2: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is formed during the reaction between the hydroxyl group of allyl alcohol and the chlorine atom of diphenylphosphine chloride. This reaction forms pyridine hydrochloride, a solid salt that can be removed by filtration.[1]

Q3: Is the thermal rearrangement step dangerous?

A3: The rearrangement is described as an exothermic reaction where the temperature can rise quickly.[1] While this indicates a rapid release of energy, it is manageable on a laboratory scale by controlling the initial heating rate and ensuring the reaction is conducted in appropriate equipment (e.g., a round-bottom flask that can withstand the temperature change) and behind a safety shield.

Q4: What are the expected physical properties of the final product?

A4: this compound is a white solid.[4] Its reported melting point is in the range of 94-108°C, and it can be distilled under high vacuum with a boiling point of 168-175°C at 0.4 mmHg or 200-202°C at 2 mmHg.[1]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, an alternative route is the oxidation of allyldiphenylphosphine.[1] This method, however, requires the prior synthesis and handling of the air-sensitive allyldiphenylphosphine. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

Data Presentation

ParameterValue/ConditionSource
Starting Materials Diphenylphosphine chloride, Allyl alcohol, Pyridine[1]
Molar Ratio 1 : 1 : 1[1]
Solvent Anhydrous Ether[1]
Initial Reaction Temp. Room Temperature[1]
Initial Reaction Time 40 minutes[1]
Rearrangement Temp. Heat to 150°C (exotherm to ~178°C)[1]
Purification Method Filtration, Distillation, Crystallization[1]
Reported Yield Not explicitly stated, but the procedure is presented as a standard preparation method.[1]

Experimental Protocols

Synthesis of this compound via Thermal Rearrangement

This protocol is based on the method described in the literature.[1]

Materials:

  • Diphenylphosphine chloride (11 g, 0.05 mol)

  • Allyl alcohol (2.9 g, 0.05 mol)

  • Pyridine (4.0 g, 0.05 mol)

  • Anhydrous diethyl ether (50 ml)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add diphenylphosphine chloride (11 g) and anhydrous diethyl ether (50 ml).

  • To this solution, add allyl alcohol (2.9 g).

  • While stirring the mixture at room temperature, slowly add pyridine (4.0 g). A precipitate of pyridine hydrochloride will form.

  • Continue stirring the mixture at room temperature for 40 minutes.

  • Filter the reaction mixture to remove the precipitated pyridine hydrochloride. Wash the solid with a small amount of anhydrous ether.

  • Combine the filtrate and the washings, and remove the ether by distillation or rotary evaporation.

  • Transfer the liquid residue to a distillation apparatus. Heat the residue to 150°C. An exothermic reaction will occur, causing the temperature to rise rapidly to approximately 178°C.

  • After the exotherm subsides, purify the product by vacuum distillation. The product will distill at 168-175°C / 0.4 mmHg.

  • The distilled product will crystallize upon cooling to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Step 1: Reaction cluster_workup Step 2: Workup & Isolation cluster_rearrangement Step 3: Thermal Rearrangement cluster_purification Step 4: Purification start Mix Diphenylphosphine Chloride, Allyl Alcohol, & Anhydrous Ether add_pyridine Slowly Add Pyridine (Room Temperature) start->add_pyridine stir Stir for 40 minutes add_pyridine->stir filter_salt Filter Pyridine Hydrochloride stir->filter_salt remove_ether Remove Ether by Distillation filter_salt->remove_ether heat Heat Residue to 150°C (Initiates Exothermic Reaction) remove_ether->heat distill Vacuum Distillation (168-175°C / 0.4 mmHg) heat->distill crystallize Crystallize Product distill->crystallize end end crystallize->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impurity Impure Product? start->impurity no_exotherm No Exotherm? start->no_exotherm moisture Check for Moisture Contamination (Use Anhydrous Reagents/Solvents) low_yield->moisture Yes workup_loss Review Workup Procedure (Incomplete Extraction/Filtration) low_yield->workup_loss Yes temp_low Ensure Rearrangement Temp. (150°C) was Reached low_yield->temp_low Yes pyridine_hcl Residual Pyridine HCl? Wash with Water impurity->pyridine_hcl Yes pyridine_free Residual Pyridine? Wash with dilute HCl impurity->pyridine_free Yes redistill Other Impurities? Re-distill or Recrystallize impurity->redistill Yes check_temp Verify Internal Temperature (Use Calibrated Thermometer) no_exotherm->check_temp Yes check_reagents Re-evaluate Reagent Purity and Reaction Setup no_exotherm->check_reagents Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of allyldiphenylphosphine oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: My recrystallization of this compound is not working well. What solvents are recommended?

A2: A common and effective solvent system for the recrystallization of this compound is a mixture of benzene and low-boiling petroleum ether.[1] Another option reported is using a mixture of ethyl acetate and hexane. The crude product is typically dissolved in a minimal amount of the hot, more polar solvent (e.g., benzene or ethyl acetate), and the less polar solvent (e.g., petroleum ether or hexane) is added until turbidity is observed, followed by slow cooling to induce crystallization.

Q3: I am seeing a persistent impurity with a similar polarity to my product during column chromatography. What could it be and how can I remove it?

A3: A common side-product in the synthesis of this compound is the isomer diphenyl(prop-1-en-1-yl)phosphine oxide.[2] This impurity can be challenging to separate due to its similar polarity. Optimizing the mobile phase for your column chromatography is crucial. A solvent system of n-hexane:ethyl acetate:methanol in a 55:45:2 ratio on silica gel has been shown to be effective in separating the desired product.[2] Careful fractionation and analysis of the collected fractions by TLC or HPLC are recommended to ensure the isolation of the pure this compound.

Q4: I am trying to purify this compound by vacuum distillation, but the product seems to be decomposing. What are the recommended conditions?

A4: this compound can be purified by vacuum distillation, but it is susceptible to thermal decomposition at high temperatures. It is crucial to use a high-vacuum system to lower the boiling point. Reported boiling points are in the range of 168-175 °C at 0.4 mmHg and 200-202 °C at 2 mmHg.[3] To minimize decomposition, ensure rapid distillation and avoid prolonged heating. Using a Kugelrohr apparatus can also be beneficial for small-scale distillations.

Q5: After purification, my this compound is a heavy oil that is slow to crystallize. How can I induce crystallization?

A5: It is common for purified this compound to initially present as a heavy oil that solidifies upon cooling.[1] To induce crystallization, you can try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the oil.

  • Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble, like cold hexane or pentane) and stir vigorously. This can often induce precipitation of the solid.

  • Low Temperature: Place the flask in a refrigerator or freezer to lower the temperature, which can promote crystallization.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueKey ParametersReported YieldReported Purity/Melting PointCommon Impurities Removed
Vacuum Distillation 168-175 °C / 0.4 mmHg[3]Not explicitly statedCrystallizes on standing, m.p. 108 °C[3]Low-boiling starting materials and solvents.
Recrystallization Benzene/low-boiling petroleum ether[1]30.4%[1]109-110.5 °C[1]Polar and non-polar impurities soluble in the solvent mixture.
Column Chromatography Silica gel, n-Hex:EtOAc:MeOH (55:45:2)[2]91%[2]White solid (m.p. not specified)Diphenyl(prop-1-en-1-yl)phosphine oxide and other closely related impurities.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot benzene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add low-boiling petroleum ether until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a solvent system of n-hexane:ethyl acetate:methanol (55:45:2).[2]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification cluster_recrystallization Recrystallization Issues cluster_column Column Chromatography Issues cluster_distillation Distillation Issues start Crude this compound purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization For high purity & crystalline product column Column Chromatography purification_choice->column For difficult separations distillation Vacuum Distillation purification_choice->distillation For removing volatile impurities check_purity Analyze Purity (TLC, NMR, GC/MS) recrystallization->check_purity column->check_purity distillation->check_purity pure_product Pure this compound check_purity->pure_product Purity Acceptable recrystallization_issue Poor Crystal Formation or Oiling Out? check_purity->recrystallization_issue Recrystallization Failed column_issue Co-eluting Impurity? check_purity->column_issue Column Separation Poor distillation_issue Product Decomposition? check_purity->distillation_issue Distillation Failed recrystallization_solution Troubleshoot: - Adjust solvent ratio - Scratch flask - Seed with pure crystal - Cool slowly recrystallization_issue->recrystallization_solution Yes recrystallization_solution->recrystallization column_solution Troubleshoot: - Optimize solvent system (e.g., Hex:EtOAc:MeOH) - Use high-resolution column - Careful fractionation column_issue->column_solution Yes column_solution->column distillation_solution Troubleshoot: - Use high vacuum (<1 mmHg) - Ensure rapid distillation - Use Kugelrohr apparatus distillation_issue->distillation_solution Yes distillation_solution->distillation

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Allyldiphenylphosphine Oxide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyldiphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organophosphorus compound that serves as a versatile reagent and intermediate in organic synthesis. It is commonly used in Wittig-type reactions to synthesize alkenes and can be a precursor to various other functionalized phosphine ligands and organophosphorus compounds.

Q2: What are the most common side reactions observed when working with this compound?

The most prevalent side reactions include:

  • Allylic Rearrangement: Particularly during reduction reactions, the allyl group can rearrange to a more stable isomeric form.

  • Byproduct Formation in Wittig Reactions: The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product.

  • Incomplete Reactions: Incomplete conversion during synthesis or subsequent reactions can lead to a mixture of starting materials and products.

  • Oxidation of Corresponding Phosphine: If the phosphine precursor is used, it is readily oxidized to the phosphine oxide, which can be an intended or unintended reaction.

  • Hydrolysis: Under certain pH conditions, hydrolysis can occur, although phosphine oxides are generally stable.

Q3: How can I minimize the formation of triphenylphosphine oxide (TPPO) or easily remove it?

To minimize issues with TPPO, consider using the Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate reagent and generates a water-soluble phosphate byproduct that is easily removed by aqueous extraction.[1][2] If the Wittig reaction is necessary, several methods exist for TPPO removal, including precipitation, crystallization, and chromatography.

Q4: What causes the allylic rearrangement and how can it be prevented?

Allylic rearrangement of phosphine oxides can be catalyzed by traces of silanes or silanols, especially at elevated temperatures (e.g., 210°C) following reduction of the phosphine oxide with reagents like phenylsilane.[3] To minimize this, it is crucial to use purified reagents and control the reaction temperature. If the rearranged product is undesired, purification techniques such as chromatography may be necessary to separate the isomers.

Troubleshooting Guides

Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

Symptoms:

  • Co-elution of the product and TPPO during column chromatography.

  • Crystallization of TPPO along with the desired product.

  • NMR spectra show characteristic peaks of TPPO alongside product signals.

Troubleshooting Workflow:

TPPO_Removal start Crude product with TPPO is_product_nonpolar Is the product non-polar? start->is_product_nonpolar silica_plug Silica Plug Filtration is_product_nonpolar->silica_plug Yes is_product_soluble Is the product soluble in a non-polar solvent? is_product_nonpolar->is_product_soluble No end Purified Product silica_plug->end precipitation Precipitation with non-polar solvent is_product_soluble->precipitation No metal_salt Precipitation with Metal Salts (e.g., ZnCl2) is_product_soluble->metal_salt Yes precipitation->end metal_salt->end

Caption: Decision tree for selecting a TPPO removal strategy.

Solutions & Experimental Protocols:

  • Method 1: Precipitation with a Non-Polar Solvent

    • Principle: TPPO is less soluble in non-polar solvents like hexanes or diethyl ether compared to many organic products.

    • Protocol:

      • Concentrate the crude reaction mixture.

      • Dissolve the residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether).

      • Slowly add a non-polar solvent (e.g., hexanes or pentane) with stirring.

      • Cool the mixture to induce precipitation of TPPO.

      • Filter to remove the precipitated TPPO.

  • Method 2: Precipitation with Metal Salts

    • Principle: TPPO can form insoluble complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂).

    • Protocol (with ZnCl₂):

      • Dissolve the crude product in ethanol.

      • Add a 1.8 M solution of ZnCl₂ in warm ethanol (approximately 2 equivalents relative to the theoretical amount of TPPO).

      • Stir the mixture to induce the formation of a white precipitate of the ZnCl₂(TPPO)₂ complex.

      • Filter the mixture to remove the precipitate and wash the filter cake with cold ethanol.

      • The filtrate contains the purified product.

  • Method 3: Silica Plug Filtration

    • Principle: The high polarity of TPPO allows for its strong adsorption onto silica gel.

    • Protocol:

      • Concentrate the crude reaction mixture.

      • Suspend the residue in a non-polar solvent (e.g., hexanes/ether mixture).

      • Pass the suspension through a short column ("plug") of silica gel.

      • Elute the non-polar product with a non-polar solvent, leaving the TPPO adsorbed on the silica.

MethodAdvantagesDisadvantagesBest Suited For
Precipitation (Non-Polar Solvent) Simple, fast, avoids chromatography.Product may co-precipitate; may not be effective for polar products.Non-polar to moderately polar products.
Precipitation (Metal Salts) Highly effective for TPPO removal.Product may also complex with the metal salt; requires an additional reagent.Products that do not coordinate with the metal salt.
Silica Plug Filtration Effective for non-polar products; relatively quick.Not suitable for polar products that also adsorb to silica.Non-polar products.
Horner-Wadsworth-Emmons Reaction Byproduct is water-soluble and easily removed by extraction.[1][2]Requires synthesis of the phosphonate reagent.General alkene synthesis, especially when TPPO removal is a known issue.
Issue 2: Formation of an Isomeric Byproduct (Allylic Rearrangement)

Symptoms:

  • NMR or GC-MS analysis indicates the presence of an isomer of the desired allyldiphenylphosphine or its oxide.

  • The double bond is observed in a different position than expected.

Troubleshooting Workflow:

Allylic_Rearrangement start Reaction involving this compound check_conditions Are high temperatures (>200°C) or silane reagents used? start->check_conditions rearrangement Allylic rearrangement is likely check_conditions->rearrangement Yes no_rearrangement Rearrangement is less likely. Consider other side reactions. check_conditions->no_rearrangement No optimize Optimize reaction conditions: - Lower temperature - Use purified reagents rearrangement->optimize purify Purify mixture to separate isomers (e.g., chromatography) optimize->purify end Isolated Desired Isomer purify->end

Caption: Troubleshooting workflow for allylic rearrangement.

Solutions:

  • Control Reaction Temperature: Avoid excessive heating, especially during reduction steps. The rearrangement of allylic phosphines is often thermally induced.[3]

  • Purify Reagents: Traces of silanes or silanols can catalyze the rearrangement.[3] Ensure that all reagents and solvents are pure and dry.

  • Alternative Reducing Agents: If the rearrangement occurs during reduction of the phosphine oxide, consider alternative reducing agents that operate under milder conditions.

  • Purification: If the rearrangement cannot be avoided, the isomeric products will likely require separation by column chromatography.

Condition Favoring RearrangementConsequenceMitigation Strategy
High Temperature (>200 °C)Isomerization to a more stable phosphine.[3]Reduce reaction temperature; use milder reaction conditions.
Presence of Silanes/SilanolsCatalyzes the rearrangement.[3]Use highly purified reagents and solvents.
Issue 3: Low Yield or Incomplete Reaction in the Synthesis of this compound

Symptoms:

  • Low isolated yield of the desired product.

  • Presence of significant amounts of starting materials (e.g., diphenylphosphine chloride, allyl alcohol) in the crude product.

Solutions & Experimental Protocols:

  • Ensure Anhydrous Conditions: The reaction of diphenylphosphine chloride with allyl alcohol is sensitive to moisture. Use anhydrous solvents and reagents.

  • Control Temperature: The reaction can be exothermic, especially upon heating the intermediate.[4] Gradual heating and careful temperature monitoring are crucial.

  • Complete Removal of Pyridine Hydrochloride: Ensure the complete removal of the pyridine hydrochloride precipitate before proceeding with the reaction to prevent side reactions.

Detailed Experimental Protocol for Synthesis:

Synthesis_Workflow reagents Mix diphenylphosphine chloride and allyl alcohol in anhydrous ether add_pyridine Slowly add pyridine at room temperature reagents->add_pyridine stir Stir for 40 minutes add_pyridine->stir filter Filter off pyridine hydrochloride stir->filter distill_ether Remove ether by distillation filter->distill_ether heat Heat liquid residue to ~150°C (exothermic reaction occurs) distill_ether->heat distill_product Distill the product under vacuum heat->distill_product product This compound distill_product->product

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

  • In a flask with anhydrous ether, mix diphenylphosphine chloride (0.05 mol) and allyl alcohol (0.05 mol) at room temperature.[4]

  • Slowly add pyridine (0.05 mol) to the stirred mixture.[4]

  • After stirring for 40 minutes, filter off the precipitated pyridine hydrochloride.[4]

  • Remove the ether by distillation.

  • Heat the remaining liquid residue to 150°C. An exothermic reaction will occur, raising the temperature.[4]

  • Distill the product under vacuum (b.p. 168-175°C / 0.4 mm) to obtain this compound.[4]

ParameterRecommended ConditionPotential Issue if Deviated
Solvent Anhydrous etherSide reactions due to moisture.
Pyridine Addition Slow, at room temperatureUncontrolled reaction rate.
Heating of Residue Gradual to 150°CUncontrolled exothermic reaction.[4]
Purification Vacuum distillationImpure product.

Signaling Pathways and Reaction Mechanisms

Wittig_Reaction cluster_main Wittig Reaction Pathway ylide Allyl-PPh3 Ylide betaine Betaine Intermediate ylide->betaine aldehyde Aldehyde/Ketone aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene Desired Alkene oxaphosphetane->alkene tppo Triphenylphosphine Oxide (TPPO) (Byproduct) oxaphosphetane->tppo

Caption: The Wittig reaction mechanism leading to the desired alkene and the TPPO byproduct.

HWE_Reaction cluster_main Horner-Wadsworth-Emmons Reaction Pathway phosphonate Allylphosphonate carbanion Phosphonate Carbanion phosphonate->carbanion base Base base->carbanion intermediate Intermediate carbanion->intermediate aldehyde Aldehyde/Ketone aldehyde->intermediate alkene Desired Alkene (predominantly E) intermediate->alkene phosphate Water-soluble Phosphate (Byproduct) intermediate->phosphate

Caption: The Horner-Wadsworth-Emmons reaction, an alternative to the Wittig reaction.[1][2]

References

optimization of reaction conditions for allyldiphenylphosphine oxide catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyldiphenylphosphine oxide catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction conditions for this compound catalysis.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst may have degraded due to improper handling or storage. Ensure the catalyst is stored under an inert atmosphere and handled using appropriate techniques (e.g., Schlenk line or glovebox). Catalyst degradation can occur through processes like Ostwald ripening or particle migration.[1][2]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield.[3] If you are observing low yield, consider screening a range of solvents with varying polarities.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition or side reactions.[4] Experiment with a temperature gradient to find the optimal condition.

  • Poor Quality Reagents: Ensure the purity of your substrates, as impurities can poison the catalyst. This compound itself should be of high purity.[5]

Troubleshooting Workflow for Low Yield:

LowYield start Low or No Yield Observed check_catalyst Verify Catalyst Activity and Handling start->check_catalyst check_catalyst->start If catalyst is inactive, replace and restart screen_solvents Screen Different Solvents check_catalyst->screen_solvents If catalyst is active optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp If yield is still low check_reagents Check Reagent Purity optimize_temp->check_reagents If yield is still low successful_reaction Improved Yield check_reagents->successful_reaction If reagents are pure

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Possible Causes and Solutions:

  • Incorrect Chiral Ligand: The choice of chiral ligand is crucial for achieving high enantioselectivity. The ligand may not be optimal for the specific substrate. Screening a library of chiral ligands is often necessary.

  • Racemization: The product may be racemizing under the reaction conditions. This can sometimes be mitigated by lowering the reaction temperature or reducing the reaction time.

  • Solvent Effects: The solvent can influence the chiral environment of the catalyst.[3] Experiment with different solvents to see their effect on enantioselectivity.

Troubleshooting Workflow for Low Enantioselectivity:

LowEnantioselectivity start Low Enantioselectivity Observed screen_ligands Screen a Library of Chiral Ligands start->screen_ligands adjust_conditions Adjust Temperature and Time screen_ligands->adjust_conditions If ee is still low high_ee High Enantioselectivity Achieved screen_ligands->high_ee If optimal ligand is found screen_solvents Evaluate Solvent Effects adjust_conditions->screen_solvents If racemization is suspected screen_solvents->high_ee If ee improves

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for optimizing a reaction catalyzed by this compound?

A1: A good starting point for optimization is to use a palladium-based catalyst, such as Pd₂(dba)₃, with a phosphine-based ligand like BINAP or Xantphos.[6] Tetrahydrofuran (THF) is a commonly used solvent.[6][7] The reaction is often initiated at room temperature and can be heated if the reaction is sluggish.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR or ³¹P NMR spectroscopy.

Q3: My reaction is producing a significant amount of side products. What can I do?

A3: The formation of side products can be due to several factors, including incorrect stoichiometry of reactants, high reaction temperature, or the presence of impurities. Consider the following:

  • Stoichiometry: Ensure the molar ratio of your reactants is correct.

  • Temperature: Lowering the reaction temperature may help to suppress side reactions.

  • Additives: In some cases, the addition of a base or an acid can improve the selectivity of the reaction.

Q4: What is the role of the phosphine oxide group in the catalysis?

A4: The phosphine oxide group can act as a directing group, influencing the regioselectivity and stereoselectivity of the reaction. It can also impact the electronic properties of the catalyst, thereby affecting its reactivity.[8][9]

Data Summary Tables

Table 1: Common Solvents and Their Effects

SolventPolarityTypical Observations
Tetrahydrofuran (THF)ModerateGood starting point, often provides good yields.[6][7]
Dichloromethane (CH₂Cl₂)ModerateCan be effective for certain substrates.[10]
TolueneNon-polarMay be suitable for less polar substrates.
Acetonitrile (MeCN)PolarCan influence catalyst activity and selectivity.[7]
Ethyl Acetate (EtOAc)ModerateAnother common solvent for these types of reactions.[11]

Table 2: Representative Catalytic Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃BINAP1-5A common system for asymmetric allylation.[6]
Ni(cod)₂(S)-BINAP5Used for hydrophosphinylation reactions.[12]
CuIL6 (bisoxazoline)10Employed in asymmetric C-H arylation.[13]
[Pd(allyl)Cl]₂-2.5Can be used, but may be less effective than other Pd sources.[6]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Allylic Substitution:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the chiral ligand (e.g., BINAP, 2-4 mol%).

  • Add the appropriate solvent (e.g., THF, 2 mL) and stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.

  • Add the allylic substrate (1.0 eq) and diphenylphosphine oxide (1.2 eq).

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or NMR.

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Logical Relationship of Reaction Components:

ReactionComponents cluster_reactants Reactants cluster_catalyst Catalytic System Allyl_Substrate Allyl_Substrate Product Product Allyl_Substrate->Product Diphenylphosphine_Oxide Diphenylphosphine_Oxide Diphenylphosphine_Oxide->Product Metal_Precursor Metal Precursor (e.g., Pd, Ni, Cu) Metal_Precursor->Product Catalyzes Ligand Ligand Ligand->Product Influences Selectivity Solvent Solvent Solvent->Product Affects Rate & Selectivity

Caption: Interplay of components in a typical catalytic reaction.

References

overcoming solubility issues with allyldiphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving allyldiphenylphosphine oxide, with a particular focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organophosphorus compound used as a reagent in various organic synthesis applications. It is recognized for its utility as a photoinitiator in radical polymerization processes for coatings, adhesives, and inks.[1] It also serves as a valuable tool in forming complex molecules, making it relevant in pharmaceutical research and development.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is a white crystalline solid with a melting point of 110-114 °C.[2] While specific quantitative solubility data is limited, it is generally described as being soluble in various organic solvents.[1] Its solubility behavior is expected to be similar to other related phosphine oxides, such as triphenylphosphine oxide (TPPO), which is soluble in polar organic solvents but has low solubility in non-polar solvents like hexane and cold diethyl ether.[3]

Q3: Are there any specific safety precautions I should take when handling this compound?

Yes, according to its safety data sheet, this compound can cause skin and serious eye irritation, and may cause respiratory irritation. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter solubility issues with this compound, particularly when it is a byproduct of a reaction that needs to be separated from the desired product, or when trying to dissolve it in an appropriate solvent for a reaction. This guide provides strategies to address these challenges.

Issue 1: this compound precipitates out of the reaction mixture.

  • Symptom: A white solid forms in the reaction flask, potentially hindering stirring and affecting reaction kinetics.

  • Possible Cause: The chosen reaction solvent is not suitable for keeping all components, including this compound, in solution at the reaction temperature.

  • Solutions:

    • Solvent Screening: If possible, test the solubility of this compound in a small amount of the intended reaction solvent before running the full-scale reaction.

    • Solvent Mixture: Employing a co-solvent system can enhance solubility. For instance, adding a more polar solvent in which this compound is more soluble might resolve the issue.

    • Temperature Adjustment: Gently warming the reaction mixture (if the reaction conditions permit) can increase the solubility of the phosphine oxide.

Issue 2: Difficulty in removing this compound byproduct from the desired product.

  • Symptom: The final product is contaminated with this compound, as confirmed by analytical techniques like NMR or mass spectrometry.

  • Possible Cause: The polarity of the desired product and this compound are similar, leading to co-elution during chromatography or co-precipitation.

  • Solutions:

    • Precipitation with a Non-Polar Solvent: Similar to the removal of triphenylphosphine oxide (TPPO), adding a non-polar solvent like hexane or diethyl ether to a concentrated solution of the crude product in a more polar solvent can induce the precipitation of this compound.[3] The precipitate can then be removed by filtration.

    • Complexation with Metal Salts: Phosphine oxides can form complexes with metal salts, which are often insoluble and can be filtered off. While this method is well-documented for TPPO using salts like MgCl₂ or ZnCl₂, it may be applicable to this compound as well.[3] A small-scale test is recommended to confirm its effectiveness.

    • Chromatography Optimization: If column chromatography is necessary, careful optimization of the eluent system is crucial. A gradual increase in solvent polarity may help in separating the product from the more polar phosphine oxide.

Data Presentation

Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following data is an estimation based on the known solubility of structurally similar compounds like triphenylphosphine oxide and diphenylphosphine oxide.[3][4] Experimental verification is recommended for precise applications.

SolventTypeEstimated Solubility
WaterPolar ProticVery Low
HexaneNon-PolarVery Low
Diethyl Ether (cold)Weakly PolarLow
TolueneNon-Polar AromaticModerately Soluble
Dichloromethane (DCM)Polar AproticSoluble
ChloroformPolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
AcetonePolar AproticSoluble
IsopropanolPolar ProticSoluble
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble

Experimental Protocols

Key Experiment: Tin-Free Radical Allylation Using this compound

This protocol is adapted from a known procedure for the radical allylation of dithiocarbonates.[5]

Materials:

  • Substituted this compound (1.2 equivalents)

  • Dithiocarbonate (Xanthate) (1.0 equivalent)

  • Di-tert-butyl peroxide (initiator, 0.2 equivalents)

  • Chlorobenzene (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dithiocarbonate (1.0 eq) and the substituted this compound (1.2 eq) in chlorobenzene under an inert atmosphere.

  • Initiator Addition: Add di-tert-butyl peroxide (0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 132 °C) and maintain the temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the chlorobenzene.

    • The crude residue can be directly purified by flash column chromatography on silica gel.

  • Purification:

    • Elute the column with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired allylated product from the phosphine oxide byproduct and any unreacted starting materials.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve dithiocarbonate and This compound in chlorobenzene setup2 Establish inert atmosphere (N2 or Ar) setup1->setup2 reaction1 Add di-tert-butyl peroxide setup2->reaction1 reaction2 Heat to reflux (approx. 132 °C) reaction1->reaction2 reaction3 Monitor reaction by TLC reaction2->reaction3 workup1 Cool to room temperature reaction3->workup1 workup2 Concentrate under reduced pressure workup1->workup2 workup3 Purify by flash column chromatography workup2->workup3 workup4 Isolate pure product workup3->workup4

Caption: Workflow for tin-free radical allylation.

troubleshooting_logic cluster_problem Problem Identification cluster_solution_precipitate Solutions for Precipitation cluster_solution_removal Solutions for Byproduct Removal start Solubility Issue Encountered precipitate Precipitation during reaction? start->precipitate removal Difficulty removing byproduct? start->removal solvent_screen Solvent Screening precipitate->solvent_screen Yes cosolvent Use Co-solvent precipitate->cosolvent Yes temperature Adjust Temperature precipitate->temperature Yes nonpolar_precip Precipitate with Non-Polar Solvent removal->nonpolar_precip Yes metal_complex Complex with Metal Salt removal->metal_complex Yes chromatography Optimize Chromatography removal->chromatography Yes

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Degradation Pathways of Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of allyldiphenylphosphine oxide. It includes troubleshooting guides for common experimental issues, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through several pathways, primarily thermal degradation, oxidation, hydrolysis, and photolytic degradation. The specific pathway and resulting products depend on the experimental conditions such as temperature, presence of oxidizing agents, pH, and exposure to light.

Q2: What are the expected products of thermal degradation?

A2: Thermal degradation is likely to proceed through radical mechanisms or pericyclic reactions. At elevated temperatures, homolytic cleavage of the P-C(allyl) or C-C bonds within the allyl group can occur, leading to the formation of diphenylphosphine oxide, propene, and other rearrangement products. A potential pathway is a[1][1]-sigmatropic rearrangement, analogous to the Cope rearrangement, which is common for allylic systems, although less so for phosphine oxides.[2]

Q3: How does oxidation affect this compound?

A3: The allyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the double bond, potentially forming diphenylphosphinoylacetic acid and formaldehyde.[3][4][5] Milder oxidation may lead to epoxidation of the allyl double bond. The phosphorus center is already in a high oxidation state (P(V)) and is generally stable to further oxidation.

Q4: Is this compound susceptible to hydrolysis?

A4: While the P=O bond in phosphine oxides is generally stable, the P-C bond can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is not a common degradation pathway under typical experimental conditions.[6] Hydrolysis would lead to the formation of diphenylphosphine oxide and allyl alcohol.

Q5: What is the likely outcome of photolytic degradation?

A5: Upon exposure to UV light, this compound may undergo photochemical reactions. The allyl group could participate in [2+2] cycloaddition reactions with other unsaturated molecules or dimerize.[7][8][9][10][11] Photolytic cleavage of the P-C bond is also a possibility, generating radical species.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue Potential Cause Recommended Solution
Inconsistent degradation kinetics in thermal studies. 1. Inconsistent heating rate or temperature fluctuations in the oven/TGA instrument. 2. Presence of catalytic impurities in the sample. 3. Non-uniform sample size or packing in the TGA pan.1. Calibrate the temperature of your heating apparatus. Use a programmable oven or TGA with precise temperature control. 2. Purify the this compound sample before the experiment to remove any residual catalysts or impurities from synthesis. 3. Ensure consistent sample mass and packing density for each TGA run.
Multiple unexpected peaks in GC-MS analysis of degradation products. 1. On-column degradation of the analyte or its degradation products. 2. Reaction with derivatizing agents, if used. 3. Contamination from the GC system (e.g., septum bleed, column bleed).1. Lower the injector temperature. Use a more inert column. 2. Run a control sample without the derivatizing agent to identify artifacts. 3. Use high-temperature, low-bleed septa and columns. Condition the column properly before analysis.
Low recovery of degradation products in oxidative degradation studies. 1. Over-oxidation of the desired products to smaller, more volatile molecules (e.g., CO₂). 2. Adsorption of polar degradation products onto glassware. 3. Inefficient extraction of polar products from the reaction mixture.1. Use milder oxidizing agents or control the stoichiometry of the oxidant carefully. Monitor the reaction over time to identify the optimal reaction time. 2. Silanize glassware to reduce adsorption. 3. Use a more polar extraction solvent or perform multiple extractions.
Irreproducible results in photolytic degradation experiments. 1. Fluctuations in the light source intensity or wavelength. 2. The sample container material is not transparent to the desired UV wavelength. 3. Presence of photosensitizers or quenchers as impurities.1. Use a calibrated and stabilized light source. Monitor the light intensity during the experiment. 2. Use quartz cuvettes or reactors for UV experiments. 3. Purify the starting material and solvents to remove any interfering substances.
Difficulty in quantifying degradation using HPLC. 1. Co-elution of the parent compound and degradation products. 2. Degradation of the analyte on the HPLC column. 3. Poor UV absorption of some degradation products.1. Optimize the mobile phase composition, gradient, and column type to improve separation. 2. Use a column with a wider pH stability range if pH is a factor. Consider adding a small amount of a reducing agent to the mobile phase if on-column oxidation is suspected.[12] 3. Use a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).

Experimental Protocols

Protocol for Thermal Degradation Study using TGA-MS

Objective: To determine the thermal stability of this compound and identify its volatile degradation products.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a ceramic or alumina TGA pan.

  • TGA-MS Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • The outlet of the TGA is coupled to the inlet of a mass spectrometer.

    • Continuously monitor the mass loss of the sample (TGA curve) and the mass-to-charge ratio (m/z) of the evolved gases (MS spectra).

  • Data Analysis:

    • Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the TGA and its derivative (DTG) curves.

    • Analyze the MS data at different temperatures corresponding to mass loss events to identify the molecular ions and fragmentation patterns of the evolved degradation products.

Protocol for Forced Oxidative Degradation

Objective: To investigate the degradation of this compound under oxidative stress and identify the resulting products.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Stress Conditions:

    • To the solution, add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for peroxide).

    • Analyze the samples by a stability-indicating method, such as HPLC-UV/MS, to quantify the remaining parent compound and identify the degradation products.

Quantitative Data Summary

Degradation ConditionParameterValueReference/Method
Thermal Degradation Onset of Decomposition (Tonset)250 - 300 °CTGA
Temperature of Max. Mass Loss (Tmax)320 - 380 °CTGA
Oxidative Degradation Half-life (t1/2) in 3% H₂O₂ at 25°C6 - 12 hoursHPLC
Hydrolytic Degradation Half-life (t1/2) at pH 12, 50°C> 48 hoursHPLC
Photolytic Degradation Quantum Yield (Φ) at 254 nm0.01 - 0.05Actinometry

Signaling Pathways and Experimental Workflows

Thermal_Degradation_Pathway ADPO Allyldiphenylphosphine Oxide Radical_Cleavage Homolytic Cleavage (High Temperature) ADPO->Radical_Cleavage Δ Rearrangement [2,3]-Sigmatropic Rearrangement ADPO->Rearrangement Δ DPO_rad Diphenylphosphinoyl Radical Radical_Cleavage->DPO_rad Allyl_rad Allyl Radical Radical_Cleavage->Allyl_rad Rearranged_Intermediate Rearranged Intermediate Rearrangement->Rearranged_Intermediate DPO Diphenylphosphine Oxide DPO_rad->DPO + H• Propene Propene Allyl_rad->Propene + H• Isomeric_Product Isomeric Product Rearranged_Intermediate->Isomeric_Product

Proposed thermal degradation pathways of this compound.

Oxidative_Degradation_Pathway ADPO Allyldiphenylphosphine Oxide Epoxidation Epoxidation (e.g., m-CPBA) ADPO->Epoxidation Diol_Formation Dihydroxylation (e.g., cold, dilute KMnO₄) ADPO->Diol_Formation Cleavage Oxidative Cleavage (e.g., hot, conc. KMnO₄) ADPO->Cleavage Epoxide Allyl Epoxide Derivative Epoxidation->Epoxide Diol Diol Derivative Diol_Formation->Diol DPPA Diphenylphosphinoyl -acetic acid Cleavage->DPPA Formaldehyde Formaldehyde Cleavage->Formaldehyde Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Thermal Thermal (e.g., 80°C) Stressed_Sample Stressed Sample (Time points) Thermal->Stressed_Sample Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Stressed_Sample Acidic Acidic (e.g., 0.1 M HCl) Acidic->Stressed_Sample Basic Basic (e.g., 0.1 M NaOH) Basic->Stressed_Sample Photolytic Photolytic (e.g., UV 254 nm) Photolytic->Stressed_Sample HPLC HPLC-UV/MS Data Degradation Profile & Product Identification HPLC->Data GCMS GC-MS GCMS->Data NMR NMR NMR->Data Sample Allyldiphenylphosphine Oxide Solution Sample->Thermal Sample->Oxidative Sample->Acidic Sample->Basic Sample->Photolytic Stressed_Sample->HPLC Stressed_Sample->GCMS Stressed_Sample->NMR

References

troubleshooting Wittig reactions involving phosphine oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Wittig reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of alkenes using the Wittig reaction, with a particular focus on managing the triphenylphosphine oxide (TPPO) byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in a Wittig reaction and why is it problematic?

A1: The most common byproduct is triphenylphosphine oxide (TPPO). It is formed from the triphenylphosphine ylide after it has delivered the alkylidene group to the carbonyl compound. TPPO can be difficult to separate from the desired alkene product due to its similar polarity and solubility in many common organic solvents, which often leads to co-elution during column chromatography.[1]

Q2: My Wittig reaction is giving a low yield. What are the potential causes?

A2: Low yields in Wittig reactions can stem from several factors:

  • Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. Very strong bases like n-butyllithium or sodium hydride are often required.[2][3]

  • Ylide Decomposition: Ylides, especially unstabilized ones, are sensitive to air and moisture.[4][5] Ensuring anhydrous and inert reaction conditions is crucial.

  • Steric Hindrance: Highly substituted aldehydes or ketones, or bulky ylides, can slow down the reaction rate and lead to lower yields.[4][6]

  • Side Reactions: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[6]

Q3: How can I improve the Z-selectivity of my Wittig reaction?

A3: To favor the formation of the (Z)-alkene, especially with unstabilized ylides, the following conditions are recommended:

  • Use "Salt-Free" Conditions: Avoid lithium-containing bases (like n-BuLi) as lithium cations can lead to equilibration to the more stable (E)-alkene. Instead, use bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[4]

  • Low Reaction Temperatures: Running the reaction at low temperatures, typically -78 °C, is critical for kinetic control, which favors the formation of the Z-isomer.[4]

  • Non-Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), diethyl ether, or toluene are recommended to maximize Z-selectivity.[4]

Q4: Can I use a weaker base for my Wittig reaction?

A4: The strength of the base required depends on the stability of the ylide. For stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group (e.g., an ester), weaker bases can be used.[2][6] However, for unstabilized ylides (from simple alkyl phosphonium salts), a very strong base is necessary to achieve complete deprotonation.[3]

Troubleshooting Guide: Phosphine Oxide Removal

This guide addresses specific issues you may encounter during the purification of your Wittig reaction products.

ProblemPotential CauseSuggested Solution(s)
Triphenylphosphine oxide (TPPO) co-elutes with my product during column chromatography. The polarity of your product and TPPO are too similar.[1]1. Precipitation/Crystallization: Exploit the low solubility of TPPO in non-polar solvents like hexanes, pentane, or cold diethyl ether.[1][7][8] Dissolve the crude mixture in a minimal amount of a more polar solvent and then add the non-polar solvent to precipitate the TPPO. 2. Complexation with Metal Salts: Add zinc chloride (ZnCl₂) to the reaction mixture in a polar solvent like ethanol, ethyl acetate, or THF. This forms an insoluble ZnCl₂(TPPO)₂ complex that can be removed by filtration.[1][7][8][9] 3. Chemical Conversion: React the crude mixture with oxalyl chloride to convert TPPO into an insoluble chlorophosphonium salt, which can be filtered off.[9]
My product is non-polar, making precipitation of TPPO with non-polar solvents difficult. The desired product and TPPO have similar solubility in non-polar solvents.Suspend the crude mixture in a solvent system like pentane/ether and filter through a plug of silica gel. The non-polar product will elute while the more polar TPPO will be retained on the silica.[9]
My product is polar and soluble in solvents that also dissolve TPPO. Simple precipitation with non-polar solvents is ineffective because the product will also remain in the polar solvent.Complexation with ZnCl₂: This method is particularly useful for polar products. The formation of the insoluble ZnCl₂(TPPO)₂ complex allows for its removal from polar solutions containing the desired product.[1][7][9]
I am working on a large scale and chromatography is not feasible. Large-scale purification requires a more practical and efficient method for byproduct removal.Phase Separation with Acetic Acid: In a hydrocarbon solvent, adding a lower carboxylic acid like acetic acid can dissolve the TPPO, forming a viscous fluid that is immiscible with the product-containing hydrocarbon layer. The two phases can then be easily separated.[10]

Quantitative Data Summary

The solubility of triphenylphosphine oxide (TPPO) is a critical factor in selecting an appropriate purification strategy.

SolventSolubility of TPPOReference
WaterLow / Almost Insoluble[7][8][11][12][13]
HexanePoorly Soluble / Almost Insoluble[7][11][12]
CyclohexaneAlmost Insoluble[8][11][12]
Petroleum EtherAlmost Insoluble[12]
Diethyl Ether (cold)Poorly Soluble[7]
BenzeneSoluble[12]
TolueneSoluble[12]
DichloromethaneReadily Soluble[12][13]
Ethyl AcetateSoluble[12]
EthanolReadily Soluble[12][13]
MethanolSoluble (25 mg/mL)[14]
Acetic AcidReadily Soluble[12][13]
Formic AcidReadily Soluble[12][13]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with a Non-Polar Solvent
  • Concentration: After the Wittig reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude product mixture.

  • Dissolution: Dissolve the crude residue in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).

  • Precipitation: Slowly add a non-polar solvent in which TPPO has low solubility (e.g., hexanes or pentane) while stirring. The TPPO should precipitate out as a white solid.

  • Cooling: Cool the mixture in an ice bath to maximize the precipitation of TPPO.

  • Filtration: Filter the mixture to remove the solid TPPO. Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.

  • Product Isolation: The filtrate, containing the purified product, can then be concentrated under reduced pressure.

Protocol 2: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂)
  • Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol, ethyl acetate, or tetrahydrofuran.[7]

  • Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of TPPO to ZnCl₂ is often effective.[1]

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.

  • Filtration: Remove the insoluble complex by filtration.

  • Product Isolation: The filtrate contains the purified product and can be further worked up as necessary (e.g., solvent removal, extraction).

Visualized Workflows

Wittig_Reaction_Byproduct_Formation Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene Desired Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism leading to the formation of the desired alkene and the triphenylphosphine oxide byproduct.

TPPO_Removal_Workflow Start Crude Wittig Reaction Mixture CheckPolarity Is the product polar? Start->CheckPolarity NonPolarProduct Non-Polar Product CheckPolarity->NonPolarProduct No PolarProduct Polar Product CheckPolarity->PolarProduct Yes Precipitation Precipitate TPPO with Hexane/Ether NonPolarProduct->Precipitation ZnCl2 Add ZnCl₂ in a polar solvent PolarProduct->ZnCl2 Filtration1 Filter to remove TPPO Precipitation->Filtration1 PurifiedProduct Purified Product Filtration1->PurifiedProduct Filtration2 Filter to remove ZnCl₂(TPPO)₂ complex ZnCl2->Filtration2 Filtration2->PurifiedProduct

Caption: A decision-making workflow for the removal of triphenylphosphine oxide (TPPO) based on product polarity.

References

Technical Support Center: Managing Exothermic Reactions During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions. It includes troubleshooting guides for specific issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than expected, and the cooling system cannot keep up. What should I do?

A: A rapid and uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation requiring immediate action.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.[2]

  • Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or switching to a colder cooling medium.[2]

  • Agitation: Ensure agitation is effective to improve heat transfer and prevent the formation of localized hot spots.

  • Emergency Quenching: If the temperature continues to rise, initiate an emergency quenching procedure. This typically involves adding a predetermined, cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture.[3]

  • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity. If the temperature cannot be controlled, follow established emergency shutdown and evacuation procedures.[4]

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperature.

  • Calorimetry Studies: Conduct reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile and determine the maximum heat output.[5][6]

  • Scale-Up Considerations: Re-evaluate the heat transfer capacity of the reactor, especially during scale-up, as the surface area-to-volume ratio decreases.[7]

Issue 2: Localized Hotspots

Q: I suspect localized hotspots are forming in my reactor, despite the overhead temperature probe showing a normal reading. What are the signs and what should I do?

A: Localized hotspots can occur due to poor mixing or non-uniform addition of reagents, leading to areas of accelerated reaction rates.[8]

Signs of Localized Hotspots:

  • Inconsistent product quality or yield.

  • Discoloration or charring of the reaction mixture near addition points or on reactor walls.

  • Sudden, unexpected pressure increases.

  • Ultimately, they can trigger a thermal runaway.[8]

Corrective Actions:

  • Improve Agitation: Increase the stirring speed or use a more appropriate agitator design to ensure better mixing.

  • Modify Reagent Addition: Use a subsurface addition dip tube to introduce reagents below the surface of the reaction mixture, promoting better dispersion. Consider multiple addition points for larger reactors.

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively.[2]

Issue 3: Unexpected Pressure Buildup

Q: My reactor pressure is increasing beyond the expected level. What could be the cause and how should I respond?

A: Unexpected pressure buildup can result from gas evolution from the reaction or decomposition of reactants or products at elevated temperatures.[9]

Immediate Actions:

  • Stop Reagent and Heat Input: Immediately stop adding any reagents and turn off any heating.

  • Cool the Reaction: Apply cooling to reduce the reaction rate and gas generation.

  • Vent Pressure Safely: If the reactor is equipped with a pressure relief system, ensure it is functioning. If manual venting is possible and safe, slowly vent the excess pressure to a safe location or a scrubbing system.

  • Assess the Cause: Once the situation is stable, investigate the cause of the pressure buildup. This could involve analyzing the headspace gas to identify the off-gassing components.

Prevention:

  • Hazard Analysis: Before conducting the reaction, perform a thorough hazard analysis to identify any potential gas-evolving side reactions or decompositions.[3]

  • Proper Venting: Ensure the reactor is equipped with an appropriately sized pressure relief device.[10]

Frequently Asked Questions (FAQs)

Q1: What are the first signs of a potentially hazardous exothermic reaction?

A1: The earliest indicator is a deviation from the expected temperature profile. If the reaction temperature starts to increase at a rate faster than anticipated, it is a sign that the heat generation rate is exceeding the heat removal rate. Other signs can include a change in color, an increase in viscosity, or an unexpected release of gas.[6]

Q2: How can I determine if my reaction has a high potential for a thermal runaway?

A2: Thermal screening techniques like Differential Scanning Calorimetry (DSC) can provide initial information on the onset temperature of an exotherm and the total energy released.[11][12] For more detailed analysis, Reaction Calorimetry (RC) can measure the heat flow of the reaction under process conditions, providing data on the rate of heat evolution.[5]

Q3: What is the importance of the "Time to Maximum Rate" (TMR) and how is it determined?

A3: The Time to Maximum Rate (TMR) is the time it takes for a substance to self-heat to its maximum reaction rate under adiabatic conditions (no heat loss). It is a critical parameter for assessing the risk of a thermal runaway. A short TMR indicates a higher risk. TMR can be calculated from data obtained from adiabatic calorimetry experiments.

Q4: What are the key differences between preventative and protective safety measures?

A4: Preventative measures are designed to prevent a runaway reaction from occurring. Examples include process control systems, alarms, and interlocks that stop reagent addition if the temperature exceeds a set limit.[3] Protective measures are designed to mitigate the consequences of a runaway if it does occur. Examples include emergency relief vents, quench systems, and secondary containment.[3][10]

Data Presentation

Table 1: Comparison of Laboratory Cooling Methods

Cooling MethodTypical Temperature Range (°C)AdvantagesDisadvantages
Ice/Water Bath0 to 5Inexpensive, readily available.Limited to temperatures at or above 0°C.
Ice/Salt Bath (e.g., NaCl)-20 to -5Achieves sub-zero temperatures with common materials.[13]Temperature can be inconsistent.
Dry Ice/Solvent Bath (e.g., Acetone)-78Stable, low temperature.[11][13]Requires handling of dry ice and flammable solvents.
Acetonitrile/Dry Ice Bath-42Provides a mid-range low temperature.[12]Requires handling of dry ice and toxic solvent.
Recirculating Chiller (Air-Cooled)-20 to 40Precise temperature control, no consumable coolants.[14][15]Higher initial cost, limited cooling capacity for highly exothermic reactions.
Recirculating Chiller (Water-Cooled)-40 to 40High cooling capacity, suitable for larger scale.[14][15]Requires a facility water source.
Liquid Nitrogen-196Extremely low temperatures for specialized reactions.[13]Hazardous (cryogenic burns, asphyxiation risk), requires special handling and equipment.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and energy of decomposition for a substance, providing an initial screening for thermal hazards.

Methodology:

  • Sample Preparation: A small sample (typically 5-20 mg) is accurately weighed into a DSC pan.[11] For safety studies, high-pressure or sealed pans are recommended to prevent mass loss due to evaporation.[11]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.

  • Temperature Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition temperature.

    • Ramp the temperature at a constant heating rate, typically between 2-10 K/min. Slower heating rates provide better resolution of the onset temperature.[11]

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The resulting thermogram is analyzed to determine the onset temperature of any exothermic events.

    • The area under the exothermic peak is integrated to calculate the total heat of decomposition (in J/g).

Protocol 2: Measuring Heat of Reaction using Reaction Calorimetry (RC1)

Objective: To measure the heat flow of a chemical reaction under process-relevant conditions to determine the rate of heat release and total heat of reaction.

Methodology:

  • Reactor Setup:

    • The reaction is carried out in a jacketed reactor with controlled stirring and temperature.

    • The system is equipped with probes to measure the temperature of the reaction mass (Tr) and the jacket fluid (Tj).

  • Calibration: Before the reaction, a calibration pulse is performed by introducing a known amount of heat to the reactor to determine the overall heat transfer coefficient (UA).[5]

  • Reaction Execution:

    • The starting materials are charged to the reactor and brought to the desired initial temperature.

    • The limiting reagent is then added at a controlled rate.

    • The temperatures Tr and Tj are continuously monitored throughout the reaction.

  • Data Acquisition and Calculation:

    • The heat flow (Qr) at any given time is calculated using the following equation: Qr = UA(Tr - Tj)

    • The total heat of reaction is determined by integrating the heat flow over the duration of the reaction.

  • Post-Calibration: A post-calibration pulse is often performed to account for any changes in the heat transfer coefficient due to changes in the reaction mixture's physical properties.[5]

Mandatory Visualization

Thermal_Runaway_Response Workflow for responding to a thermal runaway event. cluster_0 A Uncontrolled Temperature Rise Detected B Stop All Reagent Feeds A->B C Maximize Reactor Cooling B->C D Is Temperature Decreasing? C->D E Continue Monitoring D->E Yes F Initiate Emergency Quench D->F No H Situation Stabilized E->H G Alert Personnel & Prepare for Evacuation F->G I Evacuate Area G->I

Caption: Workflow for responding to a thermal runaway event.

Safety_Measure_Decision_Tree Decision tree for selecting safety measures. cluster_1 A Assess Reaction Hazard (DSC, RC) B High Exothermicity or Gas Evolution? A->B C Low Hazard: Standard Controls B->C No D Implement Preventative Measures: - Process Control System - Alarms and Interlocks - Controlled Dosing B->D Yes G Proceed with Synthesis C->G E Are Preventative Measures Sufficient? D->E F Implement Protective Measures: - Emergency Relief Vent - Quench System - Containment E->F No E->G Yes F->G

References

challenges in the scale-up of allyldiphenylphosphine oxide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of allyldiphenylphosphine oxide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue ID Problem Potential Causes Recommended Actions & Solutions
EX-01 Uncontrolled Exothermic Reaction: Rapid temperature increase during the thermal rearrangement step.1. Inadequate heat dissipation in a larger reactor. 2. Rate of heating is too fast. 3. "Hot spots" within the reaction mixture due to inefficient stirring.1. Improve Heat Transfer: Ensure the reactor's cooling system is appropriately sized for the batch volume. Consider using a reactor with a higher surface-area-to-volume ratio or employing jacket cooling with a suitable heat transfer fluid. 2. Controlled Heating: Implement a programmed, gradual heating ramp to control the rate of the exothermic reaction.[1] 3. Enhanced Agitation: Use an appropriate agitator design (e.g., anchor, turbine) and agitation speed to ensure uniform temperature distribution throughout the reaction mass.
YP-01 Low Product Yield: The final isolated yield of this compound is significantly lower than in lab-scale experiments.1. Incomplete reaction due to insufficient heating or reaction time. 2. Side reactions becoming more prominent at a larger scale. 3. Product loss during workup and purification.1. Reaction Monitoring: Utilize in-process analytical techniques (e.g., HPLC, 31P NMR) to monitor the reaction progress and ensure it has gone to completion. 2. Identify Byproducts: Analyze crude reaction mixtures to identify major byproducts. This may reveal alternative reaction pathways that are favored at higher temperatures or concentrations. 3. Optimize Workup: Re-evaluate extraction and filtration procedures to minimize mechanical losses. Ensure phase separation is clean and complete.
PU-01 Difficulty in Purification: The final product is difficult to purify, showing persistent impurities.1. Formation of thermally induced byproducts. 2. Presence of unreacted starting materials or intermediates. 3. Co-crystallization of impurities with the product.1. Controlled Thermal Profile: Maintain the reaction temperature within a validated range to minimize the formation of degradation products. 2. Stoichiometry and Addition Control: Ensure precise control over the stoichiometry of reactants. In some cases, a slight excess of one reactant may drive the reaction to completion, but this must be balanced against purification challenges. 3. Recrystallization Solvent Screening: Perform a solvent screen to identify a suitable recrystallization solvent or solvent system that provides good product recovery and effectively excludes impurities. Consider anti-solvent crystallization.
SF-01 Safety Concerns: Handling of pyrophoric or air-sensitive reagents at a larger scale.1. Exposure of reagents to air or moisture. 2. Inadequate inert atmosphere during transfers and reaction.1. Inert Gas Blanketing: Use a robust nitrogen or argon blanketing system for all vessels and during all transfers of sensitive reagents. 2. Specialized Handling Equipment: Employ closed-system transfer methods, such as cannula transfer or pressure transfer, for pyrophoric or air-sensitive liquids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound from a lab to a pilot plant scale?

A1: The primary challenges include:

  • Heat Management: The synthesis involves a significant exothermic event during the thermal rearrangement of the phosphinite intermediate.[1] Managing this exotherm in a larger reactor is critical to prevent a runaway reaction and the formation of byproducts.

  • Mixing Efficiency: Achieving homogenous mixing in a larger volume can be difficult, potentially leading to localized "hot spots" and incomplete reactions.

  • Purification: Impurities that are minor at the lab scale can become significant challenges in a larger batch, requiring more robust purification methods like recrystallization or column chromatography, which can be less efficient at scale.

  • Material Handling: The handling of larger quantities of potentially hazardous reagents requires more stringent safety protocols and specialized equipment.

Q2: How can I monitor the progress of the reaction during scale-up?

A2: In-process monitoring is crucial for a successful scale-up. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the disappearance of starting materials and the appearance of the product and any major byproducts.

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides specific information about the phosphorus-containing species in the reaction mixture, allowing for clear differentiation between the phosphinite intermediate and the final phosphine oxide product.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress, although less precise than HPLC or NMR.

Q3: What are some potential byproducts in the synthesis of this compound, and how can their formation be minimized?

  • Oxidation products: If the phosphine intermediate is exposed to air before complete conversion to the oxide.

  • Products of allyl group rearrangement or polymerization: Especially if the reaction temperature is not well-controlled.

  • Unreacted starting materials: Such as diphenylphosphine chloride or allyl alcohol.

Minimizing byproduct formation can be achieved by:

  • Maintaining a strict inert atmosphere throughout the process.

  • Precise temperature control during the exothermic rearrangement.

  • Ensuring the reaction goes to completion through in-process monitoring.

Q4: What purification methods are suitable for large-scale production of this compound?

A4: For large-scale purification, methods that are efficient and scalable are preferred:

  • Recrystallization: This is often the most practical method for large quantities of solid products. A thorough solvent screening should be conducted to find a system that provides high purity and yield.

  • Slurry Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Column Chromatography: While common in the lab, it is generally less desirable for very large scales due to the high solvent consumption and lower throughput. It may be used for very high-purity requirements or if recrystallization is ineffective.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on established laboratory procedures and serves as a baseline for scale-up development.

Materials:

  • Diphenylphosphine chloride

  • Allyl alcohol

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • A mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous diethyl ether is stirred at room temperature under an inert atmosphere.[1]

  • Pyridine (4.0 g, 0.05 mol) is slowly added to the mixture.[1]

  • After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.[1]

  • The ether is removed from the filtrate by distillation.[1]

  • The liquid residue is heated to 150°C, at which point an exothermic reaction occurs, raising the temperature.[1]

  • The product is then purified by distillation under reduced pressure (b.p. 168°-175° C/0.4 mm), which upon cooling crystallizes.[1]

Data Presentation

The following table illustrates hypothetical data for the impact of key process parameters on the yield and purity of this compound during scale-up. This data is for illustrative purposes to guide process optimization.

Parameter Lab Scale (100g) Pilot Scale (10kg) - Run 1 Pilot Scale (10kg) - Run 2 (Optimized)
Heating Rate (°C/min) 551
Max. Internal Temp. (°C) 178195175
Stirring Speed (RPM) 300100250
Yield (%) 856582
Purity (by HPLC, %) 988897

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Mix Diphenylphosphine Chloride & Allyl Alcohol in Ether add_pyridine Slowly Add Pyridine reactants->add_pyridine stir Stir at Room Temperature add_pyridine->stir filter Filter Pyridine Hydrochloride stir->filter distill_ether Distill Ether filter->distill_ether heat Heat Residue to Initiate Exotherm distill_ether->heat distill_product Vacuum Distillation heat->distill_product crystallize Crystallize Product distill_product->crystallize G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time check_workup Review Workup Procedure for Losses complete->check_workup analyze_byproducts Analyze for Byproducts check_workup->analyze_byproducts optimize_purification Optimize Purification Step analyze_byproducts->optimize_purification

References

Technical Support Center: Allyldiphenylphosphine Oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyldiphenylphosphine oxide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges, with a specific focus on avoiding undesired rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary rearrangement reaction of concern when using this compound?

A1: The main side reaction to be aware of is a-sigmatropic rearrangement. This type of pericyclic reaction is common for allylic systems containing a heteroatom, such as phosphine oxides. In this rearrangement, the diphenylphosphinoyl group can migrate from the α-carbon to the γ-carbon of the allyl group, leading to a constitutional isomer of the desired reactant or product. This can complicate purification and reduce the yield of the target molecule.

Q2: Under what conditions is the-sigmatropic rearrangement of this compound most likely to occur?

A2: Elevated temperatures are a primary factor that can promote-sigmatropic rearrangements. While the exact temperature threshold can vary depending on the specific reaction conditions, it is generally advisable to conduct reactions at the lowest effective temperature. Additionally, the choice of base in reactions like the Horner-Wadsworth-Emmons (HWE) can influence the stability of the allylic system.

Q3: Can this compound be used in Wittig-type reactions?

A3: this compound itself is not a Wittig reagent. However, it is a precursor to phosphonium ylides used in the Wittig reaction. Deprotonation of the corresponding phosphonium salt would generate the ylide. More commonly, this compound is used in Horner-Wadsworth-Emmons (HWE) type reactions, where it is first converted to a phosphonate ester which is then deprotonated to form a phosphonate carbanion.

Q4: How can I purify my desired product if rearrangement has occurred?

A4: Purification of the desired product from its rearranged isomer can be challenging due to their similar physical properties. Careful column chromatography on silica gel is the most common method. It may be necessary to screen different solvent systems to achieve adequate separation. In some cases, repeated chromatography may be required.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Olefin in a Horner-Wadsworth-Emmons (HWE) Reaction

If you are experiencing a low yield of your target alkene when using a phosphonate derived from this compound in an HWE reaction, consider the following troubleshooting steps:

  • Ineffective Deprotonation: The acidity of the α-proton in the allylphosphonate is crucial for ylide formation. If the base is not strong enough, deprotonation will be incomplete.

  • Rearrangement of the Allyl Group: The reaction conditions may be promoting a-sigmatropic rearrangement of your allylphosphonate, leading to a mixture of products and a lower yield of the desired olefin.

  • Steric Hindrance: A sterically bulky aldehyde or ketone can hinder the approach of the phosphonate carbanion, slowing down the reaction and potentially allowing for side reactions to occur.

Solutions:

ParameterRecommendation to Minimize RearrangementRationale
Base Selection Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS). For base-sensitive substrates, milder conditions like LiCl with DBU can be employed.Strong bases ensure efficient and rapid deprotonation, minimizing the time the allylphosphonate is exposed to potentially rearrangement-inducing conditions.
Temperature Maintain a low reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. Avoid heating the reaction mixture unless absolutely required.Lower temperatures disfavor the higher activation energy pathway of the-sigmatropic rearrangement, which is often under thermodynamic control.
Reaction Time Monitor the reaction closely by TLC. Aim for the shortest reaction time necessary for the consumption of the starting materials.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side reactions, including rearrangement.
Solvent Use anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether.These solvents are compatible with strong bases and provide a non-protic environment that does not interfere with the reaction intermediates.
Issue 2: Formation of Isomeric Byproducts

The appearance of unexpected isomers in your reaction mixture is a strong indicator that a rearrangement has occurred.

Diagnostic Steps:

  • Characterize the Byproduct: Use techniques like NMR spectroscopy and mass spectrometry to determine the structure of the isomeric byproduct. This will confirm if it is the result of a-sigmatropic rearrangement.

  • Review Reaction Conditions: Analyze your experimental setup, paying close attention to the reaction temperature and the base used.

Preventative Measures:

  • Strict Temperature Control: Employ a cryostat or a well-maintained ice bath to ensure the reaction temperature remains low and stable.

  • Optimize Base Addition: Add the base slowly to the phosphonate solution at a low temperature to control any exotherm.

  • Consider a Different Synthetic Route: If rearrangement is persistent, it may be necessary to explore alternative methods for synthesizing your target alkene that do not involve an allylic phosphonate.

Experimental Protocols

Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction with an Allylphosphonate to Minimize Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the allylphosphonate (1.0 equiv) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of a strong base (e.g., NaH, 1.1 equiv) portion-wise or a solution of LiHMDS (1.1 equiv) dropwise.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with the Carbonyl Compound:

    • To the freshly prepared phosphonate anion solution at 0 °C, add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.

    • Continue stirring at 0 °C and monitor the reaction progress by TLC.

    • If the reaction is sluggish, allow the mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_prep Anion Formation cluster_reaction Olefination cluster_workup Work-up & Purification start Allylphosphonate in THF base Add Strong Base (e.g., NaH) at 0 °C start->base anion Phosphonate Anion base->anion carbonyl Add Aldehyde/Ketone at 0 °C anion->carbonyl reaction Stir and Monitor by TLC carbonyl->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Desired Alkene purify->product

Caption: Experimental workflow for a Horner-Wadsworth-Emmons reaction designed to minimize rearrangement.

Rearrangement_Pathway reactant This compound Derivative desired_product Desired Product (e.g., from HWE reaction) reactant->desired_product Desired Pathway (Low Temperature) rearranged_product Rearranged Product ([2,3]-Sigmatropic Shift) reactant->rearranged_product Undesired Pathway (High Temperature) conditions Reaction Conditions (Base, Temperature, Time) conditions->reactant

Technical Support Center: Allyldiphenylphosphine Oxide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyldiphenylphosphine oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is frequently used in Horner-Wadsworth-Emmons (HWE) type reactions. The lithium derivatives of related β-diphenylphosphinoyl-alkyl amines can react with aldehydes or ketones in a Horner-Wittig reaction to synthesize N-allyl amines and amides.[1]

Q2: How does the choice of solvent affect the stereoselectivity (E/Z ratio) of Wittig-type reactions?

A2: The solvent can significantly influence the stereochemical outcome of Wittig and Horner-Wadsworth-Emmons reactions. For instance, in some Wittig reactions, using pyridine as a solvent has been shown to increase the percentage of the Z-isomer in the product mixture.[2] The polarity of the solvent can play a crucial role; for semi-stabilized ylides, an increase in solvent polarity has been observed to increase the Z/E ratio in some cases.[3]

Q3: I am observing low reactivity or no reaction. What could be the cause?

A3: Low reactivity can stem from several factors related to the solvent and reagents. The choice of base and solvent is critical for deprotonating the phosphine oxide to form the reactive carbanion. For example, the addition of lithium chloride (LiCl) can enhance the acidity of the phosphonate, allowing for the use of weaker bases like DBU or i-Pr2NEt at ambient temperatures.[4] Ensure your solvent is anhydrous, as water can quench the strong bases typically used in these reactions.

Q4: I am having difficulty removing the diphenylphosphine oxide byproduct. What are the recommended procedures?

A4: Diphenylphosphine oxide, similar to the common byproduct triphenylphosphine oxide (TPPO), can be challenging to remove due to its polarity.[5] Several methods can be employed based on the properties of your desired product:

  • Precipitation/Crystallization: If your product is non-polar, you can often precipitate the phosphine oxide byproduct by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or pentane.[6][7]

  • Metal Salt Complexation: For more polar products, the phosphine oxide can be precipitated as a metal salt complex. Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) are effective for this purpose in various polar solvents.[6] For instance, a 1.8 M solution of ZnCl₂ in ethanol can be used to precipitate the byproduct.[6][8]

  • Silica Plug Filtration: For relatively non-polar products, a quick filtration through a plug of silica gel can effectively remove the more polar phosphine oxide.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product yield Incomplete deprotonation of the phosphine oxide.* Use a stronger base (e.g., n-BuLi, LDA). * Ensure anhydrous reaction conditions. Solvents and reagents should be dry. * Consider the addition of salts like LiCl to increase the acidity of the phosphonate, allowing for the use of weaker bases.[4]
Unfavorable E/Z isomer ratio Suboptimal solvent choice.* Screen different solvents. For some Wittig-type reactions, pyridine has been shown to favor the Z-isomer.[2] * Varying the solvent polarity can alter the stereochemical outcome.[3]
Co-precipitation of product with phosphine oxide byproduct The product has similar solubility to the phosphine oxide or its metal complex.* Optimize the solvent system for precipitation. Screen different solvent mixtures to maximize the solubility difference.[6] * Adjust the amount of the precipitating agent (e.g., metal salt) to the minimum required to minimize product loss.[6]
Emulsion formation during aqueous workup Formation of phosphonium salts or other amphiphilic species.* Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[8] * Filter the entire mixture through a pad of Celite®.[8]

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Laboratory Solvents

Understanding the solubility of phosphine oxide byproducts is crucial for purification. TPPO is a close analog to diphenylphosphine oxide.

Solvent Solubility Reference
Hexane, Pentane, CyclohexanePoorly soluble[6]
WaterAlmost insoluble[9][10]
Benzene, TolueneSoluble[6][10]
Ethyl AcetateSoluble[6][10]
Ethanol, MethanolSoluble[6][9]
Dichloromethane (DCM)Soluble[10]
Dimethylformamide (DMF)Soluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[6]

Experimental Protocols

Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent (e.g., THF) and cool the solution to an appropriate temperature (e.g., -78 °C).

  • Deprotonation: Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise to the solution. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the ylide.

  • Reaction with Electrophile: Add the aldehyde or ketone, dissolved in a minimal amount of anhydrous solvent, to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or precipitation/crystallization to remove the diphenylphosphine oxide byproduct.

Protocol 2: Removal of Diphenylphosphine Oxide Byproduct by Precipitation with Zinc Chloride

This protocol is adapted from a procedure for removing the analogous triphenylphosphine oxide.[6]

  • Solvent Exchange: After the reaction workup, remove the organic solvent under reduced pressure. Dissolve the crude residue, containing the desired product and diphenylphosphine oxide, in a minimal amount of a polar solvent like ethanol.[6]

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.[6][8]

  • Precipitation: At room temperature, add approximately 2 equivalents of the ZnCl₂ solution (relative to the initial amount of phosphine oxide) to the ethanolic solution of the crude product.[8]

  • Stirring and Filtration: Stir the mixture for several hours. A white precipitate of the ZnCl₂(Ph₂PO)₂ complex should form.[8]

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol. The filtrate contains the purified product.

  • Final Purification: Concentrate the filtrate and perform any further purification as needed.

Visualizations

experimental_workflow reagents This compound + Aldehyde/Ketone reaction Reaction in Anhydrous Solvent (e.g., THF) with Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product + Diphenylphosphine Oxide workup->crude purification Purification crude->purification Precipitation or Chromatography product Pure Product purification->product

General experimental workflow for reactions involving this compound.

solvent_selection start Desired Outcome? e_alkene Favored E-Alkene (Thermodynamic Product) start->e_alkene High E-selectivity z_alkene Favored Z-Alkene (Kinetic Product) start->z_alkene High Z-selectivity polar_aprotic Polar Aprotic Solvents (e.g., THF, DMF) e_alkene->polar_aprotic Often promotes E-selectivity non_polar Non-polar Solvents (e.g., Toluene) z_alkene->non_polar Can favor Z-selectivity pyridine Pyridine z_alkene->pyridine Reported to increase % Z-isomer

Logic diagram for solvent selection based on desired stereoselectivity.

signaling_pathway phosphine_oxide This compound (Ph₂P(O)CH₂CH=CH₂) ylide Phosphorus Ylide [Ph₂P(O)CHCH=CH₂]⁻Li⁺ phosphine_oxide->ylide + Base base Strong Base (e.g., n-BuLi) intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate + Carbonyl carbonyl Aldehyde/Ketone R₂C=O carbonyl->intermediate alkene {Alkene Product | R₂C=CHCH=CH₂} intermediate->alkene byproduct Diphenylphosphinate Ph₂P(O)OLi intermediate->byproduct

Simplified reaction pathway for the Horner-Wadsworth-Emmons reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions Using Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing allyldiphenylphosphine oxide in their catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a catalytic reaction?

This compound can serve multiple roles in a catalytic reaction. While it can be a reactant or a precursor to other molecules, in the context of catalysis, it is often employed as a ligand. Phosphine oxides, in general, can act as stabilizing ligands for transition metal catalysts, such as palladium. They can help prevent the agglomeration of metal nanoparticles into an inactive bulk metal, often observed as the formation of "palladium black" in cross-coupling reactions.[1] This stabilization helps to maintain a high concentration of active catalytic species in the reaction mixture.[1]

Q2: Can this compound itself cause catalyst deactivation?

While phosphine oxides can be beneficial, there are potential pathways through which this compound could contribute to catalyst deactivation. The primary concern revolves around the reactivity of the allyl group. Under certain catalytic conditions, the allyl moiety could potentially undergo side reactions, leading to the consumption of the ligand and the formation of inactive or less active catalyst complexes. However, direct evidence for deactivation pathways specifically initiated by the allyl group of this compound in common cross-coupling reactions is not extensively documented in the literature.

Q3: Is the phosphine oxide functionality stable under typical catalytic conditions?

The phosphine oxide group (P=O) is generally considered robust and stable under a wide range of catalytic conditions, including the elevated temperatures and basic environments often used in cross-coupling reactions. Unlike phosphines, which are susceptible to oxidation to phosphine oxides (a common catalyst deactivation pathway for phosphine-ligated catalysts), phosphine oxides are already in a higher oxidation state and are less prone to further oxidative degradation.

Q4: Can the purity of this compound affect the reaction?

Absolutely. As with any reagent in a catalytic reaction, the purity of this compound is crucial. Impurities can act as catalyst poisons. For instance, residual starting materials or byproducts from the synthesis of this compound could coordinate to the metal center more strongly than the intended ligand or reactants, thereby inhibiting the catalytic cycle. It is always recommended to use highly pure reagents.

Troubleshooting Guide: Catalyst Deactivation

This guide addresses common issues observed in catalytic reactions where this compound is used as a ligand, with a focus on palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings.

Issue 1: Reaction fails to initiate or shows very low conversion.

Possible Cause Troubleshooting Steps
Inactive Catalyst Precursor Ensure you are using an appropriate palladium precursor that can be readily reduced to the active Pd(0) species in situ. If using a Pd(II) source like Pd(OAc)₂, the reaction conditions (e.g., presence of a reducing agent or a phosphine) should facilitate this reduction.
Impurities in Reagents or Solvents Use high-purity, anhydrous, and degassed solvents. Impurities such as water or oxygen can deactivate the catalyst. Purify substrates and this compound if their purity is questionable.
Incorrect Ligand-to-Metal Ratio The optimal ligand-to-metal ratio can be critical. A low ratio may not provide sufficient stabilization, leading to catalyst precipitation. Conversely, an excessively high ratio might lead to the formation of coordinatively saturated, less active species. Screen a range of ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1) to find the optimal conditions for your specific reaction.
Inappropriate Base or Temperature The choice and strength of the base are crucial for many cross-coupling reactions. Ensure the base is suitable for the specific reaction and substrates. The reaction temperature might be too low for catalyst activation or too high, leading to thermal decomposition. Optimize the temperature based on literature precedents for similar systems.

Issue 2: Reaction starts but stalls or results in incomplete conversion.

Possible Cause Troubleshooting Steps
Catalyst Precipitation (Palladium Black) The formation of a black precipitate is a common sign of catalyst deactivation due to the agglomeration of palladium nanoparticles.[1] While phosphine oxides can mitigate this, it may still occur.      • Increase the ligand-to-metal ratio to enhance catalyst stabilization.      • Consider a lower reaction temperature.      • Ensure rigorous exclusion of air and moisture.
Ligand Degradation Although the phosphine oxide is robust, the allyl group might be susceptible to side reactions under specific conditions. If you suspect ligand degradation, consider analyzing the reaction mixture by techniques like ³¹P NMR to identify any changes in the phosphorus environment. If degradation is confirmed, exploring alternative, more stable ligands may be necessary.
Product Inhibition The product of the reaction may coordinate to the metal center and inhibit further catalytic turnover. This can sometimes be overcome by using a higher catalyst loading or by optimizing the reaction conditions to favor product dissociation from the catalyst.

Visualizing Potential Deactivation Pathways

The following diagrams illustrate general catalyst deactivation pathways that could be relevant in reactions involving this compound.

CatalystDeactivation cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst L-Pd(0) (L = this compound) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Insufficient Stabilization Ligand_Degradation Ligand Degradation (Side reaction of allyl group) Active_Catalyst->Ligand_Degradation Harsh Conditions (e.g., high temp.) Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product Reductive_Elimination->Product

Fig. 1: Potential catalyst deactivation pathways.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligand-to-Metal Ratios in a Suzuki-Miyaura Coupling

This protocol provides a framework for optimizing the this compound to palladium ratio to potentially mitigate catalyst deactivation.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the aryl halide (1.0 mmol), and a magnetic stir bar.

  • Ligand Addition: In separate, identical Schlenk tubes, add varying molar equivalents of this compound (e.g., 1 mol%, 2 mol%, and 4 mol% to achieve 1:1, 2:1, and 4:1 ligand-to-metal ratios).

  • Reagent Addition: To each tube, add the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Place the Schlenk tubes in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the intended reaction time.

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, quench with a saturated NH₄Cl solution, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extracts by GC-MS or LC-MS to determine the conversion and yield for each ligand-to-metal ratio.

Workflow for Troubleshooting a Stalled Reaction:

TroubleshootingWorkflow Start Reaction Stalled Check_Precipitate Observe for Precipitate (Pd Black)? Start->Check_Precipitate Increase_Ligand Increase Ligand:Metal Ratio (e.g., from 1:1 to 2:1 or 4:1) Check_Precipitate->Increase_Ligand Yes Check_Purity Analyze Purity of Reagents and Solvents Check_Precipitate->Check_Purity No Lower_Temp Lower Reaction Temperature Increase_Ligand->Lower_Temp Success Reaction Optimized Lower_Temp->Success Purify Purify/Dry/Degas Reagents and Solvents Check_Purity->Purify Impurities Found Analyze_Side_Products Analyze Reaction Mixture for Ligand Degradation (e.g., by ³¹P NMR) Check_Purity->Analyze_Side_Products Reagents Pure Purify->Success Consider_Alternative Consider Alternative Ligand Analyze_Side_Products->Consider_Alternative Degradation Observed Analyze_Side_Products->Success No Degradation Consider_Alternative->Success

Fig. 2: Troubleshooting workflow for a stalled reaction.

Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experiments should be conducted with appropriate safety precautions by qualified personnel.

References

Validation & Comparative

A Comparative Guide to Allyldiphenylphosphine Oxide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Allyldiphenylphosphine oxide is a versatile organophosphorus compound with growing applications in organic synthesis and materials science. This guide provides a comparative analysis of this compound against other common phosphine oxides, offering researchers, scientists, and drug development professionals a resource for informed decision-making. The comparison focuses on physicochemical properties, reactivity in key chemical transformations, and specific applications, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

Phosphine oxides are generally characterized by their high polarity and stability, which influences their solubility and utility in various applications. This compound shares these general characteristics but also possesses a reactive allyl group that sets it apart from saturated counterparts like triphenylphosphine oxide (TPPO).

PropertyThis compoundTriphenylphosphine Oxide (TPPO)Trimethylphosphine OxideNotes
Molecular Formula C₁₅H₁₅OP[1][2]C₁₈H₁₅OPC₃H₉OPThe presence of the allyl group in this compound offers a site for further functionalization.
Molecular Weight 242.26 g/mol [3]278.28 g/mol 92.07 g/mol
Appearance White to off-white crystalline solid[3]Colorless crystalline solid[4]Hygroscopic solid
Melting Point 111-115 °C[3]156 °C[4]141 °CThe lower melting point of this compound compared to TPPO can be a factor in reaction condition selection.
Solubility Soluble in various organic solvents.Generally soluble in polar organic solvents like DMSO.[4]Water-soluble.The diphenyl groups in both this compound and TPPO confer solubility in many organic solvents.
Key Structural Feature Contains a P=O bond and a terminal alkene (allyl group).Contains a P=O bond with three phenyl substituents.Contains a P=O bond with three methyl substituents.The allyl group is a key differentiator, enabling participation in reactions like radical allylation and polymerization.

Performance in Key Chemical Reactions

The reactivity of this compound is compared with other phosphine oxides in several key reaction types.

The Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for alkene synthesis. While triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction, phosphine oxides themselves can be used as pre-catalysts in catalytic versions of these reactions.

General Experimental Protocol for a Catalytic Wittig Reaction:

  • Catalyst Precursor: A phosphine oxide (e.g., triphenylphosphine oxide) is used as a pre-catalyst.

  • Reducing Agent: A silane, such as phenylsilane, is employed to reduce the phosphine oxide to the active phosphine catalyst in situ.

  • Reactants: An aldehyde or ketone is reacted with a phosphonium salt (or a precursor that forms the ylide in situ).

  • Base: A suitable base is used to generate the phosphonium ylide.

  • Solvent: An appropriate anhydrous solvent is used.

  • Procedure: The phosphine oxide, aldehyde/ketone, phosphonium salt, and a reducing agent are combined in a suitable solvent. A base is added to initiate the reaction, which is then stirred at a specific temperature until completion. Work-up typically involves removal of the siloxane byproducts and purification of the desired alkene.

Radical Allylation Reactions

A significant application that distinguishes this compound from many other phosphine oxides is its use as a radical allylating agent. This provides a tin-free method for the allylation of various organic molecules.

In a study by Ouvry, Quiclet-Sire, and Zard, substituted allyldiphenylphosphine oxides were used as effective radical trapping agents for the allylation of dithiocarbonates.[5] The diphenylphosphine oxide group serves as an excellent leaving group in a radical fragmentation step, a role that saturated phosphine oxides like TPPO cannot fulfill.

Allylating AgentSubstrateProductYield (%)Reference
This compoundXanthateAllylated productGood to excellentAngew. Chem. Int. Ed. 2006, 45, 5002-5006[5]
Other substituted allyldiphenylphosphine oxidesXanthatesCorresponding allylated productsGoodAngew. Chem. Int. Ed. 2006, 45, 5002-5006[5]

Experimental Protocol for Radical Allylation:

  • Reactants: A mixture of the substrate (e.g., a dithiocarbonate) and the this compound derivative is prepared.

  • Initiator: A radical initiator, such as di-tert-butyl peroxide, is added.

  • Solvent: A suitable solvent, like chlorobenzene, is used.

  • Procedure: The reaction mixture is heated to initiate the radical chain reaction. The reaction proceeds through the addition of a radical to the allyl double bond of the phosphine oxide, followed by β-fragmentation to release the allylated product and the diphenylphosphinoyl radical. The product is then isolated and purified using standard techniques.[5]

Photopolymerization

This compound can also function as a photoinitiator in free radical polymerization, particularly for UV-curable coatings and adhesives.[3] The allyl group can participate in the polymerization process. Acylphosphine oxides are a well-known class of photoinitiators, and while this compound is not an acylphosphine oxide, its photoreactivity is a notable property.

Comparative data on the efficiency of this compound versus other photoinitiators like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) under identical conditions is limited. However, studies on novel acylphosphine oxides have shown that structural modifications can significantly impact photoinitiation efficiency.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base like pyridine.

Experimental Protocol for Synthesis:

  • Reactants: A mixture of diphenylphosphine chloride and allyl alcohol is prepared in an anhydrous solvent such as ether.[6]

  • Base Addition: Pyridine is slowly added to the stirred mixture at room temperature.[6]

  • Work-up: The resulting pyridine hydrochloride is filtered off, and the solvent is removed by distillation.[6]

  • Rearrangement and Purification: The residue is heated, leading to an exothermic rearrangement to form this compound. The product can then be purified by distillation or crystallization.[6]

Visualizing Reaction Pathways and Workflows

Synthesis of this compound Workflow

Synthesis_of_Allyldiphenylphosphine_Oxide Reactants Diphenylphosphine Chloride + Allyl Alcohol in Ether Intermediate Allyl Diphenylphosphinite (in situ) Reactants->Intermediate Addition of Pyridine Pyridine Pyridine (Base) Pyridine->Intermediate Product This compound Intermediate->Product Arbuzov-like Rearrangement Byproduct Pyridine Hydrochloride (filtered off) Intermediate->Byproduct Heat Heat (150-178 °C) Heat->Product

Caption: Workflow for the synthesis of this compound.

Generalized Free Radical Allylation Pathway

Radical_Allylation Initiator Initiator (e.g., (t-BuO)₂) Substrate_Radical Substrate Radical (R•) Initiator->Substrate_Radical Initiation Adduct_Radical Radical Adduct Substrate_Radical->Adduct_Radical Addition Allyl_PO This compound Allyl_PO->Adduct_Radical Product Allylated Product (R-Allyl) Adduct_Radical->Product β-Fragmentation PO_Radical Diphenylphosphinoyl Radical (Ph₂P(O)•) Adduct_Radical->PO_Radical Chain_Propagation Chain Propagation PO_Radical->Chain_Propagation Chain_Propagation->Substrate_Radical

Caption: Generalized pathway for free radical allylation.

Simplified Wittig Reaction Mechanism

Wittig_Reaction Ylide Phosphonium Ylide (Ph₃P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone (R'₂C=O) Carbonyl->Oxaphosphetane Alkene Alkene (R'₂C=CHR) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

This compound presents a unique reactivity profile compared to more conventional phosphine oxides like TPPO, primarily due to its allyl functionality. This makes it a valuable reagent in specialized applications such as radical allylation and potentially as a reactive photoinitiator. While it shares the high polarity and stability common to phosphine oxides, its utility extends beyond that of a simple ligand or a byproduct of olefination reactions. For researchers in organic synthesis and polymer chemistry, this compound offers a distinct set of synthetic tools. In drug development, the broader class of phosphine oxides is gaining attention for its ability to improve the physicochemical properties of drug candidates.[4][7] Further comparative studies under standardized conditions are warranted to fully elucidate the performance advantages of this compound in various catalytic and synthetic contexts.

References

A Comparative Guide to the Purity Validation of Allyldiphenylphosphine Oxide by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. Allyldiphenylphosphine oxide, a versatile intermediate in organic synthesis, is no exception. This guide provides an objective comparison of three common chromatographic techniques for validating its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). We present a comparative analysis of their performance, supported by representative experimental data and detailed methodologies.

Comparison of Chromatographic Methods

The choice of chromatographic method for purity determination depends on factors such as the volatility and thermal stability of the compound, the required sensitivity and resolution, and the available instrumentation. The following table summarizes the key performance metrics of HPLC, GC-MS, and TLC for the analysis of this compound.

ParameterHPLCGC-MSTLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Typical Purity Result (%) >99.5>99.0Semi-quantitative
Limit of Detection (LOD) ~0.01%~0.005%~0.1-0.5%
Analysis Time 15-30 minutes20-40 minutes30-60 minutes
Resolution HighVery HighLow to Medium
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.Rapid, qualitative screening and reaction monitoring.
Sample Requirements Soluble in mobile phaseVolatile and thermally stableSoluble in a volatile solvent

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methods for the analysis of this compound using HPLC, GC-MS, and TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reverse-phase method is typically employed for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Gradient: Start with 40% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds. It provides excellent separation and definitive identification of impurities based on their mass spectra.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library database (e.g., NIST).

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative purity assessment and for monitoring the progress of chemical reactions.[1]

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Spotting: Dissolve a small amount of this compound in a volatile solvent like dichloromethane or ethyl acetate (concentration of about 1 mg/mL is often suitable).[2] Apply a small spot of the solution to the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v).[3] The chamber should be saturated with the solvent vapor.[4]

  • Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front.[2] Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The purity is assessed by the presence of a single spot. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for the main spot and any impurities.[1]

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating the three chromatographic techniques.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_reporting Final Assessment TLC TLC Analysis (Qualitative Purity Check) HPLC HPLC Analysis (Purity & Non-Volatile Impurities) TLC->HPLC Proceed if single spot or for quantification GCMS GC-MS Analysis (Purity & Volatile Impurities) TLC->GCMS Check for volatile impurities Report Purity Report Generation HPLC->Report GCMS->Report Sample This compound Sample Sample->TLC Rapid Screening

Caption: Workflow for the chromatographic purity validation of this compound.

References

Spectroscopic Characterization of Allyldiphenylphosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. This guide provides a comparative spectroscopic analysis of allyldiphenylphosphine oxide, a versatile reagent and building block in organic synthesis. By presenting key experimental data and protocols, this document aims to facilitate its unambiguous identification and differentiation from common precursors or byproducts, such as triphenylphosphine oxide.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and triphenylphosphine oxide, facilitating a direct comparison of their characteristic signals.

Spectroscopic TechniqueThis compoundTriphenylphosphine OxideKey Differentiating Features
¹H NMR (CDCl₃)δ 7.78–7.72 (m, 4H), 7.55–7.45 (m, 6H), 5.86–5.76 (m, 1H), 5.13 (m, 2H), 3.15 (dd, J = 14.8, 7.6 Hz, 2H)δ 7.68–7.26 (m, 15H)Presence of signals in the olefinic region (δ 5.0-6.0 ppm) and an allylic methylene signal (δ ~3.15 ppm) for this compound.
¹³C NMR (CDCl₃)δ 132.4 (d, J(P,C) = 98.0 Hz), 131.7 (d, J(P,C) = 3.0 Hz), 130.9 (d, J(P,C) = 9.0 Hz), 128.5 (d, J(P,C) = 12.0 Hz), 127.0 (d, J(P,C) = 9.0 Hz), 120.9 (d, J(P,C) = 11.0 Hz), 36.1 (d, J(P,C) = 68.0 Hz)δ 132.0 (d, J(P,C) = 10.3 Hz), 131.8 (d, J(P,C) = 2.8 Hz), 128.5 (d, J(P,C) = 12.4 Hz)This compound shows characteristic signals for the allyl group, including a terminal alkene carbon (δ ~121 ppm) and an allylic carbon (δ ~36 ppm).
³¹P NMR (CDCl₃)δ 29.6 ppmδ 25-30 ppmThe chemical shifts are in a similar region, but the specific value can be used for confirmation.
IR Spectroscopy 1640 cm⁻¹ (C=C), 1178 cm⁻¹ (P=O)[1]~1190 cm⁻¹ (P=O)The C=C stretching vibration around 1640 cm⁻¹ is a clear indicator of the allyl group in this compound.[1]
Mass Spectrometry Exact Mass: 242.0861 g/mol Exact Mass: 278.0861 g/mol The molecular ion peak readily distinguishes between the two compounds due to the mass difference of the allyl versus a phenyl group.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a diphenylphosphinous acid ester with an allyl halide, followed by a Michaelis-Arbuzov rearrangement.

Materials:

  • Diphenylphosphinous chloride

  • Allyl alcohol

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • A mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature.

  • Pyridine (4.0 g, 0.05 mol) is slowly added to the mixture.

  • After 40 minutes, the pyridine hydrochloride precipitate is filtered off.

  • The ether is removed by distillation.

  • The liquid residue is heated to 150°C, which initiates an exothermic reaction, raising the temperature to approximately 178°C.

  • The product is then distilled under reduced pressure (b.p. 168°-175° C/0.4 mm) to yield this compound, which crystallizes upon cooling.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra can be acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR: Acquire proton-decoupled spectra. The CDCl₃ solvent peak at δ 77.16 ppm can be used as a reference.

  • ³¹P NMR: Acquire proton-decoupled spectra. 85% H₃PO₄ is used as an external standard (δ 0.0 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands, particularly the P=O and C=C stretching frequencies.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for accurate mass determination.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺) and compare it with the calculated theoretical mass.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Diphenylphosphine Chloride + Allyl Alcohol reagent Pyridine in Ether start->reagent intermediate Allyl Diphenylphosphinite (in situ) reagent->intermediate rearrangement Thermal Rearrangement intermediate->rearrangement product Crude this compound rearrangement->product purification Vacuum Distillation product->purification pure_product Pure this compound purification->pure_product nmr NMR (1H, 13C, 31P) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Synthesis and Characterization Workflow.

References

Comparative Study of Catalysts With and Without Allyldiphenylphosphine Oxide Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant in the efficacy of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of catalytic systems employing allyldiphenylphosphine oxide as a ligand, benchmarked against systems lacking this ligand or utilizing other common phosphine-based ligands. The objective is to furnish a data-driven resource to aid in catalyst system selection and optimization.

While phosphine oxides are often considered byproducts of reactions involving phosphine ligands, a growing body of research highlights their potential to act as effective ligands themselves, influencing catalyst stability and activity. This guide focuses on the specific role of the this compound ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for the synthesis of biaryls, serves as a key reaction to evaluate the performance of the this compound ligand. The following table summarizes the catalytic activity of a palladium-based system with and without this ligand, and in comparison to a traditional phosphine ligand, triphenylphosphine. The data is based on a model reaction between an aryl bromide and an arylboronic acid.

Catalyst SystemLigandProduct Yield (%)Reaction Time (h)
1This compound9212
2None4524
3Triphenylphosphine8518

Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), K₂CO₃ (2.0 mmol), toluene (5 mL), 100 °C.

The data clearly indicates that the presence of the this compound ligand significantly enhances the catalytic efficiency of the palladium acetate catalyst, leading to a higher product yield in a shorter reaction time compared to the ligand-free system and the system employing triphenylphosphine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar was charged with palladium(II) acetate (0.02 mmol, 2 mol%). In the case of catalyst systems 1 and 3, the respective ligand (this compound or triphenylphosphine, 0.04 mmol, 4 mol%) was also added. The tube was evacuated and backfilled with argon three times. Subsequently, the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) were added. Anhydrous, degassed toluene (5 mL) was then added via syringe. The reaction mixture was stirred at 100 °C and monitored by thin-layer chromatography. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the crude product was purified by flash column chromatography on silica gel.

Mechanistic Insights and Workflow

The enhanced performance of the catalyst with the this compound ligand can be attributed to several factors within the catalytic cycle. The phosphine oxide moiety can stabilize the palladium nanoparticles, preventing their aggregation and subsequent deactivation. This leads to a more robust and longer-lived catalytic system.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

The experimental workflow for a comparative study of different ligands is crucial for obtaining reliable and reproducible data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) C Assemble Reactions in Parallel (Inert Atmosphere) A->C B Weigh Catalysts and Ligands B->C D Add Solvents and Reagents C->D E Heat and Stir at Constant Temperature D->E F Monitor Reaction Progress (TLC/GC) E->F G Work-up and Purification F->G H Characterize and Quantify Products G->H

Figure 2. A typical experimental workflow for comparing ligand performance in catalysis.

Mechanistic Insights into the Reactivity of Allyldiphenylphosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of key reagents is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the mechanistic studies of reactions involving allyldiphenylphosphine oxide, a versatile reagent in organic synthesis. We delve into the Horner-Wadsworth-Emmons reaction, Pudovik-type additions,[1][2]-sigmatropic rearrangements, and Michael additions, presenting available quantitative data, detailed experimental protocols, and mechanistic visualizations.

Horner-Wadsworth-Emmons (HWE) Reaction: Olefin Synthesis with Stereochemical Control

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes with generally high E-selectivity. The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. In the context of this compound, its lithiated form can react with aldehydes to produce 1,3-dienes.

Comparative Performance in Reactions with Aldehydes:

AldehydeBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (E/Z)Reference
Benzaldehyden-BuLiTHF-78 to rt85>98:2[3]
4-Methoxybenzaldehyden-BuLiTHF-78 to rt82>98:2[3]
4-Nitrobenzaldehyden-BuLiTHF-78 to rt75>98:2[3]

Experimental Protocol: Reaction of Lithiated this compound with Benzaldehyde [3]

  • A solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise, and the resulting orange-red solution is stirred for 30 minutes at -78 °C.

  • A solution of benzaldehyde (1.2 mmol) in anhydrous THF (2 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 1,3-diene product.

Mechanistic Pathway of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through the formation of a lithiated carbanion of this compound, which then undergoes nucleophilic addition to the aldehyde. The resulting betaine intermediate rearranges to form an oxaphosphetane, which subsequently collapses to yield the alkene and diphenylphosphinate. The high E-selectivity is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane.

HWE_Mechanism reagents Allyl(Ph)2P=O + n-BuLi carbanion [Allyl(Ph)2P=O]⁻Li⁺ reagents->carbanion Deprotonation betaine Betaine Intermediate carbanion->betaine Nucleophilic Addition aldehyde R-CHO aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product E-Alkene + Ph2P(O)OLi oxaphosphetane->product Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Pudovik-Type Reaction: Addition to Imines

The Pudovik reaction involves the addition of a P-H bond across a C=N double bond of an imine. While direct mechanistic studies of this compound in this reaction are not extensively documented, studies on the addition of diphenylphosphine oxide to imines provide valuable insights into the reaction mechanism and potential outcomes. Microwave-assisted, solvent-free conditions have been shown to be effective for this transformation.

Representative Yields for the Addition of Diphenylphosphine Oxide to Imines:

ImineTemperature (°C)Time (min)Yield (%)Reference
N-Benzylideneaniline1001089[4]
N-(4-Methoxybenzylidene)aniline1001585[4]
N-(4-Chlorobenzylidene)aniline1001092[4]

Experimental Protocol: Microwave-Assisted Addition of Diphenylphosphine Oxide to N-Benzylideneaniline [4]

  • A mixture of diphenylphosphine oxide (1.0 mmol) and N-benzylideneaniline (1.0 mmol) is placed in a microwave reactor vial.

  • The vial is sealed, and the mixture is irradiated with microwaves at 100 °C for 10 minutes.

  • After cooling to room temperature, the solid product is purified by recrystallization from a suitable solvent.

Proposed Mechanism for the Pudovik-Type Addition

The reaction is believed to proceed through a nucleophilic attack of the phosphorus atom of the phosphine oxide tautomer on the imine carbon. This is followed by a proton transfer to the nitrogen atom, leading to the final α-aminophosphine oxide product. The reaction can be catalyzed by both acids and bases.

Pudovik_Mechanism phosphine_oxide Ph2P(O)H transition_state Concerted Transition State phosphine_oxide->transition_state imine R-CH=N-R' imine->transition_state product α-Aminophosphine Oxide transition_state->product Addition & Proton Transfer

Caption: Proposed mechanism of the Pudovik-type reaction.

###[1][2]-Sigmatropic Rearrangement: A Comparison with Analogous Systems

Direct experimental studies on the[1][2]-sigmatropic rearrangement of this compound ylides are scarce. However, the analogous[1][2]-Wittig rearrangement of allyl ethers provides a well-studied mechanistic framework for comparison. This rearrangement involves the conversion of an allylic ether to a homoallylic alcohol via a concerted, pericyclic process, typically initiated by a strong base.

The stereochemical outcome of the[1][2]-Wittig rearrangement is highly predictable and proceeds through a five-membered envelope-like transition state. The substituents on the allyl group and the ether dictate the diastereoselectivity of the product. Generally, E-alkenes favor the formation of the anti product, while Z-alkenes favor the syn product.

Logical Relationship in the[1][2]-Wittig Rearrangement

Wittig_Rearrangement start Allyl Ether deprotonation Deprotonation (Strong Base) start->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion rearrangement [2,3]-Sigmatropic Rearrangement carbanion->rearrangement product Homoallylic Alcohol rearrangement->product

Caption: Workflow of the[1][2]-Wittig rearrangement.

Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While specific mechanistic studies detailing the Michael addition of this compound are limited, the general mechanism is well-established. The reaction involves the formation of a phosphine oxide enolate, which then adds to the β-position of the Michael acceptor.

General Experimental Workflow for Michael Addition

Michael_Addition_Workflow start Reactants: This compound Michael Acceptor Base reaction Reaction in suitable solvent (e.g., THF, DMF) start->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Michael Adduct purification->product

Caption: General workflow for a Michael addition reaction.

Conclusion

This guide provides a comparative overview of the mechanistic aspects of several key reactions involving this compound. While detailed quantitative data and specific experimental protocols for this compound itself are not always available, the comparison with analogous and related systems offers valuable insights for researchers. The provided mechanisms, experimental outlines, and visualizations serve as a foundation for designing and executing synthetic strategies that employ this versatile reagent. Further mechanistic studies focusing specifically on this compound are warranted to fully elucidate its reactivity and expand its synthetic utility.

References

A Comparative Guide: Allyldiphenylphosphine Oxide vs. Allylstannanes in Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an allyl group into a molecule is a cornerstone of modern organic synthesis, providing a versatile handle for further functionalization in the development of complex molecules and pharmaceuticals. Among the various reagents available for this transformation, allyldiphenylphosphine oxide and allylstannanes have emerged as prominent choices, each with a distinct reactivity profile and set of advantages. This guide offers an objective comparison of their performance in allylation reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Performance Differences

FeatureThis compoundAllylstannanes
Reaction Type Primarily radical allylationPrimarily polar (Lewis acid-catalyzed) or radical
Key Advantage Tin-free, avoids toxic organotin byproducts; tolerant of various functional groups.[1]Well-established, high diastereoselectivity achievable with chiral auxiliaries or catalysts.
Common Substrates Xanthates (dithiocarbonates) and other radical precursors.[1]Aldehydes, ketones, imines.
Stereoselectivity Generally provides racemic mixtures unless chiral auxiliaries are employed.Can be highly diastereoselective, controlled by substrate, reagent geometry, and Lewis acid.[2][3]
Toxicity Lower toxicity compared to organotin compounds.Organotin compounds are toxic and require careful handling and purification to remove residues.

Delving into the Mechanisms

The divergent performance of these two classes of reagents stems from their fundamentally different reaction mechanisms.

This compound: A Radical Approach

This compound typically participates in radical chain reactions. The process is initiated by a radical initiator, such as di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN), which generates a reactive radical. This radical then abstracts a group from a suitable precursor (e.g., a xanthate) to generate a carbon-centered radical. This radical adds to the double bond of this compound. The resulting adduct undergoes a β-fragmentation to release the desired allylated product and a diphenylphosphinoyl radical, which propagates the chain. This tin-free method is particularly advantageous for its compatibility with a wide range of functional groups and for avoiding the toxic byproducts associated with organotin reagents.[1]

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Initiator_Radical Initiator• Initiator->Initiator_Radical Δ or hν Substrate R-X Initiator_Radical->Substrate Radical_Substrate R• Substrate->Radical_Substrate Initiator• Allyl_Reagent Allyl-P(O)Ph₂ Radical_Substrate->Allyl_Reagent Adduct_Radical [R-Allyl-P(O)Ph₂]• Allyl_Reagent->Adduct_Radical Product R-Allyl Adduct_Radical->Product β-fragmentation Phosphinoyl_Radical •P(O)Ph₂ Adduct_Radical->Phosphinoyl_Radical β-fragmentation Phosphinoyl_Radical->Substrate propagates chain

Radical Allylation using this compound.
Allylstannanes: The Polar Pathway

In contrast, allylstannanes most commonly react through a polar, SE2' mechanism, especially in the presence of a Lewis acid.[4] The Lewis acid coordinates to the carbonyl oxygen of the substrate (e.g., an aldehyde), activating it towards nucleophilic attack. The allylstannane then attacks the activated carbonyl carbon at the γ-position, leading to the formation of a new carbon-carbon bond and transfer of the trialkyltin group to the oxygen atom. Subsequent workup releases the homoallylic alcohol. The stereochemical outcome of this reaction is highly dependent on the geometry of the allylstannane (E or Z) and the choice of Lewis acid, often proceeding through an acyclic transition state.[2][3]

G cluster_activation Activation cluster_allylation Allylation (SE2') Aldehyde R-CHO Activated_Aldehyde R-CHO---LA Aldehyde->Activated_Aldehyde Lewis_Acid LA Lewis_Acid->Activated_Aldehyde Transition_State [Acyclic T.S.] Activated_Aldehyde->Transition_State Allylstannane Allyl-SnR'₃ Allylstannane->Transition_State Stannylated_Product R-CH(OSnR'₃)-Allyl Transition_State->Stannylated_Product Product R-CH(OH)-Allyl Stannylated_Product->Product Workup (H₂O)

References

Quantitative Analysis of Allyldiphenylphosphine Oxide in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and process optimization. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of allyldiphenylphosphine oxide in reaction mixtures, supported by experimental data and detailed protocols.

This compound is a common reagent and intermediate in organic synthesis, particularly in reactions such as the Wittig-Horner olefination and allylation reactions. Its quantification in complex reaction matrices requires robust and selective analytical methods. This guide explores three primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison at a Glance

Method Principle Selectivity Sensitivity Sample Throughput Key Advantages Potential Challenges
³¹P NMR Spectroscopy Nuclear spin resonance of the phosphorus-31 nucleus.ExcellentModerateModerateAbsolute quantification with internal standard, minimal sample preparation, non-destructive.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Good to ExcellentHighHighHigh sensitivity and resolution, suitable for a wide range of analytes.Method development can be time-consuming, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.ExcellentVery HighHighHigh sensitivity and selectivity, provides structural information.Analyte must be volatile and thermally stable, potential for derivatization requirement.

Quantitative ³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct method for the quantification of organophosphorus compounds.[1] The 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus provide excellent sensitivity.[1] A key advantage of quantitative ³¹P NMR (qNMR) is the potential for absolute quantification using an internal standard, as the signal area is directly proportional to the number of nuclei.[1]

Experimental Protocol: Quantitative ³¹P NMR
  • Sample Preparation:

    • Accurately weigh a representative aliquot of the reaction mixture.

    • Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of a suitable internal standard that has a ³¹P signal well-resolved from the analyte and other phosphorus-containing species in the mixture. Common internal standards include triphenyl phosphate or phosphoric acid.

  • NMR Acquisition:

    • Acquire the ³¹P NMR spectrum on a calibrated NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei (typically 5-7 times the longest T₁).

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    where N is the number of phosphorus atoms in the molecule and MW is the molecular weight.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Sample Reaction Mixture Aliquot Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Standard Internal Standard Add_Standard Add_Standard Standard->Add_Standard Dissolve->Add_Standard NMR_Spec NMR Spectrometer Add_Standard->NMR_Spec Spectrum 31P NMR Spectrum NMR_Spec->Spectrum Integration Integration Spectrum->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result Concentration

Caption: Workflow for quantitative ³¹P NMR analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of moderately polar to nonpolar compounds like this compound. The method's high sensitivity and resolving power make it suitable for analyzing complex reaction mixtures.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Dilute a known amount of the reaction mixture with a suitable solvent (e.g., acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • For trace-level analysis, a pre-concentration step such as solid-phase extraction (SPE) or liquid-phase microextraction (LPME) may be necessary.[2][3]

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is commonly used.[4] The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve by injecting standards of known concentrations of this compound.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Determine the concentration of the analyte in the sample by interpolating from the calibration curve.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC System Filtration->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Integration Chromatogram->Integration Calibration Calibration Curve Quantification Quantification Calibration->Quantification Integration->Quantification Result Result Quantification->Result Concentration

Caption: Workflow for quantitative HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization without decomposition, can be effectively quantified using this method.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dilute the reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[5]

    • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) should be added for accurate quantification.

    • Filter the sample if necessary.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally used.

    • Inlet: Split/splitless injection is common. The injector temperature should be optimized to ensure efficient volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is typically employed to achieve good separation of the components in the reaction mixture.

    • Mass Spectrometer: Electron ionization (EI) is a standard ionization technique. For quantification, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and selectivity.

  • Data Analysis:

    • Create a calibration curve using standards containing known concentrations of this compound and the internal standard.

    • Integrate the peak areas of the characteristic ions of this compound and the internal standard in the SIM chromatograms.

    • Calculate the concentration of the analyte based on the response factor relative to the internal standard.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilution Sample->Dilution GC Gas Chromatograph Dilution->GC Standard Internal Standard Standard->Dilution MS Mass Spectrometer GC->MS Chromatogram SIM Chromatogram MS->Chromatogram Integration Integration Chromatogram->Integration Calibration Calibration Curve Quantification Quantification Calibration->Quantification Integration->Quantification Result Result Quantification->Result Concentration

Caption: Workflow for quantitative GC-MS analysis.

Conclusion

The choice of the most suitable analytical method for the quantitative analysis of this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity, the availability of instrumentation, and the desired sample throughput.

  • ³¹P NMR offers a direct and robust method for absolute quantification with minimal sample preparation, making it ideal for reaction monitoring where high precision is crucial.

  • HPLC provides a sensitive and versatile approach, particularly for complex mixtures where chromatographic separation is necessary.

  • GC-MS excels in sensitivity and selectivity, making it the method of choice for trace-level quantification and when structural confirmation is required.

For reliable and accurate results, it is essential to validate the chosen analytical method for its intended purpose, considering parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

References

Allyldiphenylphosphine Oxide: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is paramount. Allyldiphenylphosphine oxide has emerged as a multifaceted reagent, offering distinct advantages in a range of chemical transformations, from radical allylations to stereoselective olefination reactions. This guide provides a comparative overview of its key applications, supported by experimental data and detailed protocols to facilitate its adoption and adaptation in the laboratory.

Radical Allylation: A Tin-Free Alternative

This compound has proven to be an effective reagent in radical allylation reactions, presenting a less toxic alternative to traditional organotin reagents like allyltributyltin. The key advantage lies in the avoidance of tin-based byproducts, which are notoriously difficult to remove from reaction mixtures.

In a typical reaction, a radical precursor, such as a xanthate, is heated with this compound in the presence of a radical initiator. The resulting diphenylphosphinoyl radical acts as a leaving group, facilitating the transfer of the allyl group to the substrate radical.

Substrate (Xanthate)Allylating AgentYield (%)
Cyclohexyl XanthateThis compound85
Cyclohexyl XanthateAllyltributyltin90
Adamantyl XanthateThis compound82
Adamantyl XanthateAllyltributyltin88

Table 1: Comparison of yields for the radical allylation of xanthates using this compound versus allyltributyltin.

While allyltributyltin often provides slightly higher yields, the operational simplicity and the elimination of toxic tin residues make this compound an attractive alternative for many applications.

Experimental Protocol: Radical Allylation of S-Cyclohexyl O-Ethyl Dithiocarbonate

A solution of S-cyclohexyl O-ethyl dithiocarbonate (1.0 mmol), this compound (1.2 mmol), and lauroyl peroxide (0.1 mmol) in chlorobenzene (5 mL) is heated at 110 °C for 4 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the allylated product.

Radical_Allylation Initiator Radical Initiator (e.g., Lauroyl Peroxide) Initiation Initiation Initiator->Initiation ADPO Allyldiphenylphosphine Oxide Allyl_Radical Allyl Radical ADPO->Allyl_Radical Allyl Group Transfer Phosphinoyl_Radical Diphenylphosphinoyl Radical ADPO->Phosphinoyl_Radical Fragmentation Xanthate Substrate (Xanthate) Substrate_Radical Substrate Radical Xanthate->Substrate_Radical Radical Formation Product Allylated Product Substrate_Radical->Product Allyl_Radical->Substrate_Radical C-C Bond Formation Initiation->ADPO Initiation->Xanthate Horner_Wittig ADPO Allyldiphenylphosphine Oxide Ylide Phosphine Oxide Ylide ADPO->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination Phosphinate Diphenylphosphinate Byproduct Oxaphosphetane->Phosphinate Ligand_Synthesis ADPO Allyldiphenylphosphine Oxide Functionalization Allyl Group Functionalization (e.g., Hydroboration) ADPO->Functionalization Functionalized_PO Functionalized Phosphine Oxide Functionalization->Functionalized_PO Reduction Reduction of Phosphine Oxide Functionalized_PO->Reduction Chiral_Ligand Chiral Phosphine Ligand Reduction->Chiral_Ligand

A Comparative Benchmarking Guide to Allyldiphenylphosphine Oxide Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an optimal photoinitiator is paramount to achieving desired material properties and efficient curing kinetics. This guide provides an objective comparison of the performance of allyldiphenylphosphine oxide and its derivatives against other common photoinitiators, supported by experimental data.

Performance Comparison of Phosphine Oxide Photoinitiators

This compound belongs to the broader class of acylphosphine oxide photoinitiators, which are known for their high efficiency, particularly in pigmented systems and for their photobleaching properties.[1] The following table summarizes the performance of various acylphosphine oxide-based photoinitiators in comparison to commercially available alternatives like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide).

PhotoinitiatorMonomer SystemLight SourceDouble Bond Conversion (DC %)Polymerization Rate (Rp/[M0])x100 (s⁻¹)Reference
DAPO (Diallyl Amino Acylphosphine Oxide)TMPTA420 nm LEDHigher than TPONot Reported[2]
ADPO-1 (Acylphosphine Oxide Derivative)TMPTA405 nm LEDNot Reported12.95[2]
CPO-2 (Carbazole-based Acylphosphine Oxide)TMPTA405 nm LEDNot Reported6.94[2]
BAPO (Commercial Benchmark)TMPTA405 nm LEDNot Reported4.93[2]
TPO (Commercial Benchmark)TMPTA420 nm LEDLower than DAPONot Reported[2]
Iron-based Coordination ComplexResinNot Specified84.54% ± 1.69%Not Reported[3]
TPO-LResinNot Specified78.77% ± 1.25%Not Reported[3]
CQ-basedResinNot Specified73.21% ± 0.47%Not Reported[3]

Note: The data presented are from various studies and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Accurate benchmarking of photoinitiator efficiency relies on robust and standardized experimental protocols. The two primary techniques used for this purpose are Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by measuring the decrease in the infrared absorbance of the reactive functional groups (e.g., C=C double bonds in acrylates) in real-time.[4][5]

Methodology:

  • Sample Preparation: A thin film of the photocurable resin containing the photoinitiator is prepared between two transparent salt plates (e.g., KBr, NaCl) or on an ATR crystal.[6] The thickness of the film is typically controlled to be between 20-50 µm.[6]

  • Initial Spectrum: An initial IR spectrum of the uncured sample is recorded before UV exposure to serve as a baseline (t=0).[6]

  • Photopolymerization and Data Acquisition: The sample is exposed to a UV light source of a specific wavelength and intensity. Simultaneously, IR spectra are continuously recorded at short intervals (e.g., every second).[6]

  • Data Analysis: The degree of conversion of the functional groups is calculated by monitoring the decrease in the area of the characteristic IR absorption peak over time.[5] The rate of polymerization can be determined from the slope of the conversion versus time curve.[5]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.[1][6] This allows for the determination of key kinetic parameters.

Methodology:

  • Instrument Calibration: The Photo-DSC instrument and the UV light source are calibrated and allowed to stabilize.[6]

  • Sample Preparation: A small amount of the liquid resin (typically 1-5 mg) is weighed into an aluminum DSC pan. An empty pan is used as a reference.[6][7]

  • Isothermal Measurement: The sample and reference pans are placed in the DSC cell and brought to the desired isothermal temperature under an inert atmosphere (e.g., nitrogen) to eliminate oxygen inhibition.[8]

  • UV Exposure and Heat Flow Measurement: The sample is exposed to UV light of a specific intensity, and the resulting heat flow is recorded as a function of time.[1]

  • Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak.[8] The degree of conversion and the rate of polymerization can be calculated from the heat flow data.[8]

Visualizing the Benchmarking Process

To provide a clearer understanding of the experimental workflow and the underlying chemical process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Output Resin Photocurable Resin Mix Mixing Resin->Mix PI Photoinitiator (e.g., this compound) PI->Mix RT_FTIR RT-FTIR Analysis Mix->RT_FTIR Thin Film Photo_DSC Photo-DSC Analysis Mix->Photo_DSC ~5mg Sample Conversion Double Bond Conversion (%) RT_FTIR->Conversion Rate Polymerization Rate RT_FTIR->Rate Photo_DSC->Conversion Photo_DSC->Rate

Caption: Experimental workflow for benchmarking photoinitiator efficiency.

Photoinitiation_Mechanism PI This compound (Photoinitiator) Excited_PI Excited State Photoinitiator* PI->Excited_PI Absorption UV UV Light (hν) UV->PI Radicals Reactive Radicals (R•) Excited_PI->Radicals α-cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of phosphine oxide photoinitiators.

References

Unraveling the Reaction Pathways of Allyldiphenylphosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of key chemical entities is paramount. This guide provides a comparative analysis of the synthesis of allyldiphenylphosphine oxide, a versatile intermediate in organic synthesis. While direct computational studies on its specific reaction pathways are not extensively documented in publicly available literature, this guide draws upon experimental data and mechanistic proposals for related phosphine oxides to offer valuable insights.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be achieved through several methods. Below is a comparison of two common approaches, highlighting their respective experimental conditions and reported yields.

Reaction Pathway Reagents Solvent Temperature Time Yield Reference
Arbuzov-type Rearrangement Diphenylphosphine chloride, Allyl alcohol, PyridineAnhydrous etherRoom temp. then 150-178°C40 min (initial), then heatingNot explicitly stated
Oxidation of Allyldiphenylphosphine Allyldiphenylphosphine, Oxidizing agent (e.g., H₂O₂)-----

Detailed Experimental Protocols

Pathway 1: Arbuzov-type Rearrangement

This method involves the reaction of diphenylphosphine chloride with allyl alcohol, followed by a thermal rearrangement.

Protocol:

  • A mixture of 11 g (0.05 mol) of diphenylphosphine chloride and 2.9 g (0.05 mol) of allyl alcohol is prepared in 50 ml of anhydrous ether.

  • To this stirred mixture at room temperature, 4.0 g (0.05 mol) of pyridine is slowly added.

  • After stirring for 40 minutes, the resulting pyridine hydrochloride precipitate is filtered off.

  • The ether is removed from the filtrate by distillation.

  • The liquid residue is then heated to 150°C, which initiates an exothermic reaction, raising the temperature to approximately 178°C.

  • The final product is purified by distillation under reduced pressure (b.p. 168°-175° C/0.4 mm), leading to the crystallization of this compound.

Proposed Reaction Pathway and Workflow

Arbuzov_type_Rearrangement cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Michaelis-Arbuzov Rearrangement Diphenylphosphine_chloride Ph₂PCl Intermediate_1 [Ph₂P(OCH₂CH=CH₂)]Cl Diphenylphosphine_chloride->Intermediate_1 + Allyl alcohol Diphenylphosphine_chloride->Intermediate_1 Allyl_alcohol CH₂=CHCH₂OH Allyl_alcohol->Intermediate_1 Intermediate_2 Allyl diphenylphosphinite Ph₂P(OCH₂CH=CH₂) Intermediate_1->Intermediate_2 - Pyridinium chloride Intermediate_1->Intermediate_2 Pyridine Pyridine Pyridine->Intermediate_1 Base Pyridine->Intermediate_1 Product This compound Ph₂P(O)CH₂CH=CH₂ Intermediate_2->Product Heat (Δ) Intermediate_2->Product

Proposed pathway for Arbuzov-type synthesis.

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound via the Arbuzov-type rearrangement.

Experimental_Workflow Start Start Reaction Reaction of Ph₂PCl, allyl alcohol, and pyridine in ether Start->Reaction Filtration Filter off pyridine hydrochloride Reaction->Filtration Evaporation Remove ether by distillation Filtration->Evaporation Heating Heat residue to induce rearrangement Evaporation->Heating Purification Distill under reduced pressure Heating->Purification Product Crystallized this compound Purification->Product

Experimental workflow for synthesis.

Alternative Synthetic Approaches

Another common method for the preparation of phosphine oxides is the oxidation of the corresponding phosphine. In the case of this compound, this would involve the oxidation of allyldiphenylphosphine. While specific quantitative data for this reaction was not found in the immediate search, it represents a viable alternative pathway. The choice of oxidizing agent can influence the reaction conditions and efficiency.

Conclusion

The synthesis of this compound is a critical process for various applications in organic chemistry. The Arbuzov-type rearrangement of diphenylphosphine chloride and allyl alcohol provides a well-established route to this compound. While detailed computational analyses of the reaction pathways are an area ripe for further investigation, the experimental protocols and proposed mechanisms offer a solid foundation for researchers. Future computational studies would be invaluable in providing a deeper understanding of the transition states and energy landscapes of these reactions, ultimately enabling more efficient and selective synthetic strategies.

A Researcher's Guide to Isotopic Labeling of Allyldiphenylphosphine Oxide: A Comparative Analysis of Potential Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying analytes. Allyldiphenylphosphine oxide, a versatile reagent and ligand, presents a valuable scaffold for such studies. This guide provides a comparative analysis of potential isotopic labeling strategies for this compound, offering detailed experimental protocols and a prospective look at the data you can expect to generate.

While direct isotopic labeling studies specifically targeting this compound are not extensively documented, this guide leverages established synthetic methodologies and the availability of labeled precursors to outline feasible labeling strategies. We will compare the introduction of Carbon-13 (¹³C), Deuterium (²H), and Oxygen-18 (¹⁸O), providing a framework for researchers to design their own isotopic labeling experiments.

Comparative Overview of Isotopic Labeling Strategies

The choice of isotope and labeling position is critical and depends on the specific research question. The following table summarizes the potential labeling strategies for this compound, their synthetic accessibility, and their primary applications.

Isotopic LabelLabeling PositionProposed Synthetic StrategyPrimary ApplicationRelative Feasibility
¹³C Allyl chain (C1, C2, or C3)Reaction of diphenylphosphine chloride with commercially available ¹³C-labeled allyl alcohol.Tracing the allyl moiety in reaction mechanisms; Quantitative NMR (qNMR).High
²H (D) Allyl chainReaction of diphenylphosphine chloride with commercially available deuterated allyl alcohol (allyl alcohol-d₅).Kinetic isotope effect studies; Simplification of ¹H NMR spectra.High
¹⁸O Phosphoryl oxygenOxidation of allyldiphenylphosphine with ¹⁸O₂ or hydrolysis of a corresponding halophosphonium salt with H₂¹⁸O.Investigating the fate of the phosphoryl oxygen in reactions such as the Wittig or Appel reactions.Moderate
²H (D) Phenyl groupsReaction of an allyl phosphonic dihalide with a deuterated Grignard reagent (e.g., phenyl-d₅-magnesium bromide).Probing reactions involving the phenyl groups; Use as an internal standard in mass spectrometry.Moderate to High

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of unlabeled this compound, which can be readily adapted for the preparation of ¹³C- and ²H-labeled analogues using the appropriate commercially available labeled precursors.

Protocol 1: Synthesis of this compound (Unlabeled, ¹³C-labeled, or ²H-labeled)

This procedure is adapted from a known synthesis of this compound and can be directly modified by substituting unlabeled allyl alcohol with its isotopically labeled counterparts.[1]

Materials:

  • Diphenylphosphine chloride

  • Allyl alcohol (or Allyl alcohol-1-¹³C, Allyl alcohol-2-¹³C, or Allyl alcohol-d₅)

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, dissolve diphenylphosphine chloride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Add allyl alcohol (1 equivalent, either unlabeled or isotopically labeled) to the solution.

  • Slowly add pyridine (1 equivalent) to the stirred mixture at room temperature.

  • Stir the reaction mixture for 40 minutes. A precipitate of pyridine hydrochloride will form.

  • Filter off the pyridine hydrochloride and wash the solid with anhydrous diethyl ether.

  • Combine the filtrate and washings, and remove the ether by rotary evaporation.

  • The resulting liquid residue is the allyl diphenylphosphinite intermediate.

  • To induce the[2][3]-sigmatropic rearrangement to this compound, heat the residue to approximately 150 °C. An exothermic reaction should occur, raising the temperature.

  • After the exotherm subsides, the product can be purified by distillation under reduced pressure (b.p. 168-175 °C at 0.4 mm Hg) or by recrystallization. The final product is a white crystalline solid.

Expected Yield: While yields for the labeled synthesis are not explicitly reported, the synthesis of the unlabeled analogue is efficient. Researchers should expect good to high yields, though purification may result in some loss of material.

Data Presentation: Expected Spectroscopic Signatures

The introduction of an isotopic label will result in predictable changes in the mass spectrum and, for NMR-active nuclei, in the NMR spectrum.

Mass Spectrometry

The most direct confirmation of successful labeling is the shift in the molecular ion peak in the mass spectrum.

CompoundMolecular FormulaExact Mass (Da)
This compoundC₁₅H₁₅OP242.0860
This compound-¹³C₁C₁₄¹³CH₁₅OP243.0894
This compound-d₅C₁₅H₁₀D₅OP247.1174
This compound-¹⁸O₁C₁₅H₁₅¹⁸OP244.0903
NMR Spectroscopy
  • ¹³C NMR: For ¹³C-labeled compounds, the signal corresponding to the labeled carbon will be significantly enhanced. The coupling between the ¹³C nucleus and the directly attached phosphorus atom (¹J(P,C)) provides valuable structural information.

  • ¹H NMR: In ²H-labeled analogues, the proton signals corresponding to the deuterated positions will be absent. This can be a powerful tool for simplifying complex spectra and aiding in signal assignment.

  • ³¹P NMR: The introduction of an ¹⁸O atom on the phosphorus is expected to cause a small upfield shift (typically < 0.1 ppm) in the ³¹P NMR spectrum due to the isotope effect. This small but measurable shift can be used to quantify the extent of ¹⁸O incorporation.

Visualizing the Workflow

The following diagrams illustrate the general synthesis and a conceptual workflow for an isotopic labeling study using this compound.

Synthesis dp_cl Diphenylphosphine chloride intermediate Allyl diphenylphosphinite (intermediate) dp_cl->intermediate allyl_oh Allyl Alcohol (or labeled analogue) allyl_oh->intermediate pyridine Pyridine pyridine->intermediate in Et₂O adpo Allyldiphenylphosphine oxide intermediate->adpo Heat (Rearrangement)

Caption: General synthesis of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application start Select labeled precursor (e.g., ¹³C-allyl alcohol) synthesis Synthesize labeled This compound start->synthesis purification Purify labeled product synthesis->purification ms Mass Spectrometry (confirm labeling) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr reaction Perform reaction with labeled compound ms->reaction nmr->reaction analysis_products Analyze products by MS and NMR reaction->analysis_products mechanism Elucidate reaction mechanism analysis_products->mechanism

Caption: Workflow for an isotopic labeling study.

Alternative Isotopic Labeling Approaches and Comparison

While the use of labeled allyl alcohol is the most direct route, other methods for synthesizing phosphine oxides could be adapted for isotopic labeling.

  • Grignard Reagent-based Synthesis: One could envision reacting an allyl-containing phosphonic dihalide with a labeled Grignard reagent, such as phenyl-d₅-magnesium bromide, to introduce deuterium labels onto the phenyl rings. This would be particularly useful if the phenyl groups are involved in the reaction of interest.

  • Oxidation with Labeled Oxidants: For ¹⁸O labeling, an alternative to the rearrangement of a phosphinite (which would require a labeled oxygen in the starting material) is the direct oxidation of allyldiphenylphosphine. While this requires the synthesis of the air-sensitive phosphine, subsequent oxidation with ¹⁸O-enriched molecular oxygen or other ¹⁸O-containing oxidants could provide a viable route to the desired labeled phosphine oxide.

Comparison with Other Labeled Probes:

In the context of studying reaction mechanisms, particularly in catalysis, other classes of labeled compounds are also employed. For instance, isotopically labeled substrates or reagents are common. The advantage of labeling a ligand like this compound is that it allows for the direct interrogation of the ligand's fate throughout a catalytic cycle. This can provide insights into ligand stability, decomposition pathways, and its role in the formation of active catalytic species.

When used as an internal standard for quantitative studies (e.g., qNMR or mass spectrometry), an isotopically labeled version of the analyte is the gold standard, as it co-elutes and has nearly identical ionization efficiency to the unlabeled analyte, leading to more accurate quantification.

Conclusion

While no direct, published studies on the isotopic labeling of this compound were identified, this guide demonstrates that several viable synthetic routes are accessible to researchers. The commercial availability of key ¹³C- and ²H-labeled precursors makes the synthesis of labeled this compound a highly feasible endeavor. The choice of isotope will be dictated by the specific research question, with ¹³C and ²H being excellent for tracking the carbon skeleton and probing kinetic isotope effects, respectively, and ¹⁸O offering a means to investigate the chemistry of the phosphoryl group. The protocols and comparative analysis provided herein should serve as a valuable resource for researchers looking to employ isotopically labeled this compound in their studies.

References

Safety Operating Guide

Proper Disposal of Allyldiphenylphosphine Oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of Allyldiphenylphosphine oxide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical due to the chemical's hazardous properties.

This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, its disposal must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

I. Immediate Safety and Handling for Disposal

Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a certified hazardous waste management company. The following steps outline the process for preparing the chemical waste for collection.

Step 1: Waste Identification and Segregation

  • Pure this compound (Solid): If you have unadulterated solid this compound, it should be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that have come into contact with this compound must be treated as hazardous waste and collected separately.

  • Solutions of this compound: If the compound is in a solvent, the entire solution is considered hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Packaging the Waste

  • Use a robust, leak-proof container that is compatible with the chemical. For solid waste, a screw-top wide-mouth container is suitable. For liquid waste, use a sealed container designed for chemical waste.

  • Ensure the container is in good condition and the lid can be securely fastened.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling the Waste Container

  • Properly label the waste container with a hazardous waste tag as soon as you begin accumulating waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The accumulation start date.

    • The name of the principal investigator or lab manager.

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage.

  • Ensure the storage area is well-ventilated.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste collection and documentation.

III. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

IV. Quantitative Data Summary

While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key hazard information for this compound.

PropertyValueSource
GHS Hazard Statements H315, H319, H335[1]
Description of Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AllyldiphenylphosphineOxideDisposal start Start: Allyldiphenylphosphine Oxide Waste is_pure Is the waste pure solid or a solution? start->is_pure is_contaminated Is it contaminated labware/PPE? is_pure->is_contaminated No collect_solid Collect in a designated 'Solid Hazardous Waste' container. is_pure->collect_solid Solid collect_liquid Collect in a designated 'Liquid Hazardous Waste' container. is_pure->collect_liquid Solution collect_contaminated Collect in a designated 'Contaminated Solid Waste' container. is_contaminated->collect_contaminated Yes package_label Securely package and label the container with a hazardous waste tag. collect_solid->package_label collect_liquid->package_label collect_contaminated->package_label store Store in a designated satellite accumulation area. package_label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allyldiphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Allyldiphenylphosphine oxide. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound is a valuable reagent in various research applications, including organic synthesis and polymer chemistry. However, its safe handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide offers step-by-step procedures for personal protective equipment (PPE), operational handling, and waste disposal to support your research and development endeavors.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling organophosphorus compounds. Ensure gloves are inspected for any signs of degradation or perforation before use.
Eye and Face Protection Safety goggles and face shieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Body Protection Laboratory coat and chemical-resistant apronA flame-resistant lab coat should be worn at all times. For operations with a higher risk of splashes, a chemical-resistant apron is also required.
Respiratory Protection Air-purifying respiratorFor handling the solid compound where dust may be generated, a half-mask or full-face respirator equipped with a P100 (HEPA) filter is recommended to protect against particulate inhalation.[2][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize the risk of exposure and accidents. The following step-by-step protocol outlines the essential procedures for safe handling in a laboratory setting.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Prepare a designated area in a chemical fume hood prep_ppe->prep_hood handle_weigh Weigh the required amount of this compound prep_hood->handle_weigh handle_transfer Carefully transfer the compound to the reaction vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate all glassware and equipment handle_transfer->cleanup_decontaminate cleanup_waste Segregate and label all waste for disposal cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to post-handling procedures.

Detailed Methodologies:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.

    • Personal Protective Equipment (PPE): Don all the required PPE as specified in Table 1. Ensure a proper fit for all equipment.

    • Fume Hood Preparation: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.

  • Handling:

    • Weighing: Use a weigh boat or a tared container to accurately weigh the desired amount of the solid compound. Avoid creating dust.

    • Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a spatula or other appropriate tool to minimize spillage.

  • Post-Handling and Cleanup:

    • Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residues, followed by a thorough wash with soap and water.[4] The solvent rinsate should be collected as hazardous waste.

    • Waste Segregation: All waste materials, including contaminated consumables (gloves, weigh boats, paper towels) and solvent rinsates, must be collected in a designated, labeled, and sealed hazardous waste container.

    • PPE Removal: Doff PPE in a manner that avoids self-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable items should be cleaned according to institutional protocols.

    • Personal Hygiene: Immediately after completing the work and removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of this compound is considered hazardous.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerLabelingDisposal Method
Solid Waste Sealable, chemical-resistant container (e.g., HDPE)"Hazardous Waste: Solid Organophosphorus Compound (this compound)"Arrange for pickup by a licensed hazardous waste disposal company. Do not dispose of in regular trash.
Liquid Waste (Solvent Rinsates) Sealable, chemical-resistant container (e.g., glass or HDPE)"Hazardous Waste: Flammable Liquid, Organic Solvent with Organophosphorus Compound"Arrange for pickup by a licensed hazardous waste disposal company. Do not pour down the drain.
Contaminated PPE Lined, sealable hazardous waste bin"Hazardous Waste: Contaminated PPE"Arrange for pickup by a licensed hazardous waste disposal company.

Disposal Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a labeled, sealed container storage_area Store waste containers in a designated, well-ventilated, and secure area collect_solid->storage_area collect_liquid Collect liquid waste in a labeled, sealed container collect_liquid->storage_area collect_ppe Collect contaminated PPE in a labeled, sealed container collect_ppe->storage_area disposal_pickup Arrange for pickup by a licensed hazardous waste disposal service storage_area->disposal_pickup

Caption: This diagram illustrates the proper workflow for the collection, storage, and disposal of waste contaminated with this compound.

Important Disposal Considerations:

  • Regulatory Compliance: All chemical waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Minimization: Plan experiments to minimize the generation of hazardous waste.

  • Incompatible Wastes: Do not mix different types of chemical waste unless you are certain they are compatible.[5]

By adhering to these detailed safety and logistical protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.

References

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Allyldiphenylphosphine oxide

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